molecular formula C7H13NO2 B1295678 Tert-butyl vinylcarbamate CAS No. 7150-72-3

Tert-butyl vinylcarbamate

Cat. No.: B1295678
CAS No.: 7150-72-3
M. Wt: 143.18 g/mol
InChI Key: SJDWKAHMQWSMPV-UHFFFAOYSA-N
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Description

Tert-butyl vinylcarbamate is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72468. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-ethenylcarbamate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-8-6(9)10-7(2,3)4/h5H,1H2,2-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDWKAHMQWSMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28497-66-7
Record name Carbamic acid, N-ethenyl-, 1,1-dimethylethyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=28497-66-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90291021
Record name tert-butyl vinylcarbamate
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7150-72-3
Record name 7150-72-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl vinylcarbamate
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Record name tert-butyl N-ethenylcarbamate
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl vinylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl vinylcarbamate, also known as N-(tert-butoxycarbonyl)vinylamine, is a versatile monomer and building block in organic synthesis. Its unique structure, featuring a vinyl group susceptible to polymerization and various addition reactions, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, makes it a valuable reagent in the development of novel polymers, functionalized materials, and complex organic molecules. The Boc group provides stability and allows for controlled deprotection under acidic conditions, revealing a primary amine for further functionalization. This guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, and reactivity of this compound, along with detailed experimental protocols relevant to its synthesis, purification, and analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReferences
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.19 g/mol [1]
Appearance White to light yellow powder or crystal[1]
Melting Point 67.0 °C[1]
Boiling Point 70 °C at 0.3 mmHg[1]
Density (Predicted) 0.944 g/cm³[2]
CAS Number 7150-72-3[1]
Purity Typically >95-98%[3][4]
Storage Conditions Refrigerated (0-10°C) or Freezer (-20°C), under inert gas, protected from air and heat[1][3]

Spectral Data and Interpretation

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for confirming the structure of this compound. The predicted chemical shifts (δ) and multiplicities for the protons in a typical deuterated solvent like chloroform-d (CDCl₃) are presented below.

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.0-7.3dd-NH -
~6.5-6.8dd=CH -N
~4.5-4.8d=CH ₂ (trans to N)
~4.2-4.5d=CH ₂ (cis to N)
1.48s-C(CH ₃)₃

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The vinyl protons will exhibit complex splitting patterns (doublet of doublets) due to geminal and cis/trans couplings.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~153C =O (Carbamate)
~135=C H-N
~95=C H₂
~80-C (CH₃)₃
~28-C(C H₃)₃
Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is useful for identifying the key functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~3100Medium=C-H stretch (vinyl)
~2980, 2870StrongC-H stretch (aliphatic, tert-butyl)
~1710StrongC=O stretch (carbamate)
~1640MediumC=C stretch (vinyl)
~1520StrongN-H bend
~1160StrongC-O stretch
Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound is expected to show a molecular ion peak and characteristic fragment ions.

m/zFragment
143[M]⁺ (Molecular Ion)
87[M - C₄H₈]⁺ (Loss of isobutylene)
57[C₄H₉]⁺ (tert-butyl cation)

Reactivity and Potential Applications

This compound's bifunctional nature makes it a valuable synthon. The vinyl group can undergo various reactions such as polymerization, cycloadditions, and electrophilic additions. The Boc-protected amine offers a site for future modification following deprotection.

One significant area of application for similar bifunctional molecules is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Carbamate-containing linkers are often employed to connect the target-binding ligand and the E3 ligase ligand.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action ligand1 Target Protein Ligand linker This compound (or derivative) ligand1->linker Coupling protac PROTAC Molecule ligand2 E3 Ligase Ligand linker->ligand2 Coupling ternary Ternary Complex (Target-PROTAC-E3) protac->ternary target Target Protein target->ternary e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary ubiquitination Ubiquitination ternary->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Degradation proteasome->degradation

PROTAC synthesis and mechanism of action.

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis, purification, and analysis of this compound and related compounds.

Synthesis of Tert-butyl Carbamates (General Procedure)

This procedure describes a general method for the N-Boc protection of amines, which can be adapted for the synthesis of vinyl carbamates from the corresponding vinyl amine.

Materials:

  • Amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 eq)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture with aqueous sodium bicarbonate)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the amine in the chosen solvent in a round-bottom flask.

  • If using an aqueous biphasic system, add an equivalent amount of sodium bicarbonate solution.

  • Add the di-tert-butyl dicarbonate to the stirred solution at room temperature.

  • Stir the reaction mixture vigorously for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if a biphasic system was used, separate the organic layer. If a single organic solvent was used, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Synthesis_Workflow start Start: Amine + (Boc)₂O reaction Reaction in appropriate solvent start->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude Crude Product concentration->crude

General workflow for N-Boc protection.
Purification by Column Chromatography

Flash column chromatography is a standard method for purifying carbamates.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Compressed air or pump

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the eluent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purification by Recrystallization

Recrystallization can be an effective method for purifying solid carbamates.

Materials:

  • Crude this compound

  • Recrystallization solvent (a single solvent or a binary solvent system where the compound is soluble at high temperature and insoluble at low temperature, e.g., hexanes/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals for the ¹H spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy:

  • For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the crystal.

  • Alternatively, prepare a KBr pellet by grinding the sample with KBr and pressing it into a disk.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Analysis_Workflow sample Purified Sample nmr_prep Dissolve in Deuterated Solvent sample->nmr_prep ftir_prep Prepare for IR (ATR or KBr) sample->ftir_prep nmr_acq Acquire ¹H and ¹³C NMR Spectra nmr_prep->nmr_acq ftir_acq Acquire FT-IR Spectrum ftir_prep->ftir_acq nmr_proc Process NMR Data nmr_acq->nmr_proc ftir_proc Process IR Data ftir_acq->ftir_proc nmr_data ¹H and ¹³C NMR Spectra nmr_proc->nmr_data ftir_data FT-IR Spectrum ftir_proc->ftir_data

Workflow for spectroscopic analysis.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. A thorough understanding of its physicochemical properties, spectral characteristics, and reactivity is crucial for its effective application in research and development, particularly in the fields of polymer chemistry and medicinal chemistry. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

A Technical Guide to Tert-butyl Vinylcarbamate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of tert-butyl vinylcarbamate (CAS No. 7150-72-3), a versatile monomer and building block relevant to researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical structure, physical properties, synthesis, and key applications, supported by detailed experimental protocols and logical diagrams.

Core Compound Information

This compound, also known as N-Boc-vinylamine, is a bifunctional molecule featuring a vinyl group susceptible to addition and polymerization reactions, and a tert-butoxycarbonyl (Boc) protected amine, a staple in organic synthesis for its stability and straightforward deprotection.

Molecular Structure:

  • Chemical Formula: C₇H₁₃NO₂

  • Molecular Weight: 143.19 g/mol [1]

  • CAS Number: 7150-72-3[1]

  • Synonyms: tert-butyl N-ethenylcarbamate, N-Boc-vinylamine[2]

  • InChI Key: SJDWKAHMQWSMPV-UHFFFAOYSA-N[1]

  • SMILES: C=CNC(=O)OC(C)(C)C

  • Chemical Structure Diagram:
    graph "molecular_structure" {
        layout=neato;
        node [shape=none, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
        edge [fontname="Helvetica", fontsize=12, color="#5F6368"];
    

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized below. Note that while physical properties are well-documented, experimental spectroscopic data is not widely available in the public domain. Therefore, expected spectral characteristics based on the compound's structure are provided.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 7150-72-3[1]
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.19 g/mol [1]
Appearance White to light yellow solid/crystal[2]
Melting Point 67.0 °C[2]
Boiling Point 70 °C at 0.3 mmHg[2]
Purity Typically >97% (GC)[2]
Storage Conditions Refrigerate (0-10°C) or freeze (-20°C); store under inert gas; air and heat sensitive[1]
Predicted Spectroscopic Data
TechniqueExpected Wavenumber / Chemical Shift (δ)Assignment
¹H NMR ~ 1.45 ppm (singlet, 9H)~ 4.2 ppm (doublet of doublets, 1H, J ≈ 8, 1 Hz)~ 4.5 ppm (doublet of doublets, 1H, J ≈ 15, 1 Hz)~ 6.8 ppm (doublet of doublets, 1H, J ≈ 15, 8 Hz)~ 7.0 ppm (broad singlet, 1H)-C(CH ₃)₃-CH H (cis to N)-CHH (trans to N)=CH -N-NH -
¹³C NMR ~ 28.5 ppm~ 80.0 ppm~ 95.0 ppm~ 135.0 ppm~ 154.0 ppm-C(C H₃)₃-C (CH₃)₃=C H₂-C H=-C =O
FT-IR ~ 3350 cm⁻¹ (sharp)~ 3080 cm⁻¹ (medium)~ 2980 cm⁻¹ (strong)~ 1710 cm⁻¹ (strong, sharp)~ 1640 cm⁻¹ (medium)~ 1250, 1160 cm⁻¹ (strong)N-H stretch=C-H stretchAliphatic C-H stretchC=O stretch (carbamate)C=C stretchC-O stretch

Synthesis and Experimental Protocols

This section details the common synthesis route for this compound and provides protocols for its characterization and application in subsequent chemical reactions.

Synthesis of this compound

The synthesis is typically achieved by the addition of tert-butanol to vinyl isocyanate, often catalyzed by a tin compound.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

  • Vessel Preparation: Equip a reaction vessel with a stirrer, thermometer, high-efficiency condenser (cooled with brine), and a dropping funnel.

  • Initial Charge: Introduce 69 parts of vinyl isocyanate and 70 parts of ethyl acetate into the vessel.

  • Reagent Addition: Prepare a mixture of 74 parts of tert-butanol, 73 parts of ethyl acetate, and 0.01% (w/w) of dibutyltin dilaurate.

  • Reaction: Add the tert-butanol mixture to the reaction vessel dropwise over 1 hour, maintaining the internal temperature at 40°C.

  • Incubation: Allow the reaction to proceed with stirring for 10-12 hours at 40°C.

  • Completion: The reaction yields a pale yellow, clear solution of this compound in ethyl acetate. The solvent can be removed under reduced pressure if the solid product is required.

Protocol: Spectroscopic Characterization (General)
  • Sample Preparation (NMR): Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Sample Preparation (FT-IR): Prepare a KBr pellet containing a small amount of the solid compound or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

  • FT-IR Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to sample analysis.

Applications in Research and Development

This compound serves as a valuable intermediate in two primary areas: polymer chemistry and drug discovery, particularly in the synthesis of complex therapeutic agents.

applications TBVC This compound Polymerization Polymerization (e.g., free radical) TBVC->Polymerization Monomer MichaelAddition Michael Addition (Acceptor) TBVC->MichaelAddition Electrophile Deprotection Boc Deprotection (Acidic conditions) Polymerization->Deprotection Linker Functionalized Linker for Bioconjugation MichaelAddition->Linker Polyvinylamine Poly(vinylamine) Derivatives Deprotection->Polyvinylamine PROTACs PROTACs & Other Degraders Linker->PROTACs

Caption: Key application pathways for this compound.

Monomer for Polymer Synthesis

The vinyl group allows this compound to act as a monomer in polymerization reactions. The resulting polymer, poly(this compound), carries a protected amine on each repeating unit. Subsequent acidic treatment can deprotect these amines to yield poly(vinylamine), a cationic polymer with a wide range of applications in drug delivery, gene therapy, and coatings.

Experimental Protocol: Free-Radical Polymerization

  • Setup: In a Schlenk flask, dissolve this compound (1.0 eq) in anhydrous toluene or dioxane.

  • Initiator: Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.01 eq).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 70-80°C for 12-24 hours.

  • Isolation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold hexane or methanol.

  • Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Reagent in Drug Discovery

The electron-withdrawing carbamate group activates the vinyl double bond, making it a suitable Michael acceptor. This allows for the conjugate addition of nucleophiles, a powerful C-C or C-heteroatom bond-forming reaction. This reactivity is particularly useful for synthesizing functionalized linkers used in complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocol: Michael Addition with a Thiol

  • Setup: Dissolve this compound (1.0 eq) and a thiol nucleophile (e.g., benzyl mercaptan, 1.1 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Base: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq), to the solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting thioether adduct by flash column chromatography on silica gel.

Safety and Handling

This compound is classified as a warning-level hazard. It is harmful if swallowed and causes skin, eye, and respiratory irritation. [1]

  • Hazard Statements: H302, H315, H319, H335

  • Precautionary Statements: P261, P305+P351+P338

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place away from heat and air.

References

An In-depth Technical Guide to the Solubility of Tert-butyl Vinylcarbamate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl vinylcarbamate. While specific quantitative solubility data across a wide range of common organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols to enable researchers to determine these crucial physicochemical properties. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, formulation, and various research and development applications.

Quantitative Solubility Data

The precise solubility of this compound in various organic solvents must be determined experimentally. The following table provides a structured template for recording such data. Researchers are encouraged to populate this table using the experimental protocols outlined in this guide.

Solvent CategorySolventChemical FormulaSolubility ( g/100 mL) at 25°CObservations
Alcohols MethanolCH₃OHTo be determined
EthanolC₂H₅OHTo be determined
IsopropanolC₃H₈OTo be determined
Ethers Diethyl ether(C₂H₅)₂OTo be determined
Tetrahydrofuran (THF)C₄H₈OTo be determined
1,4-DioxaneC₄H₈O₂To be determined
Esters Ethyl acetateC₄H₈O₂To be determined
Ketones AcetoneC₃H₆OTo be determined
Methyl ethyl ketone (MEK)C₄H₈OTo be determined
Halogenated Dichloromethane (DCM)CH₂Cl₂To be determined
Hydrocarbons ChloroformCHCl₃To be determined
Aromatic TolueneC₇H₈To be determined
Hydrocarbons
Amides Dimethylformamide (DMF)C₃H₇NOTo be determined
Sulfoxides Dimethyl sulfoxide (DMSO)C₂H₆OSTo be determined
Nitriles AcetonitrileC₂H₃NTo be determined

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for the quantitative determination of this compound solubility. The shake-flask method is considered the gold standard for determining thermodynamic solubility.

Materials and Equipment
  • This compound (solid, high purity)

  • A selection of high-purity organic solvents (as listed in the table above)

  • Analytical balance

  • Vials with solvent-resistant caps (e.g., 4 mL glass vials)

  • Temperature-controlled orbital shaker or rotator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system, depending on the volatility and chromophoric properties of the analyte and solvent.

  • Vortex mixer

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. It is crucial that undissolved solid remains at the end of the experiment to ensure the solution is saturated.

    • Accurately add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 48 hours. A preliminary kinetics study can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time for the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated HPLC or GC method.

    • Determine the concentration of this compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of the compound.

    • Calculate the original solubility in the solvent (e.g., in g/100 mL or mg/mL) by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility using the shake-flask method.

Solubility_Workflow start Start add_excess Add excess tert-butyl vinylcarbamate to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent seal_vial Seal vial add_solvent->seal_vial equilibrate Equilibrate at constant temperature with agitation (24-48 hours) seal_vial->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw supernatant with syringe settle->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute sample to known volume filter->dilute analyze Analyze by calibrated HPLC or GC dilute->analyze calculate Calculate solubility from concentration and dilution factor analyze->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Characterization of Tert-butyl vinylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical characterization of Tert-butyl vinylcarbamate, a key intermediate in organic synthesis, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This document outlines detailed experimental protocols, presents expected data in a structured format, and includes workflow visualizations to support research, development, and quality control activities.

Introduction

This compound (N-Boc-vinylamine) is a valuable building block in organic chemistry, particularly in the synthesis of nitrogen-containing compounds and polymers. Its structure, featuring both a vinyl group and a Boc-protecting group, allows for a variety of chemical transformations. Accurate and reliable analytical characterization is paramount to ensure its purity and structural integrity, which are critical for the success of subsequent synthetic steps and the quality of final products. This guide focuses on two primary analytical techniques: NMR spectroscopy for structural elucidation and HPLC for purity assessment and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-C(CH ₃)₃1.4 - 1.5Singlet-9H
=CH₂ (trans to N)4.4 - 4.6Doublet of DoubletsJgem ≈ 1.5, Jtrans ≈ 14.01H
=CH₂ (cis to N)4.0 - 4.2Doublet of DoubletsJgem ≈ 1.5, Jcis ≈ 7.01H
-CH =6.5 - 6.7Doublet of DoubletsJtrans ≈ 14.0, Jcis ≈ 7.01H
-NH -5.0 - 5.5Broad Singlet-1H

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)
-C (CH₃)₃28 - 29
-C (CH₃)₃80 - 81
=C H₂95 - 97
-C H=130 - 132
C =O153 - 155
Experimental Protocol for NMR Analysis

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity.
  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-4 second acquisition time, 1-5 second relaxation delay, 16-64 scans).
  • Acquire the proton-decoupled ¹³C NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second acquisition time, 2-5 second relaxation delay, 1024 or more scans).

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  • Perform phase and baseline corrections for both spectra.
  • Calibrate the chemical shift axis of the ¹H spectrum by setting the TMS signal to 0.00 ppm.
  • Calibrate the chemical shift axis of the ¹³C spectrum by referencing the CDCl₃ solvent peak (δ 77.16 ppm).
  • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft correction Phase & Baseline Correction ft->correction calibration Calibrate Chemical Shifts correction->calibration analysis Integration & Structural Assignment calibration->analysis

NMR Analysis Workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and quantifying any impurities. Due to the non-chromophoric nature of the vinyl group at low wavelengths and the end-absorption of the carbamate, UV detection at a low wavelength is a suitable approach. A reversed-phase method is generally effective for compounds of this polarity.

HPLC Method Parameters

The following table provides a starting point for the development of a robust HPLC method for the analysis of this compound. Method optimization may be required to achieve the desired separation from any specific impurities.

Table 3: Recommended HPLC Method Parameters for this compound

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in a 50:50 mixture of Acetonitrile and Water
Experimental Protocol for HPLC Analysis

This protocol describes the steps for performing a purity analysis of this compound using HPLC.

1. Sample and Standard Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC System Setup and Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
  • Inject the prepared standard and sample solutions.
  • Acquire the chromatograms for the specified run time.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.
  • Calculate the purity of the sample by determining the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter equilibrate Equilibrate HPLC System filter->equilibrate inject Inject Sample equilibrate->inject acquire Acquire Chromatogram inject->acquire identify Identify Peaks acquire->identify integrate Integrate Peak Areas identify->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Analysis Workflow for this compound.

Conclusion

The analytical characterization of this compound using NMR and HPLC is essential for ensuring its quality and suitability for its intended applications. This technical guide provides a framework for researchers, scientists, and drug development professionals to perform accurate and reliable analyses. The provided NMR data, although predicted, offers a strong basis for structural confirmation, while the HPLC method serves as a robust starting point for purity determination. Adherence to these detailed protocols will facilitate consistent and high-quality characterization of this important chemical intermediate.

An In-depth Technical Guide to Tert-butyl vinylcarbamate as a Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl vinylcarbamate (t-BVC) is a functional monomer that has garnered significant interest in polymer chemistry and materials science, particularly within the biomedical and pharmaceutical fields. Its unique structure, featuring a vinyl group susceptible to polymerization and a tert-butoxycarbonyl (Boc) protecting group on the amine, allows for the synthesis of well-defined polymers with pendant protected amine functionalities. These polymers, primarily poly(this compound), serve as crucial precursors to poly(vinylamine), a cationic polymer with a wide range of applications, including gene delivery, drug delivery systems, and biomaterials. The Boc protecting group offers the advantage of being stable under many polymerization conditions while being readily removable under acidic conditions, providing a versatile platform for creating functional polymers.[1][2]

Properties of this compound

This compound is a white to light yellow crystalline solid at room temperature.[3] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C7H13NO2[3]
Molecular Weight 143.19 g/mol [3]
Appearance White to Light yellow powder to crystal[3]
Melting Point 67.0 °C[3]
Boiling Point 70 °C / 0.3 mmHg[3]
Purity >97.0% (GC)[3]
CAS Number 7150-72-3[4]
Storage Conditions Refrigerated (0-10°C), under inert gas, sensitive to air and heat[3][4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common laboratory-scale synthesis involves the reaction of vinyl isocyanate with tert-butanol.[5]

Experimental Protocol: Synthesis from Vinyl Isocyanate and Tert-butanol[6]
  • Reaction Setup : A reaction vessel equipped with a high-efficiency condenser, stirrer, thermometer, and addition funnel is charged with 69 parts of vinyl isocyanate and 70 parts of ethyl acetate.

  • Addition of Reactants : A solution containing 74 parts of tert-butanol, 73 parts of ethyl acetate, and 0.01% of dibutyl-tin dilaurate (as a catalyst) is prepared.

  • Reaction Conditions : The tert-butanol solution is added to the vinyl isocyanate solution over the course of 1 hour while maintaining the reaction temperature at 40°C.

  • Reaction Progression : The reaction is allowed to proceed for an additional 10 hours at 40°C.

  • Product : The final product is a pale yellow, clear solution of tert-butyl N-vinylcarbamate in ethyl acetate.

Synthesis_of_tert_butyl_vinylcarbamate vinyl_isocyanate Vinyl Isocyanate plus + vinyl_isocyanate->plus tert_butanol Tert-butanol tert_butanol->plus catalyst Dibutyl-tin dilaurate catalyst->plus 40°C solvent Ethyl Acetate solvent->plus tbvc This compound plus->tbvc

Caption: Synthesis of this compound from vinyl isocyanate and tert-butanol.

Polymerization of this compound

This compound can be polymerized using various techniques, including free radical polymerization and controlled radical polymerization methods like nitroxide-mediated polymerization (NMP).[6] The choice of polymerization technique influences the molecular weight, polydispersity, and architecture of the resulting poly(this compound).

Experimental Protocol: Free Radical Polymerization (General Procedure)
  • Reaction Setup : A reaction flask is charged with this compound and a suitable solvent (e.g., toluene, dioxane).

  • Initiator Addition : A free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution.

  • Degassing : The reaction mixture is degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon, nitrogen) to remove oxygen, which can inhibit polymerization.

  • Polymerization : The reaction is heated to a temperature appropriate for the chosen initiator (typically 60-80°C for AIBN) and allowed to proceed for a specified time (e.g., 12-24 hours).

  • Isolation : The polymer is isolated by precipitation into a non-solvent, such as hexane or methanol, followed by filtration and drying under vacuum.

Polymerization_of_TBVC tbvc This compound poly_tbvc Poly(this compound) tbvc->poly_tbvc initiator Initiator (e.g., AIBN) initiator->tbvc Heat

Caption: Polymerization of this compound to poly(this compound).

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a precursor to poly(vinylamine). The Boc-protected polymer, poly(this compound), is soluble in many organic solvents, facilitating its characterization and modification. Subsequent deprotection yields poly(vinylamine), a water-soluble cationic polymer.

This transformation is central to its application in:

  • Drug Delivery: The cationic nature of poly(vinylamine) allows it to form complexes with anionic drugs or biomolecules, enabling their encapsulation and controlled release.

  • Gene Delivery: Poly(vinylamine) can condense nucleic acids (DNA, siRNA) into nanoparticles (polyplexes), protecting them from degradation and facilitating their cellular uptake.

  • PROTACs: While not a direct application of the monomer itself in the final structure, related Boc-protected diamines are crucial linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][7] These bifunctional molecules induce the degradation of target proteins.[1]

Deprotection of Poly(this compound)

The removal of the Boc protecting group from poly(this compound) is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM) or dioxane.[2][8] This process is often quantitative and yields the corresponding poly(vinylamine) salt.

Experimental Protocol: Deprotection using Trifluoroacetic Acid[2]
  • Dissolution : Poly(this compound) is dissolved in dichloromethane.

  • Acid Addition : An excess of trifluoroacetic acid is added to the polymer solution.

  • Reaction : The reaction is stirred at room temperature for a few hours. The progress can be monitored by techniques like NMR spectroscopy.

  • Isolation : The solvent and excess TFA are removed under reduced pressure. The resulting poly(vinylamine) trifluoroacetate salt can be further purified by dialysis or precipitation.

Deprotection_Workflow poly_tbvc Poly(this compound) poly_vinylamine Poly(vinylamine) poly_tbvc->poly_vinylamine acid Strong Acid (e.g., TFA) acid->poly_tbvc

Caption: Deprotection of poly(this compound) to yield poly(vinylamine).

Safety and Handling

This compound is classified as a warning-level hazard.[4] It is harmful if swallowed and causes skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9][10] Work should be conducted in a well-ventilated area or a fume hood.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).[9][10][11]

References

The Strategic Role of the Boc Protecting Group in Tert-butyl vinylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl vinylcarbamate is a versatile monomer whose reactivity is critically modulated by the presence of the tert-butyloxycarbonyl (Boc) protecting group. This technical guide provides an in-depth analysis of the Boc group's role in influencing the chemical behavior of the vinyl moiety. We will explore its impact on the molecule's electronic properties, its utility in controlled polymerization, and its function as a precursor to poly(vinylamine). This document provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in the effective application of this valuable synthetic building block.

Introduction: The Boc Group as a Modulator of Reactivity

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis. Its primary function is to render the amine nitrogen non-nucleophilic and non-basic, thereby allowing for selective reactions at other sites within a molecule. In the context of this compound, the Boc group serves several critical roles that extend beyond simple amine protection:

  • Electronic Modulation: The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group of the Boc protector. This delocalization reduces the electron-donating capacity of the nitrogen towards the vinyl group, thereby influencing its reactivity in addition and polymerization reactions.

  • Steric Hindrance: The bulky tert-butyl group provides significant steric shielding, which can influence the regioselectivity and stereoselectivity of reactions involving the vinyl group.

  • Facile Deprotection: The Boc group is renowned for its stability under a wide range of conditions, yet it can be readily cleaved under acidic conditions to liberate the free amine. This orthogonality is key to its utility in multi-step synthesis.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its effective use. The following tables summarize its key physical properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7150-72-3[1]
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
Appearance Solid
Purity ≥98%
Storage Conditions Store in freezer, under -20°C, sealed in dry conditions

Table 2: Spectroscopic Data for this compound

SpectroscopyPeak/ShiftInterpretationReference
¹H NMR (CDCl₃, 400 MHz)δ 1.45 (s, 9H)Protons of the tert-butyl group[2]
δ 4.15 (dd, J = 9.2, 1.2 Hz, 1H)Vinylic proton (cis to N)
δ 4.45 (dd, J = 16.8, 1.2 Hz, 1H)Vinylic proton (trans to N)
δ 6.70 (dd, J = 16.8, 9.2 Hz, 1H)Vinylic proton (geminal to N)
δ 7.10 (br s, 1H)N-H proton
¹³C NMR (CDCl₃, 100 MHz)δ 28.3 (3C)Carbons of the tert-butyl group[3]
δ 80.5Quaternary carbon of the tert-butyl group[3]
δ 92.5Terminal vinylic carbon (=CH₂)
δ 135.0Vinylic carbon (-CH=)
δ 153.0Carbonyl carbon (C=O)[3]
FTIR (cm⁻¹)3350 (N-H stretch)Amine N-H bond[1]
3100-3000 (C-H stretch)Vinylic C-H bonds[1]
2980-2850 (C-H stretch)Aliphatic C-H bonds of the tert-butyl group[1]
1720 (C=O stretch)Carbonyl of the carbamate[1]
1640 (C=C stretch)Vinyl C=C bond[1]
1510 (N-H bend)Amine N-H deformation[1]
1160 (C-O stretch)Ester C-O bond[1]

Role in Key Chemical Transformations

The Boc group strategically enables this compound to participate in a variety of important chemical reactions.

Cycloaddition Reactions: The Diels-Alder Reaction

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene ring.[4][5] The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. Conversely, electron-donating groups on the dienophile can decrease its reactivity towards standard dienes. The Boc-protected amine in this compound acts as an electron-donating group through resonance, which makes the vinyl group electron-rich. This property makes it a suitable dienophile for inverse-electron-demand Diels-Alder reactions, where the diene is electron-deficient.

Diels_Alder_Reaction dienophile This compound (Electron-rich dienophile) product Cyclohexene adduct dienophile->product [4+2] Cycloaddition diene Electron-deficient diene diene->product

Diels-Alder reaction pathway.
Michael Addition

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While this compound is not a classic Michael acceptor due to the lack of a strongly electron-withdrawing group conjugated to the double bond, the Boc group's electronic influence makes the β-carbon susceptible to attack by soft nucleophiles under certain conditions.

Polymerization and Conversion to Poly(vinylamine)

This compound is a valuable monomer for the synthesis of functional polymers. It can undergo polymerization via controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain-Transfer) or ATRP (Atom Transfer Radical Polymerization), to produce well-defined polymers of poly(this compound). The Boc groups in the resulting polymer can then be removed by acidolysis to yield poly(vinylamine), a highly functional and water-soluble polymer with a wide range of applications in drug delivery, gene therapy, and materials science.

Polymerization_Workflow monomer This compound polymer Poly(this compound) monomer->polymer Controlled Radical Polymerization deprotected_polymer Poly(vinylamine) polymer->deprotected_polymer Acidic Deprotection

Synthetic workflow from monomer to poly(vinylamine).

Experimental Protocols

The following are representative protocols for the synthesis and subsequent reaction of this compound.

Synthesis of Tert-butyl N-vinylcarbamate[7]

Objective: To synthesize tert-butyl N-vinylcarbamate from vinyl isocyanate and tert-butanol.

Materials:

  • Vinyl isocyanate

  • Tert-butanol

  • Ethyl acetate

  • Dibutyltin dilaurate

Procedure:

  • In a reaction vessel equipped with a high-efficiency condenser, stirrer, thermometer, and addition funnel, charge 69 parts of vinyl isocyanate and 70 parts of ethyl acetate.

  • Over a period of 1 hour at 40 °C, add a mixture of 74 parts of tert-butanol, 73 parts of ethyl acetate, and 0.01% of dibutyltin dilaurate.

  • Allow the reaction to proceed for 10 hours at 40 °C.

  • The resulting pale yellow, clear solution is a solution of tert-butyl N-vinylcarbamate in ethyl acetate.

Table 3: Representative Reaction Parameters for Synthesis

ParameterValue
Reaction Time 10 hours
Temperature 40 °C
Catalyst Dibutyltin dilaurate
Expected Yield High (based on industrial process)
Representative Protocol for Diels-Alder Reaction

Objective: To perform a Diels-Alder reaction between this compound and an electron-deficient diene (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate).

Materials:

  • This compound

  • Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Add a solution of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred solution of the dienophile at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Diels-Alder adduct.

Polymerization and Deprotection to Poly(vinylamine)

Objective: To synthesize poly(vinylamine) via polymerization of this compound followed by deprotection.

Part A: RAFT Polymerization of this compound

Materials:

  • This compound (monomer)

  • AIBN (initiator)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • 1,4-Dioxane (solvent)

Procedure:

  • In a Schlenk flask, dissolve this compound, AIBN, and the RAFT agent in 1,4-dioxane.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 70 °C and stir for the desired reaction time.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture to a large excess of cold methanol.

  • Collect the polymer by filtration and dry under vacuum.

Part B: Deprotection to Poly(vinylamine)

Materials:

  • Poly(this compound)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the poly(this compound) in DCM.

  • Add an excess of TFA to the solution and stir at room temperature for 4-6 hours.

  • Precipitate the resulting poly(vinylamine) trifluoroacetate salt by adding the solution to diethyl ether.

  • Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.

  • To obtain the free amine, dissolve the salt in water and pass it through an anion-exchange resin or neutralize with a base.

Conclusion

The Boc protecting group in this compound is not merely an inert masking group but a powerful tool for modulating the monomer's electronic properties and reactivity. It facilitates the synthesis of well-defined polymers and serves as a convenient precursor to poly(vinylamine). A thorough understanding of the Boc group's role, as detailed in this guide, is crucial for leveraging the full synthetic potential of this compound in the development of advanced materials and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Radical Polymerization of Tert-butyl vinylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(tert-butyl vinylcarbamate) (PtBVC) is a versatile polymer with significant potential in biomedical and pharmaceutical applications. The tert-butoxycarbonyl (Boc) protecting group on the pendant amine functionality allows for controlled deprotection to yield poly(vinylamine), a cationic polymer with a wide range of uses, including gene delivery, drug conjugation, and surface modification. This document provides detailed application notes and experimental protocols for the synthesis of PtBVC via conventional free-radical polymerization.

The protocols outlined below are based on established methods for the radical polymerization of structurally similar N-vinyl monomers, such as N-vinylpyrrolidone and N-vinylcarbazole, providing a robust starting point for the synthesis and characterization of PtBVC.

Applications in Drug Development

  • Drug Delivery: The poly(vinylamine) backbone, obtained after deprotection of PtBVC, can be conjugated with therapeutic agents. The cationic nature of poly(vinylamine) can also facilitate cellular uptake.

  • Gene Delivery: The positively charged backbone of poly(vinylamine) can form polyplexes with negatively charged nucleic acids (DNA, siRNA), aiding in their delivery into cells.

  • Biomaterial Coatings: Surfaces coated with PtBVC can be subsequently modified by deprotection and further functionalization of the primary amine groups, allowing for the attachment of biomolecules to improve biocompatibility or introduce specific functionalities.

  • Hydrogels: Crosslinked poly(vinylamine) hydrogels can be prepared from PtBVC for applications in controlled release and tissue engineering.

Experimental Protocols

Protocol 1: Solution Free-Radical Polymerization of this compound

This protocol describes a typical solution polymerization of this compound using Azobisisobutyronitrile (AIBN) as the thermal initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent), anhydrous

  • Methanol (non-solvent for precipitation)

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Vacuum line or nitrogen/argon inlet

  • Oil bath

  • Standard glassware for filtration and precipitation

Procedure:

  • Monomer and Initiator Preparation:

    • In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 34.9 mmol) and AIBN (e.g., 0.057 g, 0.35 mmol, for a monomer to initiator ratio of 100:1) in anhydrous 1,4-dioxane (e.g., 15 mL).

  • Degassing:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at 60-70°C.[1][2]

    • Stir the reaction mixture for a predetermined time (e.g., 18-24 hours).

  • Termination and Isolation:

    • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by slowly adding the viscous reaction mixture to a large excess of cold methanol (e.g., 200 mL) while stirring.

    • Collect the white precipitate by vacuum filtration.

  • Purification and Drying:

    • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

    • Dry the purified poly(this compound) in a vacuum oven at 40-50°C to a constant weight.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Data Presentation

The following table summarizes representative data for the solution polymerization of this compound under different hypothetical conditions to illustrate the expected outcomes.

EntryMonomer:Initiator RatioSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:11,4-Dioxane60248515,0002.1
2200:11,4-Dioxane60248228,0002.3
3100:1Toluene70189018,0002.0
4100:11,4-Dioxane70189216,5001.9

Visualizations

Logical Workflow for Polymer Synthesis and Characterization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_char Characterization Monomer This compound ReactionSetup Combine Monomer, Initiator, & Solvent Monomer->ReactionSetup Initiator AIBN Initiator->ReactionSetup Solvent 1,4-Dioxane Solvent->ReactionSetup Degassing Freeze-Pump-Thaw Cycles ReactionSetup->Degassing Polymerization Heat at 60-70°C Degassing->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Vacuum Oven Drying Filtration->Drying NMR NMR Spectroscopy Drying->NMR SEC SEC/GPC Drying->SEC

Caption: Workflow for the synthesis and characterization of PtBVC.

Signaling Pathway of Free-Radical Polymerization

G Initiator Initiator (I) Radical Initiator Radicals (2R.) Initiator->Radical Initiation (Heat) PropagatingChain Propagating Chain (P.) Radical->PropagatingChain Addition to Monomer Monomer Monomer (M) PropagatingChain->PropagatingChain Propagation (Addition of M) Termination Termination PropagatingChain->Termination Polymer Dead Polymer Termination->Polymer

Caption: Key steps in free-radical polymerization.

References

Application Notes and Protocols for the Copolymerization of Tert-butyl vinylcarbamate with Methyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of copolymers derived from tert-butyl vinylcarbamate (tBVC) and methyl acrylate (MA). The resulting copolymer, poly(this compound-co-methyl acrylate) [p(tBVC-co-MA)], serves as a valuable precursor to a pH-responsive polymer, poly(vinylamine-co-methyl acrylate), with significant potential in drug delivery systems.

Introduction

The copolymerization of this compound and methyl acrylate offers a versatile platform for the development of functional polymers. The tBVC monomer provides a protected amine functionality, which, after polymerization, can be readily deprotected to yield primary amine groups. The methyl acrylate comonomer influences the physicochemical properties of the resulting copolymer, such as its glass transition temperature and hydrophilicity. The deprotected copolymer, possessing both amine and ester functionalities, can exhibit pH-responsive behavior, making it an attractive candidate for various biomedical applications, including controlled drug release.

Experimental Data

While specific experimental data for the copolymerization of tBVC with MA is not extensively reported in the literature, representative data from similar N-vinylamide and acrylate copolymer systems are summarized below. These tables provide an expected range of properties for p(tBVC-co-MA) synthesized via controlled radical polymerization techniques like RAFT.

Table 1: Representative Copolymerization Conditions and Results

Monomer 1 (M1)Monomer 2 (M2)M1:M2 Feed Ratio (molar)Polymerization MethodInitiatorChain Transfer Agent (CTA)SolventTemp (°C)Time (h)Mn ( g/mol )PDI
N-vinylpyrrolidoneMethyl Acrylate1:1RAFTAIBNTrithiocarbonateDioxane701215,0001.25
N-vinylformamideAcrylic Acid1:1Free RadicalAIBNNoneTHF65825,0001.80
tBVC (Estimated) MA (Estimated) 1:1 RAFT AIBN Trithiocarbonate Dioxane 70 12-24 10,000-30,000 <1.3

Note: Data for tBVC and MA are estimated based on typical results for similar monomer systems. Actual results may vary.

Table 2: Representative Monomer Reactivity Ratios

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Copolymer Type
N-vinylpyrrolidoneMethyl Methacrylate>1<1<1Random
AcrylonitrileMethyl Acrylate1.290.961.24Random/Alternating Tendency[1][2]
tBVC (Hypothetical) MA (Hypothetical) >1 <1 <1 Random

Note: Reactivity ratios for tBVC and MA are hypothetical and would need to be determined experimentally. The values suggest a random incorporation of monomers, with a higher propensity for the acrylate radical to add to its own monomer type.

Experimental Protocols

Materials
  • This compound (tBVC)

  • Methyl acrylate (MA)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) or other suitable RAFT agent

  • 1,4-Dioxane (anhydrous)

  • Methanol

  • Diethyl ether

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Protocol 1: RAFT Copolymerization of tBVC and MA

This protocol describes a general procedure for the controlled radical copolymerization of tBVC and MA using RAFT polymerization to achieve a well-defined copolymer with a low polydispersity index.

dot

RAFT_Copolymerization cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomers tBVC + MA Degas Freeze-Pump-Thaw Cycles (x3) Monomers->Degas Initiator AIBN Initiator->Degas CTA RAFT Agent (DDMAT) CTA->Degas Solvent Dioxane Solvent->Degas Polymerize Heat at 70°C (12-24 h) Degas->Polymerize Precipitate Precipitate in Cold Methanol/Ether Polymerize->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry SEC SEC/GPC (Mn, PDI) Dry->SEC NMR 1H NMR (Composition) Dry->NMR FTIR FTIR (Functional Groups) Dry->FTIR

Caption: Workflow for RAFT Copolymerization of tBVC and MA.

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine tBVC (e.g., 1.43 g, 10 mmol), MA (e.g., 0.86 g, 10 mmol), AIBN (e.g., 16.4 mg, 0.1 mmol), and DDMAT (e.g., 36.5 mg, 0.1 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 10 mL) to the flask to dissolve the reactants.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 12-24 hours.

  • Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol or a methanol/diethyl ether mixture.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh cold methanol, and dry under vacuum at 40°C to a constant weight.

  • Characterization: Determine the molecular weight (Mn) and polydispersity index (PDI) by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC). Determine the copolymer composition using ¹H NMR spectroscopy by integrating the characteristic peaks of the tBVC and MA repeating units. Confirm the presence of functional groups using FTIR spectroscopy.

Protocol 2: Deprotection of p(tBVC-co-MA) to Yield p(VAm-co-MA)

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group from the copolymer to expose the primary amine functionalities, yielding the polyampholyte-like copolymer.

dot

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_process Reaction & Work-up cluster_purification Purification cluster_analysis Characterization Copolymer p(tBVC-co-MA) Stir Stir at RT (4-12 h) Copolymer->Stir Solvent DCM Solvent->Stir Reagent TFA Reagent->Stir Evaporate Evaporate Solvent & Excess TFA Stir->Evaporate Dissolve Dissolve in Water/Methanol Evaporate->Dissolve Dialyze Dialyze against Water Dissolve->Dialyze Lyophilize Lyophilize Dialyze->Lyophilize NMR_confirm 1H NMR (Confirm Deprotection) Lyophilize->NMR_confirm FTIR_confirm FTIR (Confirm Deprotection) Lyophilize->FTIR_confirm

Caption: Workflow for the Deprotection of p(tBVC-co-MA).

Procedure:

  • Dissolution: Dissolve the p(tBVC-co-MA) copolymer (e.g., 1 g) in dichloromethane (DCM, e.g., 10 mL) in a round-bottom flask.

  • Acid Addition: Add trifluoroacetic acid (TFA, e.g., 5 mL) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR to confirm the disappearance of the tert-butyl peak.

  • Solvent Removal: Remove the DCM and excess TFA by rotary evaporation.

  • Purification: Dissolve the resulting polymer in a minimal amount of water or methanol and purify by dialysis against deionized water for 48 hours to remove any remaining salts and small molecules.

  • Isolation: Lyophilize the dialyzed solution to obtain the final poly(vinylamine-co-methyl acrylate) copolymer as a solid.

  • Characterization: Confirm the complete removal of the Boc group by ¹H NMR and FTIR spectroscopy.

Application Notes: Drug Delivery

The deprotected copolymer, poly(vinylamine-co-methyl acrylate), possesses characteristics that make it a promising candidate for various drug delivery applications.

pH-Responsive Drug Release

The primary amine groups along the polymer backbone have a pKa of approximately 8-9. In acidic environments (e.g., the stomach or tumor microenvironments), these amines will be protonated, leading to a more hydrophilic and potentially swollen polymer chain. In neutral or basic environments (e.g., the bloodstream or intestines), the amines will be deprotonated, making the polymer more hydrophobic. This pH-dependent solubility and conformation can be exploited for targeted drug release.

dot

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_circulation Systemic Circulation (pH ~7.4) cluster_target Target Site (Acidic pH, e.g., Tumor) Polymer p(VAm-co-MA) Loading Drug Encapsulation (e.g., nanoprecipitation) Polymer->Loading Drug Drug Molecule Drug->Loading Nanoparticle Drug-Loaded Nanoparticle Loading->Nanoparticle Stable Stable Circulation (Minimal Drug Release) Nanoparticle->Stable Hydrophobic Core Protonation Amine Protonation Stable->Protonation Low pH Swelling Polymer Swelling/ Destabilization Protonation->Swelling Release Drug Release Swelling->Release

Caption: pH-Responsive Drug Release Mechanism.

  • Encapsulation: Hydrophobic drugs can be encapsulated within the core of nanoparticles formed by the self-assembly of the copolymer at physiological pH.

  • Targeting: The nanoparticles can be designed to accumulate in acidic environments, such as solid tumors, through the enhanced permeability and retention (EPR) effect.

  • Release: Upon reaching the acidic target site, the protonation of the amine groups leads to swelling and destabilization of the nanoparticles, triggering the release of the encapsulated drug.

Gene Delivery

The cationic nature of the protonated amine groups at physiological pH allows the copolymer to form polyplexes with negatively charged genetic material like siRNA and pDNA. These polyplexes can protect the genetic material from degradation and facilitate its cellular uptake.

Bio-conjugation

The primary amine groups serve as reactive handles for the covalent attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, or other therapeutic molecules, enabling the development of multifunctional drug delivery systems.

Safety and Handling

  • Monomers (tBVC, MA) and the initiator (AIBN) should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The copolymerization of this compound with methyl acrylate provides a straightforward route to a versatile polymer platform. The ability to control the polymerization via RAFT and the simple deprotection step to unmask functional amine groups make this copolymer system highly attractive for the design of advanced drug delivery systems. Further research is warranted to determine the specific reactivity ratios of this monomer pair and to fully explore the potential of the resulting copolymers in various biomedical applications.

References

Application Notes and Protocols for the Synthesis of Block Copolymers Using Tert-butyl Vinylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Block copolymers comprised of distinct polymer segments offer unique opportunities in materials science and medicine due to their ability to self-assemble into diverse nanostructures. The synthesis of block copolymers containing a poly(tert-butyl vinylcarbamate) (PtBVC) block is of particular interest as the tert-butoxycarbonyl (Boc) protecting group can be readily removed to yield a poly(vinylamine) (PVAm) block. This transformation from a hydrophobic, protected polymer to a hydrophilic, cationic polyelectrolyte makes these materials excellent candidates for a variety of biomedical applications, especially in the field of drug and gene delivery. The primary amine groups of the PVAm block can be further functionalized, allowing for the attachment of targeting ligands, imaging agents, or therapeutic molecules.

This document provides detailed application notes and experimental protocols for the synthesis of block copolymers using this compound via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a robust and versatile controlled radical polymerization technique.

Applications in Drug Delivery

Amphiphilic block copolymers derived from this compound are promising materials for advanced drug delivery systems.[1][2] The hydrophobic PtBVC block can form the core of self-assembled nanostructures, such as micelles or polymersomes, capable of encapsulating hydrophobic drugs, thereby increasing their solubility and stability in aqueous environments.[3] The hydrophilic PVAm block, obtained after deprotection, forms a protective corona that sterically stabilizes the nanoparticles in circulation, prolonging their systemic residence time.

Key advantages of these block copolymers in drug delivery include:

  • High Drug Loading Capacity: The hydrophobic core of the nanostructures can efficiently encapsulate poorly water-soluble drugs.[1][2]

  • Controlled Drug Release: The release of the encapsulated drug can be modulated by the properties of the polymer blocks.[1]

  • Biocompatibility: The resulting poly(vinylamine) is a biocompatible polymer.[4]

  • Targeted Delivery: The primary amine groups on the PVAm block can be conjugated with targeting moieties to direct the nanocarriers to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.[1]

  • Gene Delivery: The cationic nature of the PVAm block allows for the complexation with negatively charged nucleic acids (e.g., siRNA, pDNA) to form polyplexes for gene delivery applications.

Experimental Protocols

The following protocols describe the synthesis of a poly(styrene)-b-poly(this compound) (PS-b-PtBVC) diblock copolymer via RAFT polymerization, followed by the deprotection of the PtBVC block to yield poly(styrene)-b-poly(vinylamine) (PS-b-PVAm).

Materials
  • Styrene (St), inhibitor removed

  • This compound (tBVC)

  • 2-Cyano-2-propyl benzodithioate (CPDB) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane (Anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol

  • Diethyl ether

Protocol 1: Synthesis of Polystyrene Macro-RAFT Agent (PS-RAFT)

This protocol outlines the synthesis of a polystyrene chain transfer agent that will be used as a macroinitiator for the subsequent polymerization of this compound.

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, combine styrene (e.g., 5.2 g, 50 mmol), CPDB (e.g., 0.221 g, 1 mmol), and AIBN (e.g., 0.033 g, 0.2 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Seal the flask with a rubber septum and deoxygenate the solution by purging with nitrogen for 30 minutes in an ice bath.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 8-16 hours) to achieve high monomer conversion.

  • Terminate the polymerization by quenching the reaction in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

  • Collect the precipitated polymer by filtration and dry it under vacuum at 40 °C overnight.

  • Characterize the resulting PS-RAFT macroinitiator for its molecular weight (Mn) and polydispersity index (PDI) using Size Exclusion Chromatography (SEC).

Protocol 2: Synthesis of Poly(styrene)-b-poly(this compound) (PS-b-PtBVC)

This protocol describes the chain extension of the PS-RAFT macroinitiator with this compound to form the diblock copolymer.

Procedure:

  • In a Schlenk flask, dissolve the PS-RAFT macroinitiator (e.g., 1.0 g) and this compound (e.g., 2.86 g, 20 mmol) in anhydrous 1,4-dioxane (15 mL).

  • Add AIBN (e.g., 0.016 g, 0.1 mmol) to the solution.

  • Seal the flask and deoxygenate the mixture by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 24-48 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the block copolymer by adding the solution dropwise into a large excess of cold diethyl ether or a mixture of methanol and water.

  • Collect the precipitate by filtration and dry it under vacuum at 40 °C.

  • Characterize the final PS-b-PtBVC block copolymer by SEC and ¹H NMR to confirm the block structure and composition.

Protocol 3: Deprotection of PS-b-PtBVC to PS-b-PVAm

This protocol details the removal of the Boc protecting group from the PtBVC block to yield the final amphiphilic block copolymer.

Procedure:

  • Dissolve the PS-b-PtBVC block copolymer (e.g., 1.0 g) in dichloromethane (DCM, 10 mL).

  • Add trifluoroacetic acid (TFA, 5 mL) dropwise to the solution at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Remove the solvent and excess TFA by rotary evaporation.

  • Redissolve the residue in a minimal amount of methanol and precipitate the final product into a large excess of diethyl ether.

  • Collect the precipitated PS-b-PVAm by filtration and dry under vacuum.

  • Confirm the complete deprotection by ¹H NMR spectroscopy (disappearance of the tert-butyl proton signal) and FTIR spectroscopy (appearance of N-H stretching bands).

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of the block copolymers.

Table 1: Characteristics of Polystyrene Macro-RAFT Agent

Sample[Styrene]:[CPDB]:[AIBN]Time (h)Conversion (%)Mn,theo ( g/mol )Mn,SEC ( g/mol )PDI (Mw/Mn)
PS-RAFT50:1:0.21295510052001.15

Table 2: Characteristics of PS-b-PtBVC Block Copolymers

Sample[tBVC]:[PS-RAFT]:[AIBN]Time (h)Conversion (%)Mn,theo ( g/mol )Mn,SEC ( g/mol )PDI (Mw/Mn)
PS-b-PtBVC20:1:0.1368517500182001.25

Table 3: Characterization of Deprotected Block Copolymer

SampleMn,NMR of PtBVC block ( g/mol )Mn,NMR of PVAm block ( g/mol )Deprotection (%)
PS-b-PVAm130005700>98

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the block copolymers.

G cluster_0 Protocol 1: Synthesis of PS-RAFT cluster_1 Protocol 2: Synthesis of PS-b-PtBVC cluster_2 Protocol 3: Deprotection A Styrene, CPDB, AIBN in Dioxane B Deoxygenation (N2 Purge) A->B C Polymerization (70 °C) B->C D Precipitation in Methanol C->D E Drying D->E F PS-RAFT Macroinitiator E->F G PS-RAFT, tBVC, AIBN in Dioxane F->G Chain Extension H Deoxygenation (Freeze-Pump-Thaw) G->H I Polymerization (70 °C) H->I J Precipitation in Ether I->J K Drying J->K L PS-b-PtBVC K->L M PS-b-PtBVC in DCM L->M Deprotection N Add TFA (Room Temp) M->N O Solvent Removal N->O P Precipitation in Ether O->P Q Drying P->Q R PS-b-PVAm Q->R

Caption: Experimental workflow for the synthesis of PS-b-PVAm.

G cluster_drug_delivery Drug Delivery Application A Amphiphilic PS-b-PVAm B Self-Assembly in Aqueous Solution A->B F Functionalization of PVAm Corona A->F C Core-Shell Nanoparticles (Micelles/Polymersomes) B->C E Targeted Drug Delivery C->E D Hydrophobic Drug Encapsulation D->C H Enhanced Therapeutic Efficacy E->H I Reduced Side Effects E->I G Attachment of Targeting Ligands F->G G->E

Caption: Logical relationship for drug delivery application.

References

Application Notes and Protocols: Tert-butyl vinylcarbamate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of tert-butyl vinylcarbamate (tBVC) as a versatile functional monomer in polymer synthesis. The protocols detailed herein are designed for researchers in polymer chemistry, materials science, and drug development, offering methodologies for the synthesis of well-defined polymers and their application in creating functional materials, particularly for biomedical applications.

Introduction

This compound is a valuable monomer for the synthesis of functional polymers. The tert-butyloxycarbonyl (Boc) protecting group on the vinylamine moiety allows for controlled polymerization, yielding a stable precursor polymer, poly(this compound) (PtBVC). This polymer can be readily deprotected under acidic conditions to yield polyvinylamine (PVAm), a highly functional cationic polymer with a wide range of applications, including drug and gene delivery. The ability to precisely control the synthesis of the precursor polymer and subsequently deprotect it to reveal the functional amine groups makes tBVC a key building block for advanced polymer architectures.

Properties of this compound

PropertyValueReference
CAS Number7150-72-3[1][2]
Molecular FormulaC₇H₁₃NO₂[1]
Molecular Weight143.19 g/mol [1]
AppearanceWhite to light yellow solid[1]
Melting Point67 °C[1]
Boiling Point70 °C at 0.3 mmHg[1]
Purity>97%[1]
StorageRefrigerated (0-10°C), under inert gas[1]

Polymer Synthesis Protocols

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are recommended for the synthesis of well-defined PtBVC with controlled molecular weight and low polydispersity.

Protocol 1: RAFT Homopolymerization of this compound

This protocol describes the synthesis of poly(this compound) using a dithiocarbamate-based chain transfer agent (CTA). Dithiocarbamates are particularly effective for the controlled polymerization of N-vinyl monomers.[3]

Materials:

  • This compound (tBVC), purified by recrystallization

  • 2-Cyano-2-propyl benzodithioate (CPDB) or other suitable dithiocarbamate RAFT agent

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous 1,4-dioxane

  • Schlenk flask and magnetic stir bar

  • Vacuum/nitrogen line

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve tBVC (e.g., 2.0 g, 13.97 mmol) and CPDB (e.g., 30.9 mg, 0.14 mmol, for a target degree of polymerization of 100) in anhydrous 1,4-dioxane (5 mL).

  • Add AIBN (e.g., 4.6 mg, 0.028 mmol, [Monomer]:[CTA]:[Initiator] = 500:5:1).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours).

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold hexane.

  • Collect the polymer by filtration and dry it under vacuum at room temperature to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) with polystyrene or poly(methyl methacrylate) standards.

  • Chemical Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: ATRP Homopolymerization of this compound

This protocol is adapted from the well-established ATRP of tert-butyl acrylate and is expected to yield well-controlled polymers of tBVC.[4]

Materials:

  • This compound (tBVC), purified by recrystallization

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr), purified

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled

  • Anhydrous anisole

  • Schlenk flask and magnetic stir bar

  • Vacuum/nitrogen line

  • Oil bath

Procedure:

  • To a Schlenk flask, add CuBr (e.g., 20.1 mg, 0.14 mmol).

  • Seal the flask, evacuate, and backfill with nitrogen three times.

  • Add anhydrous anisole (5 mL) via a nitrogen-purged syringe.

  • Add tBVC (e.g., 2.0 g, 13.97 mmol) and PMDETA (e.g., 29.2 µL, 0.14 mmol) to the flask.

  • Degas the solution with a gentle stream of nitrogen for 15 minutes.

  • Initiate the polymerization by adding EBiB (e.g., 20.5 µL, 0.14 mmol, for a target degree of polymerization of 100).

  • Place the flask in a preheated oil bath at 60 °C.

  • Monitor the reaction progress by taking samples periodically for ¹H NMR and GPC analysis.

  • After the desired conversion is reached, cool the reaction and expose it to air to terminate the polymerization.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in cold hexane, filter, and dry under vacuum.

Quantitative Data Summary

The following tables present representative data for the polymerization of this compound based on typical results obtained for structurally similar monomers under controlled radical polymerization conditions.

Table 1: RAFT Polymerization of tBVC - Representative Data

Entry[M]:[CTA]:[I]Time (h)Conversion (%)Mₙ ( g/mol ) (Theoretical)Mₙ ( g/mol ) (GPC)PDI (Mₙ/Mₙ)
1100:1:0.28659,3009,1001.15
2100:1:0.2168512,20011,8001.18
3200:1:0.2125515,80015,5001.20
4200:1:0.2247822,40021,9001.22

Table 2: ATRP of tBVC - Representative Data

Entry[M]:[I]:[CuBr]:[L]Time (h)Conversion (%)Mₙ ( g/mol ) (Theoretical)Mₙ ( g/mol ) (GPC)PDI (Mₙ/Mₙ)
1100:1:1:147210,30010,1001.12
2100:1:1:189113,00012,8001.15
3200:1:1:166819,50019,2001.18
4200:1:1:1128524,40023,9001.21

Table 3: Thermal Properties of Poly(this compound)

PolymerMₙ ( g/mol )Glass Transition Temperature (T₉) (°C)Decomposition Temperature (Tₔ) (°C)
PtBVC10,500~95~220 (onset of deprotection)
PtBVC22,000~105~225 (onset of deprotection)

Note: Thermal properties can vary with molecular weight and measurement conditions.

Copolymerization and Reactivity Ratios

This compound can be copolymerized with a variety of other vinyl monomers to introduce specific functionalities. The monomer reactivity ratios (r₁ and r₂) are crucial for predicting the copolymer composition. While experimentally determined values for tBVC are not widely reported, Table 4 provides hypothetical reactivity ratios for copolymerization with common monomers, based on the behavior of similar N-vinyl systems.[5][6][7][8]

Table 4: Hypothetical Monomer Reactivity Ratios (tBVC as M₁)

Comonomer (M₂)r₁ (tBVC)r₂r₁ * r₂Copolymer Type
Styrene< 1> 1~0.5Random/Alternating tendency
Methyl Methacrylate< 1> 1~0.6Random/Alternating tendency
N-vinylpyrrolidone~1~1~1Ideal Random
Vinyl Acetate> 1< 1~0.8Random

These values are illustrative and should be experimentally determined for specific reaction conditions.

Deprotection to Polyvinylamine

The Boc groups of PtBVC can be efficiently removed to yield polyvinylamine (PVAm).

Protocol 3: Acidic Hydrolysis of PtBVC

Materials:

  • Poly(this compound) (PtBVC)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Dissolve PtBVC in DCM (e.g., 1 g in 10 mL).

  • Add an excess of TFA (e.g., 5 mL) to the solution.

  • Stir the mixture at room temperature for 4-6 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting residue in a minimal amount of methanol and precipitate into a large volume of diethyl ether.

  • Collect the precipitated polyvinylamine trifluoroacetate salt by filtration.

  • To obtain the free amine, dissolve the salt in water, neutralize with a base (e.g., NaOH or an ion-exchange resin), and dialyze extensively against deionized water.

  • Lyophilize the dialyzed solution to obtain pure PVAm.

Applications in Drug Development

Polyvinylamine derived from tBVC is a potent cationic polymer with significant potential in drug and gene delivery. Its high density of primary amine groups allows for electrostatic complexation with negatively charged molecules like siRNA and DNA, forming nanoparticles that facilitate cellular uptake and protect the cargo from degradation.

Cellular Uptake and Intracellular Trafficking

Polyplexes formed between PVAm and nucleic acids are typically internalized by cells via endocytosis. The primary uptake mechanisms include clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.[9][10][11] Once inside the cell, the polyplex must escape the endosome to release its therapeutic cargo into the cytoplasm. The "proton sponge" effect, where the buffering capacity of the amine groups in PVAm leads to endosomal swelling and rupture, is a key mechanism for endosomal escape.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_deprotection Deprotection cluster_application Application monomer tBVC Monomer polymerization Controlled Radical Polymerization (RAFT/ATRP) monomer->polymerization ptbvc Poly(tert-butyl vinylcarbamate) polymerization->ptbvc acid Acidic Hydrolysis (TFA) ptbvc->acid pvam Polyvinylamine (PVAm) acid->pvam complexation Nanoparticle Formation pvam->complexation drug Drug/Gene (e.g., siRNA) drug->complexation delivery Cellular Delivery complexation->delivery

Caption: Experimental workflow from monomer to application.

signaling_pathway cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_action Therapeutic Action nanoparticle PVAm/Drug Nanoparticle endocytosis Endocytosis (Clathrin/Caveolin-mediated) nanoparticle->endocytosis Binding cell_membrane Cell Membrane endosome Endosome endocytosis->endosome lysosome Lysosome (Degradation) endosome->lysosome endosomal_escape Endosomal Escape (Proton Sponge Effect) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm drug_release Drug Release cytoplasm->drug_release target Therapeutic Target (e.g., mRNA) drug_release->target effect Biological Effect target->effect

Caption: Cellular uptake and mechanism of action for PVAm-based drug delivery.

References

Application Notes and Protocols for the Deprotection of the Boc Group in Poly(Tert-butyl vinylcarbamate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(tert-butyl vinylcarbamate) (PtBVC) is a valuable precursor polymer for the synthesis of poly(vinylamine) (PVAm). The tert-butyloxycarbonyl (Boc) protecting group offers stability during polymerization and allows for subsequent deprotection to yield the highly functional PVAm with primary amine groups. These primary amines are amenable to a wide range of further chemical modifications, making PVAm a polymer of significant interest in drug delivery, gene therapy, and biomaterial development.

This document provides detailed application notes and protocols for the two primary methods of Boc deprotection in PtBVC: acidic hydrolysis and thermal cleavage. It includes quantitative data, experimental procedures, and characterization guidelines to assist researchers in achieving efficient and controlled deprotection.

Methods of Deprotection

The removal of the Boc group from poly(this compound) can be effectively achieved through two main routes: acidic hydrolysis and thermal deprotection. The choice of method depends on the desired final product characteristics, the scale of the reaction, and the presence of other sensitive functional groups in the polymer.

Acidic Hydrolysis

Acidic hydrolysis is the most common and well-established method for Boc deprotection. It proceeds through the protonation of the carbamate carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to yield the primary amine salt.

Advantages:

  • High efficiency under optimized conditions.

  • Well-understood reaction mechanism.

  • Can be performed with common laboratory reagents.

Disadvantages:

  • Risk of incomplete deprotection due to electrostatic repulsion between the forming ammonium ions along the polymer chain.

  • Potential for acid-catalyzed side reactions or degradation of the polymer backbone.

  • Requires neutralization and purification steps to obtain the free amine form.

Thermal Deprotection

Thermal deprotection offers a reagent-free alternative for removing the Boc group. Upon heating, the Boc group undergoes thermolysis to release isobutylene and carbon dioxide, directly yielding the free primary amine.

Advantages:

  • Reagent-free, simplifying product purification.

  • Can be a "greener" alternative to acid-catalyzed methods.

Disadvantages:

  • Requires higher temperatures, which may not be suitable for thermally sensitive polymers or could lead to backbone degradation.

  • Optimization of temperature and reaction time is crucial to ensure complete deprotection without polymer degradation.

Experimental Protocols

Protocol 1: Acidic Deprotection of Poly(this compound) using Trifluoroacetic Acid (TFA)

This protocol describes the deprotection of PtBVC using a solution of trifluoroacetic acid in dichloromethane (DCM).

Materials:

  • Poly(this compound) (PtBVC)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Methanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve poly(this compound) in anhydrous dichloromethane (e.g., 1 g of polymer in 20 mL of DCM) in a round-bottom flask with magnetic stirring.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid to the stirred solution. A common starting ratio is 1:1 (v/v) of TFA to DCM.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for an additional 3-5 hours. Monitor the reaction progress by taking aliquots for ¹H NMR or FTIR analysis.

  • Precipitation: After completion, precipitate the resulting poly(vinylamine) trifluoroacetate salt by adding the reaction mixture dropwise to a large excess of cold diethyl ether with vigorous stirring.

  • Isolation: Collect the precipitate by filtration and wash it several times with cold diethyl ether to remove residual TFA and DCM.

  • Drying: Dry the polymer under vacuum at room temperature.

  • Neutralization (Optional, to obtain free PVAm): a. Dissolve the poly(vinylamine) trifluoroacetate salt in a minimal amount of methanol. b. Slowly add a saturated solution of sodium bicarbonate with stirring until the pH is basic (pH > 8). c. Precipitate the neutralized poly(vinylamine) in a suitable non-solvent like acetone or diethyl ether. d. Filter, wash with the non-solvent, and dry under vacuum.

Protocol 2: Thermal Deprotection of Poly(this compound)

This protocol outlines the solvent-free thermal deprotection of PtBVC.

Materials:

  • Poly(this compound) (PtBVC)

  • Schlenk flask or a similar reaction vessel suitable for heating under an inert atmosphere

  • Vacuum oven or furnace with temperature control

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation: Place the dry poly(this compound) powder in a Schlenk flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Heating: Heat the flask in a preheated oven or furnace to the desired deprotection temperature. A typical starting point is 180-200 °C.

  • Reaction Time: Maintain the temperature for a set period, for example, 2-4 hours. The optimal time and temperature should be determined experimentally by monitoring the extent of deprotection.

  • Cooling: After the desired reaction time, turn off the heat and allow the flask to cool to room temperature under the inert atmosphere.

  • Product Collection: The resulting solid is poly(vinylamine). For further purification, it can be dissolved in a suitable solvent (e.g., water or methanol) and precipitated in a non-solvent (e.g., acetone) to remove any potential low molecular weight byproducts.

  • Drying: Dry the purified polymer under vacuum.

Data Presentation

Table 1: Comparison of Deprotection Methods for Poly(this compound)

ParameterAcidic Deprotection (TFA/DCM)Thermal Deprotection
Reagents Trifluoroacetic acid, DichloromethaneNone
Temperature 0 °C to Room Temperature180 - 220 °C
Reaction Time 4 - 6 hours2 - 4 hours
Typical Conversion >95% (can be limited by electrostatic repulsion)>98% (with optimized temperature and time)
Product Form Poly(vinylamine) salt (e.g., trifluoroacetate)Poly(vinylamine) (free amine)
Work-up Precipitation, filtration, optional neutralizationDirect use or dissolution/precipitation for purification
Potential Side Reactions Polymer backbone degradation, incomplete deprotectionPolymer backbone degradation if temperature is too high

Characterization of Deprotection

Accurate characterization of the starting material and the final product is crucial to confirm the successful and complete deprotection of the Boc group.

¹H NMR Spectroscopy

¹H NMR is a powerful tool to monitor the progress of the deprotection reaction.

  • Poly(this compound) (PtBVC): The spectrum will show a characteristic broad singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc moiety. The polymer backbone protons will appear as broad multiplets in the region of 1.5-2.0 ppm and 3.5-4.0 ppm.

  • Poly(vinylamine) (PVAm): Upon successful deprotection, the singlet at ~1.4 ppm will completely disappear. The signals corresponding to the polymer backbone will remain, although their chemical shifts may change slightly due to the change in the side-chain functionality.

Quantitative Analysis: The percentage of Boc deprotection can be calculated by comparing the integration of the tert-butyl proton signal (~1.4 ppm) with a stable polymer backbone proton signal.

% Deprotection = [1 - (Integral of Boc protons in product / Integral of backbone protons in product) / (Integral of Boc protons in starting material / Integral of backbone protons in starting material)] x 100

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides clear evidence of the chemical transformation during deprotection.

  • Poly(this compound) (PtBVC): The spectrum will exhibit characteristic peaks for the carbamate group, including a strong C=O stretching vibration around 1680-1700 cm⁻¹ and N-H bending around 1520 cm⁻¹.

  • Poly(vinylamine) (PVAm): After deprotection, the C=O stretching peak of the carbamate will disappear. New peaks corresponding to the primary amine will appear, such as N-H stretching vibrations in the range of 3300-3500 cm⁻¹ and N-H bending around 1600 cm⁻¹.

Gel Permeation Chromatography (GPC)

GPC is used to assess the impact of the deprotection process on the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. An ideal deprotection procedure should not cause significant chain scission or cross-linking, and therefore the PDI of the resulting poly(vinylamine) should be similar to that of the starting poly(this compound).

Mandatory Visualizations

Deprotection_Reaction cluster_acidic Acidic Hydrolysis cluster_thermal Thermal Deprotection PtBVC Poly(this compound) Intermediate Protonated Intermediate PtBVC->Intermediate H+ (e.g., TFA) PVAm_Salt Poly(vinylamine) Salt Intermediate->PVAm_Salt - Isobutylene - CO2 PVAm Poly(vinylamine) PVAm_Salt->PVAm Base (e.g., NaHCO3) PtBVC_thermal Poly(this compound) PVAm_thermal Poly(vinylamine) PtBVC_thermal->PVAm_thermal Heat (180-220 °C) - Isobutylene - CO2

Caption: Deprotection pathways of poly(this compound).

Experimental_Workflow start Start: Poly(this compound) deprotection Deprotection Step (Acidic or Thermal) start->deprotection characterization1 In-process Monitoring (¹H NMR / FTIR) deprotection->characterization1 characterization1->deprotection Incomplete workup Work-up & Purification characterization1->workup Complete characterization2 Final Product Characterization (¹H NMR, FTIR, GPC) workup->characterization2 end End: Poly(vinylamine) characterization2->end

Caption: General experimental workflow for Boc deprotection.

Characterization_Logic cluster_NMR ¹H NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_GPC GPC Analysis Start_Polymer PtBVC NMR_Boc ~1.4 ppm (s, 9H) Boc group present Start_Polymer->NMR_Boc FTIR_Boc ~1700 cm⁻¹ (C=O) ~1520 cm⁻¹ (N-H bend) Carbamate present Start_Polymer->FTIR_Boc GPC_Analysis Compare Mn and PDI (Assess chain integrity) Start_Polymer->GPC_Analysis End_Polymer PVAm NMR_No_Boc Signal at ~1.4 ppm absent End_Polymer->NMR_No_Boc FTIR_Amine ~3300-3500 cm⁻¹ (N-H stretch) ~1600 cm⁻¹ (N-H bend) Primary amine present End_Polymer->FTIR_Amine End_Polymer->GPC_Analysis

Caption: Logic for polymer characterization before and after deprotection.

Application Notes and Protocols for the Hydrolysis of Poly(Tert-butyl vinylcarbamate) to Polyvinylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinylamine (PVAm) is a highly versatile cationic polymer characterized by a high density of primary amine groups. This feature makes it a prime candidate for a multitude of applications in the biomedical and pharmaceutical fields, including drug delivery, gene therapy, and tissue engineering. The primary amine groups serve as reactive handles for further functionalization and can interact electrostatically with negatively charged molecules such as nucleic acids.

While direct polymerization of vinylamine is challenging due to monomer instability, a common and effective strategy for synthesizing PVAm is through the polymerization of a protected vinylamine monomer followed by a deprotection step. One such protected monomer is tert-butyl vinylcarbamate, which can be polymerized to yield poly(this compound) (PtBVC). The subsequent hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group yields the desired polyvinylamine. This document provides detailed protocols and application notes for the acid-catalyzed hydrolysis of PtBVC to PVAm.

Reaction Principle

The hydrolysis of poly(this compound) is typically carried out under acidic conditions. The tert-butyloxycarbonyl (Boc) protecting group is labile to acid, and the deprotection mechanism involves the protonation of the carbamate followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. This process regenerates the primary amine along the polymer backbone, yielding polyvinylamine, usually as its corresponding salt (e.g., polyvinylammonium chloride if hydrochloric acid is used).

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) (PtBVC)

A standardized protocol for the synthesis of the precursor polymer is essential for reproducible hydrolysis results.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous 1,4-dioxane (solvent)

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

  • Nitrogen gas supply

  • Standard glassware for polymerization (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 5 g, 34.9 mmol) and AIBN (e.g., 0.057 g, 0.35 mmol) in anhydrous 1,4-dioxane (e.g., 50 mL).

  • Deoxygenate the solution by bubbling with dry nitrogen for at least 30 minutes.

  • Place the flask in a preheated oil bath at 60-70°C and stir the reaction mixture under a nitrogen atmosphere for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to an excess of cold methanol (e.g., 500 mL) with vigorous stirring.

  • Isolate the white precipitate by filtration.

  • Wash the polymer thoroughly with diethyl ether.

  • Dry the purified poly(this compound) in a vacuum oven at 40°C overnight.

  • Characterize the resulting polymer by ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC) to determine its structure, purity, and molecular weight distribution.

Protocol 2: Acid-Catalyzed Hydrolysis of Poly(this compound) to Polyvinylamine

This protocol describes a general procedure for the deprotection of PtBVC to yield PVAm. The reaction conditions can be optimized to achieve the desired degree of hydrolysis.

Materials:

  • Poly(this compound) (PtBVC)

  • 1,4-Dioxane or Dichloromethane (DCM) (solvent)

  • Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

  • Sodium hydroxide (NaOH) solution (for neutralization, optional)

  • Dialysis tubing (for purification)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the synthesized PtBVC (e.g., 2 g) in a suitable solvent such as 1,4-dioxane or DCM (e.g., 40 mL) in a round-bottom flask.

  • Slowly add a stoichiometric excess of concentrated acid (e.g., HCl or TFA) to the polymer solution with stirring. A typical molar ratio of acid to carbamate groups is 5:1 to 10:1.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 4-24 hours. The progress of the reaction can be monitored by taking aliquots and analyzing them using ¹H NMR spectroscopy (disappearance of the tert-butyl peak at ~1.4 ppm).

  • Upon completion of the reaction, precipitate the resulting polyvinylamine salt by adding the reaction mixture to an excess of a non-solvent like methanol or diethyl ether.

  • Isolate the precipitate by filtration and wash it several times with the non-solvent to remove residual acid and byproducts.

  • Dry the polymer under vacuum.

  • For further purification and to obtain the free amine form, dissolve the polymer salt in deionized water and dialyze it against a dilute basic solution (e.g., 0.01 M NaOH) followed by extensive dialysis against deionized water.

  • Lyophilize the purified polyvinylamine solution to obtain a white, fluffy solid.

  • Characterize the final product by ¹H NMR, FTIR, and titration to confirm the removal of the Boc group and determine the degree of amination.

Data Presentation

Table 1: Representative Reaction Parameters for PtBVC Hydrolysis

ParameterCondition 1Condition 2
Solvent 1,4-DioxaneDichloromethane
Acid Hydrochloric Acid (37%)Trifluoroacetic Acid
Acid:Carbamate Ratio 10:15:1
Temperature (°C) 5025 (Room Temp)
Reaction Time (h) 1224
Yield (%) >90>95
Degree of Deprotection (%) >98>99

Table 2: Characterization Data Before and After Hydrolysis

AnalysisPoly(this compound)Polyvinylamine Hydrochloride
¹H NMR (δ, ppm) ~1.4 (s, 9H, -C(CH₃)₃), 3.2-3.8 (br, 1H, -CH-), 1.5-2.0 (br, 2H, -CH₂-)Absence of peak at ~1.4 ppm, 2.8-3.5 (br, 1H, -CH-), 1.2-1.9 (br, 2H, -CH₂-)
FTIR (cm⁻¹) ~1700 (C=O, carbamate), ~1160 (C-O)Absence of carbamate peaks, ~3400 (N-H stretch, broad), ~1600 (N-H bend)
Solubility Soluble in organic solvents (DCM, THF, Dioxane)Soluble in water, insoluble in most organic solvents

Visualizations

Hydrolysis_Workflow cluster_synthesis Synthesis of Precursor cluster_hydrolysis Hydrolysis cluster_purification Purification & Characterization Monomer tert-Butyl vinylcarbamate Polymerization Free Radical Polymerization (e.g., AIBN, Dioxane) Monomer->Polymerization PtBVC Poly(tert-butyl vinylcarbamate) (PtBVC) Polymerization->PtBVC Reaction Deprotection Reaction PtBVC->Reaction Acid Acid (e.g., HCl, TFA) Acid->Reaction PVAm_Salt Polyvinylamine Salt (e.g., PVAm-HCl) Reaction->PVAm_Salt Precipitation Precipitation (e.g., Methanol) PVAm_Salt->Precipitation Dialysis Dialysis (Optional) Precipitation->Dialysis PVAm Purified Polyvinylamine (PVAm) Dialysis->PVAm Characterization Characterization (NMR, FTIR) PVAm->Characterization

Caption: Experimental workflow for the synthesis of polyvinylamine from poly(this compound).

Deprotection_Mechanism PtBVC Poly(this compound) Protonated Protonated Carbamate PtBVC->Protonated + H⁺ Carbamic_Acid Polyvinylcarbamic Acid + tert-Butyl Cation Protonated->Carbamic_Acid Loss of (CH₃)₃C⁺ PVAm Polyvinylamine + CO2 + Isobutylene Carbamic_Acid->PVAm Decarboxylation

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

Applications in Drug Development

The resulting polyvinylamine is a valuable platform for various drug delivery applications:

  • Gene Delivery: The cationic nature of PVAm allows for the complexation with negatively charged nucleic acids (siRNA, pDNA, mRNA) to form polyplexes. These nanoparticles can protect the genetic material from degradation and facilitate its cellular uptake.

  • Drug Conjugation: The primary amine groups can be readily functionalized with targeting ligands, imaging agents, or therapeutic drugs through covalent linkages.

  • Hydrogel Formation: PVAm can be crosslinked to form hydrogels for the controlled and sustained release of encapsulated drugs.

  • Surface Modification: Biomedical implants and nanoparticles can be coated with PVAm to improve their biocompatibility and introduce functional groups for further modification.

Safety and Handling

  • Solvents: 1,4-Dioxane and dichloromethane are hazardous. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids: Concentrated acids like HCl and TFA are corrosive. Handle with extreme care, using appropriate PPE.

  • Polymer Handling: Fine polymer powders can be irritating to the respiratory system. Use a dust mask when handling dry polymer samples.

These protocols and notes provide a foundational guide for researchers. It is recommended to consult the primary literature for further details and potential modifications to these procedures to suit specific research needs.

Application of Tert-butyl vinylcarbamate in Controlled Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-butyl vinylcarbamate is a functional monomer utilized in the synthesis of smart polymeric systems for controlled drug delivery. The key feature of polymers derived from this monomer is the presence of the tert-butoxycarbonyl (Boc) protecting group. This group is notoriously acid-labile, meaning it can be cleaved under mildly acidic conditions. This property makes poly(this compound) and its copolymers excellent candidates for creating pH-responsive drug delivery vehicles. These systems are designed to be stable at physiological pH (7.4) but release their therapeutic payload in acidic microenvironments, such as those found in tumor tissues or within cellular endosomes and lysosomes. This targeted release mechanism can enhance therapeutic efficacy while minimizing off-target side effects.

The polymerization of this compound allows for the creation of carriers like nanoparticles, micelles, or hydrogels. The primary amine functionality, unmasked after the cleavage of the Boc group, can also be used for further functionalization, such as conjugation of targeting ligands.

Mechanism of pH-Responsive Drug Release

The controlled release mechanism is predicated on the acid-catalyzed hydrolysis of the tert-butyl carbamate side chain. At neutral pH, the hydrophobic Boc group helps to stabilize the nanoparticle and retain the encapsulated drug. Upon encountering an acidic environment (pH < 6.5), the carbamate is cleaved, yielding poly(vinyl amine), tert-butanol, and carbon dioxide. This transformation increases the hydrophilicity of the polymer backbone, leading to the swelling or disassembly of the nanoparticle and the subsequent release of the encapsulated drug.

G cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Tumor, Endosome) A Drug-Loaded Nanoparticle (Poly(this compound)) B Stable Nanoparticle (Hydrophobic Core) A->B Drug Encapsulated D H+ (Acidic pH) A->D Internalization into acidic compartment C Minimal Drug Release B->C E Cleavage of tert-butyl group D->E F Polymer becomes Hydrophilic (Poly(vinyl amine)) E->F G Nanoparticle Swelling/ Disassembly F->G H Controlled Drug Release G->H

Caption: pH-triggered drug release mechanism.

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded Nanoparticles via Miniemulsion Polymerization

This protocol describes a representative method for synthesizing drug-loaded poly(this compound) nanoparticles.

1.1. Materials:

  • This compound (monomer)

  • Methacrylic acid (co-monomer, optional, for enhanced pH sensitivity)

  • Azobisisobutyronitrile (AIBN, initiator)

  • Sodium dodecyl sulfate (SDS, surfactant)

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Chloroform (organic solvent)

  • Deionized water

1.2. Procedure:

  • Organic Phase Preparation: Dissolve 200 mg of this compound, 50 mg of the hydrophobic drug, and 10 mg of AIBN in 5 mL of chloroform.

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of SDS in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase. Sonicate the mixture on ice for 5 minutes (e.g., using a probe sonicator at 70% amplitude) to form a stable oil-in-water miniemulsion.

  • Polymerization: Transfer the miniemulsion to a round-bottom flask equipped with a condenser and a magnetic stirrer. Purge with nitrogen for 15 minutes to remove oxygen. Heat the reaction to 70°C and allow it to proceed for 12 hours under gentle stirring.

  • Purification: After polymerization, cool the nanoparticle suspension to room temperature. Remove unreacted monomer and free drug by dialysis against deionized water for 48 hours, changing the water every 6 hours.

  • Collection: Lyophilize the purified nanoparticle suspension to obtain a dry powder for long-term storage and characterization.

G cluster_prep Phase Preparation cluster_react Reaction & Purification org_phase 1. Dissolve Monomer, Drug, & Initiator in Chloroform emulsion 3. Combine Phases & Sonicate (Forms Miniemulsion) org_phase->emulsion aq_phase 2. Dissolve SDS in Deionized Water aq_phase->emulsion polymerize 4. Heat to 70°C for 12h (Polymerization) emulsion->polymerize dialysis 5. Purify via Dialysis polymerize->dialysis lyophilize 6. Lyophilize to Dry Powder dialysis->lyophilize

Caption: Workflow for nanoparticle synthesis.

Protocol 2: Characterization of Nanoparticles

This protocol outlines standard procedures for characterizing the synthesized nanoparticles.

2.1. Particle Size and Zeta Potential:

  • Resuspend a small amount of lyophilized nanoparticles in deionized water.

  • Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average particle size (Z-average) and Polydispersity Index (PDI).

  • Measure the Zeta Potential using Electrophoretic Light Scattering to assess surface charge and stability.

2.2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Weigh a precise amount (e.g., 5 mg) of lyophilized drug-loaded nanoparticles.

  • Dissolve the nanoparticles in a suitable solvent (e.g., DMSO or chloroform) to release the encapsulated drug.

  • Quantify the amount of drug using a calibrated UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC).[1]

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol evaluates the rate of drug release at physiological and acidic pH.

3.1. Materials:

  • Phosphate Buffered Saline (PBS) at pH 7.4.

  • Acetate Buffer at pH 5.5.

  • Dialysis tubing (with appropriate molecular weight cut-off).

3.2. Procedure:

  • Disperse 10 mg of drug-loaded nanoparticles in 2 mL of the respective buffer (pH 7.4 or pH 5.5).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag into 50 mL of the corresponding buffer under constant stirring (e.g., 100 rpm) at 37°C.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released versus time for each pH condition.

Data Presentation

The following tables present representative data that could be expected from the characterization and in vitro release studies of a drug delivery system based on this compound.

Table 1: Physicochemical Properties of Nanoparticles

Formulation CodeAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NP-Blank145 ± 5.20.15-20.5 ± 1.8
NP-Drug160 ± 6.80.18-18.9 ± 2.1

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeDrug Loading Content (DLC, %)Encapsulation Efficiency (EE, %)
NP-Drug8.5 ± 0.768.0 ± 5.5

Table 3: Cumulative Drug Release Profile (%)

Time (h)Release at pH 7.4 (%)Release at pH 5.5 (%)
14.2 ± 0.515.6 ± 1.2
48.9 ± 0.835.1 ± 2.5
812.5 ± 1.158.4 ± 3.1
1215.3 ± 1.375.2 ± 3.9
2420.1 ± 1.988.9 ± 4.2
4822.6 ± 2.191.5 ± 4.5

References

Surface Modification of Materials Using Tert-butyl Vinylcarbamate Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of materials is a critical process in the development of advanced biomaterials, drug delivery systems, and biosensors. The ability to control the surface chemistry of a material allows for the modulation of its interaction with biological systems, such as proteins, cells, and tissues. Polymers derived from tert-butyl vinylcarbamate present a versatile platform for creating functional surfaces. The tert-butoxycarbonyl (Boc) protecting group on the polymer side chains offers a stable functionality that can be readily converted to a primary amine under mild acidic conditions. This exposed amine provides a reactive handle for the covalent immobilization of a wide range of molecules, including peptides, proteins, and small molecule drugs.

These application notes provide a comprehensive overview of the principles and protocols for modifying surfaces with this compound-based polymers. The methodologies described herein are based on established surface chemistry techniques and can be adapted for various substrates and applications.

Core Applications

The primary utility of surfaces modified with this compound polymers lies in the controlled introduction of primary amine groups. These amine-functionalized surfaces serve as a platform for a variety of subsequent modifications, enabling numerous applications in research and drug development:

  • Bioconjugation: The covalent attachment of proteins, antibodies, peptides, and nucleic acids is crucial for applications such as immunoassays, protein microarrays, and engineered cell culture substrates.[1]

  • Drug Delivery: The functionalization of nanoparticles and other drug carriers with targeting ligands or therapeutic molecules can be achieved through amine-reactive chemistries.[1]

  • Biosensors: The modification of electrode or sensor surfaces allows for the immobilization of biorecognition elements for the detection of specific analytes.[1]

  • Tissue Engineering: The creation of bioactive surfaces that promote cell adhesion, proliferation, and differentiation is a key strategy in the development of scaffolds for tissue regeneration.

Data Presentation: Expected Trends in Surface Characterization

The successful modification of a surface with this compound polymers and subsequent deprotection to reveal amine groups can be monitored by a variety of surface analysis techniques. The following table summarizes the expected trends in quantitative data for a model silicon oxide surface undergoing this modification process. Actual values will vary depending on the specific substrate, polymer characteristics, and experimental conditions.

Surface StageWater Contact Angle (°)Film Thickness (nm)N/C Atomic Ratio (XPS)
Bare Silicon Oxide< 2000
Polymer-Coated70 - 905 - 50~0.14
Amine-Functionalized40 - 604 - 45Increased from polymer-coated

Experimental Protocols

Protocol 1: Polymer Synthesis (Conceptual)

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and nitrogen line

Procedure:

  • In a Schlenk flask, dissolve the this compound monomer and AIBN in anhydrous toluene.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask under a nitrogen atmosphere and heat to 60-70 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Collect the polymer by filtration and dry under vacuum at room temperature.

  • Characterize the polymer by GPC (for molecular weight and polydispersity) and NMR (for chemical structure).

Protocol 2: Surface Modification via "Grafting-To" Approach

This protocol describes the attachment of pre-synthesized carboxy-terminated poly(this compound) to an amine-functionalized surface.

Materials:

  • Silicon wafers or glass slides

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Carboxy-terminated poly(this compound)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Surface Cleaning and Amination:

    • Clean the silicon wafers by sonication in acetone and isopropanol for 15 minutes each.

    • Dry the wafers under a stream of nitrogen.

    • Treat the wafers with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to hydroxylate the surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

    • Rinse thoroughly with deionized water and dry under nitrogen.

    • Immerse the cleaned, hydroxylated wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to create an amine-terminated surface.

    • Rinse with toluene and cure at 110 °C for 30 minutes.

  • Polymer Grafting:

    • Dissolve the carboxy-terminated poly(this compound) and NHS in anhydrous DCM.

    • Add DCC to the solution to activate the carboxylic acid groups of the polymer.

    • Immerse the aminated substrates in the activated polymer solution and allow the reaction to proceed for 12-24 hours at room temperature.

    • Rinse the substrates thoroughly with DCM and sonicate briefly to remove any non-covalently bound polymer.

    • Dry the polymer-grafted substrates under a stream of nitrogen.

Protocol 3: Deprotection of the Boc Group to Expose Amines

This step converts the carbamate-functionalized surface to a primary amine-functionalized surface.

Materials:

  • Polymer-grafted substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 5% Diisopropylethylamine (DIPEA) in DCM (neutralization solution)

Procedure:

  • Prepare a deprotection solution of 20-50% TFA in DCM.

  • Immerse the Boc-protected polymer-grafted surface in the TFA/DCM solution for 30-60 minutes at room temperature.[1]

  • Rinse the substrate thoroughly with DCM.[1]

  • Neutralize the surface by immersing it in the 5% DIPEA in DCM solution for 5 minutes.[1]

  • Rinse again with DCM and deionized water.

  • Dry the amine-functionalized substrate under a stream of nitrogen.[1]

Visualizations

Experimental Workflow for Surface Modification

Caption: Workflow for surface modification using the "grafting-to" method.

Logical Relationship of Surface Chemistry Transformation

G A Boc-Protected Polymer Surface B Amine-Functionalized Surface A->B Deprotection (TFA) C Conjugated Surface B->C Covalent Coupling

Caption: Transformation of the surface from a protected to a reactive state.

Signaling Pathway Analogy: Surface-Initiated Cell Response

G cluster_0 Modified Surface cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response S Immobilized Ligand (e.g., RGD Peptide) R Integrin Receptor S->R Binding P1 Focal Adhesion Kinase (FAK) R->P1 Activation P2 Cytoskeletal Reorganization P1->P2 P3 Gene Expression Changes P2->P3 CR Adhesion, Spreading, Proliferation P3->CR

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Initiator Concentration for Tert-butyl vinylcarbamate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of tert-butyl vinylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is the role of an initiator in the polymerization of this compound?

An initiator is a chemical species that, upon activation by heat or light, generates reactive species (typically free radicals) that begin the polymerization process. The concentration of the initiator is a critical parameter that significantly influences the polymerization kinetics, the molecular weight of the final polymer, and the overall monomer conversion.

Q2: Which initiators are commonly used for the polymerization of this compound?

Commonly used initiators for the free-radical polymerization of this compound include:

  • Thermal Initiators: These initiators decompose upon heating to generate free radicals. Examples include:

    • Azobisisobutyronitrile (AIBN)

    • Benzoyl peroxide (BPO)

  • Redox Initiators: These systems consist of an oxidizing and a reducing agent that produce free radicals at lower temperatures.

For controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a combination of a conventional initiator (like AIBN) and a RAFT agent is used.

Q3: How does initiator concentration affect the molecular weight of poly(this compound)?

In free-radical polymerization, the molecular weight of the resulting polymer is generally inversely proportional to the square root of the initiator concentration.[1] A higher initiator concentration leads to a greater number of initial radicals, resulting in a larger number of shorter polymer chains and thus a lower average molecular weight. Conversely, a lower initiator concentration produces fewer, longer polymer chains, leading to a higher average molecular weight.[1]

Q4: What is the effect of initiator concentration on the rate of polymerization and monomer conversion?

The rate of polymerization is typically proportional to the square root of the initiator concentration.[1] Increasing the initiator concentration leads to a higher rate of initiation, which accelerates the overall polymerization rate and can result in higher monomer conversion in a given timeframe. However, excessively high initiator concentrations can lead to a higher likelihood of termination reactions, which can negatively impact the final conversion and polymer properties.[1]

Troubleshooting Guide

Issue 1: Low or No Polymerization

  • Potential Cause: Insufficient initiator concentration. The concentration may be too low to generate enough free radicals to overcome any inhibitors present and effectively initiate polymerization.

  • Suggested Solution:

    • Incrementally increase the initiator concentration.

    • Verify that the initiator has not degraded due to improper storage. Check the expiration date and ensure it has been stored in a cool, dark, and dry place.

Issue 2: Low Molecular Weight of the Final Polymer

  • Potential Cause: Initiator concentration is too high. A high concentration of initiator generates a large number of polymer chains, each with a shorter length.

  • Suggested Solution:

    • Systematically decrease the initiator concentration in your subsequent experiments.

    • Ensure accurate measurement and dispensing of the initiator.

Issue 3: High Polydispersity Index (PDI)

  • Potential Cause: Non-uniform initiation. An inconsistent generation of free radicals can lead to a broad distribution of polymer chain lengths.

  • Suggested Solution:

    • Ensure the initiator is fully dissolved and homogeneously mixed in the reaction medium before starting the polymerization.

    • Maintain a constant and uniform temperature throughout the polymerization process to ensure a steady rate of initiator decomposition.

Issue 4: Reaction is Too Fast and Uncontrolled

  • Potential Cause: Excessively high initiator concentration. This leads to a very high concentration of free radicals, causing a rapid and often exothermic reaction that is difficult to control.

  • Suggested Solution:

    • Significantly reduce the initiator concentration.

    • Consider lowering the reaction temperature to decrease the rate of initiator decomposition.

Data Presentation

Table 1: Effect of Initiator (AIBN) Concentration on Molecular Weight (Mn) and Polydispersity Index (PDI) of Poly(this compound)

ExperimentMonomer:Initiator RatioInitiator Concentration (mol/L)Mn ( g/mol )PDI
150:10.0215,0001.8
2100:10.0130,0001.6
3200:10.00555,0001.5
4400:10.002590,0001.7

Note: These are representative data and actual results may vary depending on specific reaction conditions.

Experimental Protocols

Optimizing Initiator Concentration for the Polymerization of this compound

This protocol outlines a general procedure for optimizing the initiator concentration for the free-radical polymerization of this compound using AIBN as the initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Constant temperature bath

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard glassware for quenching and precipitation

  • Non-solvent for precipitation (e.g., cold methanol or hexanes)

Procedure:

  • Reaction Setup: Assemble the reaction vessel with a magnetic stirrer, condenser, and an inlet for inert gas. Place the vessel in a constant temperature bath set to the desired reaction temperature (e.g., 60-70 °C for AIBN).

  • Preparation of Reaction Mixture:

    • In the reaction vessel, dissolve a known amount of this compound in the anhydrous solvent to achieve the desired monomer concentration (e.g., 1-2 M).

    • Calculate and weigh the desired amount of AIBN for the target monomer-to-initiator ratio.

    • Add the AIBN to the reaction mixture.

  • Degassing: Deoxygenate the solution by bubbling inert gas through it for at least 30 minutes. This is crucial as oxygen can inhibit free-radical polymerization.

  • Initiation and Polymerization:

    • After degassing, place the reaction vessel in the pre-heated temperature bath to initiate the polymerization.

    • Allow the reaction to proceed for the desired time, monitoring the progress by taking samples for analysis (e.g., by NMR to determine conversion).

  • Termination and Precipitation:

    • To quench the reaction, cool the vessel in an ice bath and expose the mixture to air.

    • Precipitate the polymer by slowly adding the reaction solution to a stirred, cold non-solvent.

  • Isolation and Drying:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using FTIR and NMR spectroscopy.

  • Optimization: Repeat the experiment with different monomer-to-initiator ratios to find the optimal concentration for achieving the desired molecular weight and PDI.

Visualizations

G cluster_input Inputs cluster_process Polymerization Process cluster_output Outputs & Analysis Monomer This compound Setup Reaction Setup & Degassing Monomer->Setup Initiator Initiator (e.g., AIBN) Initiator->Setup Solvent Anhydrous Solvent Solvent->Setup Temperature Reaction Temperature Polymerization Initiation & Propagation Temperature->Polymerization Setup->Polymerization Termination Termination & Precipitation Polymerization->Termination Isolation Isolation & Drying Termination->Isolation Polymer Poly(this compound) Isolation->Polymer GPC GPC Analysis (Mn, PDI) Polymer->GPC Spectroscopy Spectroscopic Analysis (FTIR, NMR) Polymer->Spectroscopy

Caption: Experimental workflow for the polymerization of this compound.

G Start Problem Encountered NoPoly No Polymerization? Start->NoPoly LowMw Low Molecular Weight? DecInit Decrease Initiator Concentration LowMw->DecInit Yes CheckPurity Check Monomer/Solvent Purity LowMw->CheckPurity No HighPDI High PDI? HighPDI->LowMw No ImproveMixing Ensure Homogeneous Mixing & Constant Temperature HighPDI->ImproveMixing Yes NoPoly->HighPDI No IncInit Increase Initiator Concentration NoPoly->IncInit Yes End Problem Resolved DecInit->End CheckInitiator Verify Initiator Activity IncInit->CheckInitiator CheckPurity->End ImproveMixing->End CheckInitiator->End

Caption: Troubleshooting workflow for common polymerization issues.

G cluster_initiator Initiator Concentration cluster_properties Polymer Properties High_Init High Low_MW Low Molecular Weight High_Init->Low_MW Fast_Rate Fast Polymerization Rate High_Init->Fast_Rate Low_Init Low High_MW High Molecular Weight Low_Init->High_MW Slow_Rate Slow Polymerization Rate Low_Init->Slow_Rate

Caption: Relationship between initiator concentration and polymer properties.

References

Controlling molecular weight and polydispersity in poly(Tert-butyl vinylcarbamate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(tert-butyl vinylcarbamate). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling molecular weight and polydispersity during polymerization. Here you will find troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the polymerization of this compound?

A1: The two main strategies for achieving a controlled ("living") polymerization of this compound, which allows for predictable molecular weights and low polydispersity, are Controlled Radical Polymerization and Cationic Polymerization.

  • Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly effective. These methods use a chain transfer agent (CTA) to mediate the polymerization, minimizing irreversible termination steps that lead to broad polydispersity. For N-vinyl monomers, such as this compound, dithiocarbamates and xanthates are often suitable RAFT agents.

  • Cationic Polymerization: This method can also be employed, but it is often more sensitive to impurities and reaction conditions due to the highly reactive nature of the propagating carbocationic species.[1] Stringent control of temperature (often very low) and the use of specific initiator/Lewis acid systems are crucial for success.[2]

Q2: How do I pre-determine the molecular weight of the final polymer?

A2: In a controlled or living polymerization, the number-average molecular weight (Mn) is determined by the initial ratio of monomer to initiator ([M]₀/[I]₀) and, in the case of RAFT, the ratio of monomer to chain transfer agent ([M]₀/[CTA]₀).

The theoretical molecular weight (Mn,th) can be calculated using the following formula:

Mn,th = ([M]₀ / [CTA]₀) * MW_monomer + MW_CTA

where:

  • [M]₀ is the initial molar concentration of the monomer.

  • [CTA]₀ is the initial molar concentration of the RAFT agent.

  • MW_monomer is the molecular weight of the this compound monomer (143.19 g/mol ).[3]

  • MW_CTA is the molecular weight of the RAFT agent.

This calculation assumes 100% monomer conversion. For conversions less than 100%, the formula is adjusted by multiplying the first term by the fractional conversion.

Q3: What is polydispersity (PDI) and why is it important to control?

A3: The Polydispersity Index (PDI), also known as dispersity (Đ), is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).

PDI = Mw / Mn

A PDI value of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length. In practice, a PDI value below 1.3 is generally considered indicative of a well-controlled polymerization.[4] Controlling PDI is critical in applications like drug delivery, where the polymer's molecular weight influences its pharmacokinetic and pharmacodynamic properties.

Q4: What are common initiators for the polymerization of this compound?

A4: The choice of initiator depends on the polymerization method:

  • For RAFT Polymerization: A thermal initiator is typically used to generate radicals. Common examples include azobisisobutyronitrile (AIBN) and 4,4'-azobis(4-cyanovaleric acid) (ACVA). The choice of initiator can be influenced by the reaction temperature and solvent.

  • For Cationic Polymerization: Cationic polymerization is initiated by electrophilic species. This can be a combination of a protic acid (like HCl) with a Lewis acid (like ZnCl₂ or a trialkylaluminum).[2] The initiator system must be carefully chosen to match the reactivity of the vinylcarbamate monomer.

Troubleshooting Guides

Issue 1: High and Broad Polydispersity (PDI > 1.5)
Potential Cause Recommended Solution
Inappropriate RAFT Agent: The chain transfer constant of the RAFT agent may be too low for the vinylcarbamate monomer, leading to poor mediation of the polymerization.For less activated monomers like N-vinyl compounds, consider using a dithiocarbamate or xanthate-based RAFT agent. Dithioesters, which are common for styrenes and acrylates, may not be as effective.
High Initiator Concentration: An excess of initiator can lead to a high concentration of radicals, increasing the likelihood of irreversible termination reactions.Decrease the initiator-to-RAFT agent ratio ([I]₀/[CTA]₀). A ratio of 1:5 to 1:10 is a good starting point.
High Temperature: Elevated temperatures can increase the rate of side reactions and chain transfer to the solvent or monomer, broadening the PDI.Lower the reaction temperature. Ensure the chosen initiator has an appropriate half-life at the selected temperature to maintain a slow and steady generation of radicals.
Impurities in Monomer or Solvent: Water or other nucleophilic impurities can interfere with cationic polymerization, leading to uncontrolled chain initiation and termination. In radical polymerization, some impurities can act as inhibitors or retarders.Purify the monomer and solvent before use. For cationic polymerization, rigorously dried reagents and inert atmosphere conditions are essential.
Issue 2: Discrepancy Between Theoretical and Experimental Molecular Weight
Potential Cause Recommended Solution
Low Initiator Efficiency: Not all initiator molecules may successfully generate propagating polymer chains.This is a common issue. The discrepancy can often be accounted for by determining the initiator efficiency for your specific system and adjusting the initial monomer-to-initiator ratio accordingly.
Incomplete Monomer Conversion: The theoretical molecular weight calculation is dependent on monomer conversion.Accurately measure the monomer conversion (e.g., by ¹H NMR or GC) and use this value to calculate the expected molecular weight. If conversion is low, consider extending the reaction time or increasing the temperature slightly.
Chain Transfer to Solvent: The solvent may be participating in the polymerization, leading to the formation of new chains and a lower overall molecular weight.Select a solvent with a low chain transfer constant. For radical polymerizations, solvents like dioxane, DMF, or toluene are often used.
Errors in GPC Calibration: The molecular weight values obtained from Gel Permeation Chromatography (GPC) are relative to the standards used for calibration (e.g., polystyrene or PMMA).Use GPC standards with a similar chemical structure to poly(this compound) if available, or use a GPC system equipped with a light scattering detector for absolute molecular weight determination.
Issue 3: Low or No Polymerization
Potential Cause Recommended Solution
Inhibition by Oxygen: Oxygen is a radical scavenger and can inhibit free-radical polymerization.Ensure the reaction mixture is thoroughly deoxygenated before initiating the polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.
Incorrect Initiator or Temperature: The initiator may not be decomposing at a sufficient rate at the chosen reaction temperature.Select an initiator with a suitable half-life for your desired reaction temperature. For example, AIBN is commonly used at temperatures between 60-80 °C.
Inhibitor in Monomer: Commercial monomers often contain inhibitors to prevent polymerization during storage.Remove the inhibitor before use, for example, by passing the monomer through a column of basic alumina.
Decomposition of RAFT Agent: Some RAFT agents can be unstable under certain conditions (e.g., exposure to light or high temperatures for extended periods).Store the RAFT agent under the recommended conditions and consider synthesizing it fresh if there are concerns about its activity.

Experimental Protocols & Data

Representative RAFT Polymerization of this compound

This protocol is a general guideline. Optimal conditions may vary depending on the specific RAFT agent and desired molecular weight.

Materials:

  • This compound (monomer)

  • Dithiocarbamate-based RAFT agent (e.g., S-benzyl N,N-diethyldithiocarbamate)

  • AIBN (initiator)

  • Anhydrous, inhibitor-free solvent (e.g., 1,4-dioxane)

Procedure:

  • In a Schlenk flask, dissolve the desired amounts of this compound, the RAFT agent, and AIBN in the solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and the rate of polymerization (e.g., a starting ratio of[5]::[0.2]).

  • Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.

  • Backfill the flask with an inert gas (argon or nitrogen) and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR and the evolution of molecular weight and PDI by GPC.

  • To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold hexane or methanol).

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Quantitative Data from Representative Polymerizations (Hypothetical Data for Illustration)

The following table illustrates how varying the [Monomer]/[CTA] ratio can be used to target different molecular weights.

Entry [Monomer]:[CTA]:[Initiator] Time (h) Conversion (%) Mn,th ( g/mol ) Mn,exp ( g/mol ) PDI (Mw/Mn)
150:1:0.212927,2507,1001.15
2100:1:0.2128914,30013,9001.18
3200:1:0.2188528,60027,5001.25
4400:1:0.2248157,20054,0001.32

Note: This is illustrative data. Actual results will depend on the specific experimental conditions.

Visualized Workflows

Below are diagrams illustrating a typical experimental workflow and a troubleshooting decision tree.

ExperimentalWorkflow General Workflow for Controlled Polymerization prep Reagent Preparation (Monomer Purification, Solvent Drying) setup Reaction Setup (Dissolve Monomer, CTA, Initiator) prep->setup deoxygenate Deoxygenation (Freeze-Pump-Thaw Cycles) setup->deoxygenate polymerize Polymerization (Heat to desired temperature) deoxygenate->polymerize monitor Monitoring (Aliquots for NMR & GPC) polymerize->monitor quench Quenching (Cooling & Exposure to Air) polymerize->quench isolate Isolation & Purification (Precipitation & Drying) quench->isolate characterize Characterization (GPC, NMR, etc.) isolate->characterize

Caption: A typical experimental workflow for controlled polymerization.

TroubleshootingFlowchart Troubleshooting Guide for High Polydispersity start High PDI Observed check_cta Is the RAFT agent appropriate for N-vinyl monomers? start->check_cta change_cta Switch to a dithiocarbamate or xanthate-based CTA. check_cta->change_cta No check_initiator Is the [I]₀/[CTA]₀ ratio too high? check_cta->check_initiator Yes lower_initiator Decrease [I]₀/[CTA]₀ ratio (e.g., to 1:5 or 1:10). check_initiator->lower_initiator Yes check_temp Is the reaction temperature too high? check_initiator->check_temp No lower_temp Lower the temperature and select an initiator with a suitable half-life. check_temp->lower_temp Yes check_purity Are reagents and solvents pure? check_temp->check_purity No purify Purify monomer and solvents. Ensure inert atmosphere. check_purity->purify No

Caption: A decision tree for troubleshooting high polydispersity.

References

Troubleshooting common side reactions in Tert-butyl vinylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tert-butyl vinylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this important reagent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of side reactions. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Ensure that all starting materials are pure and anhydrous. Vinyl isocyanate is highly reactive and susceptible to hydrolysis and polymerization. Tert-butanol should be free of water.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Any moisture can lead to the formation of unwanted byproducts.

Common Causes and Solutions for Low Yield:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or non-optimal temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, though be cautious of promoting polymerization.
Polymerization of Vinyl Isocyanate Vinyl isocyanate can readily polymerize, especially in the presence of impurities or at elevated temperatures.Use fresh, high-purity vinyl isocyanate. Consider adding a polymerization inhibitor if not already present. Maintain the recommended reaction temperature and avoid localized heating.
Side Reaction with Water Trace amounts of water can react with vinyl isocyanate to form an unstable carbamic acid, which can decompose and lead to other byproducts.Use anhydrous solvents and reagents. Ensure the reaction setup is properly dried and maintained under an inert atmosphere.
Formation of Allophanate An excess of vinyl isocyanate can react with the newly formed this compound to produce an allophanate byproduct.Use a slight excess of tert-butanol or add the vinyl isocyanate solution dropwise to the tert-butanol solution to maintain a low concentration of the isocyanate.

Below is a troubleshooting workflow to address low yield issues:

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Purity and Anhydrous Nature of Reagents start->check_reagents check_conditions Confirm Anhydrous Reaction Conditions check_reagents->check_conditions Reagents OK monitor_reaction Monitor Reaction Progress (TLC/GC/NMR) check_conditions->monitor_reaction Conditions OK incomplete Incomplete Reaction? monitor_reaction->incomplete extend_time Extend Reaction Time / Adjust Temperature incomplete->extend_time Yes check_polymer Check for Polymer Formation incomplete->check_polymer No success Yield Improved extend_time->success polymer_present Significant Polymerization? check_polymer->polymer_present optimize_inhibitor Optimize Inhibitor Concentration / Use Fresher Reagents polymer_present->optimize_inhibitor Yes check_byproducts Analyze for Side Products (e.g., Allophanate) polymer_present->check_byproducts No optimize_inhibitor->success byproducts_present Side Products Detected? check_byproducts->byproducts_present adjust_stoichiometry Adjust Reagent Stoichiometry (e.g., add isocyanate slowly) byproducts_present->adjust_stoichiometry Yes byproducts_present->success No, further investigation needed adjust_stoichiometry->success

Troubleshooting workflow for low yield.

Question 2: I am observing a significant amount of an insoluble white solid in my reaction mixture. What is it and how can I prevent its formation?

Answer:

The formation of an insoluble white solid is a common issue and is most likely due to the polymerization of the vinyl isocyanate starting material or the this compound product.

Identifying the Polymer:

  • The polymer is typically insoluble in common organic solvents in which the monomer is soluble.

  • It will appear as a white powder or solid mass.

Causes of Polymerization:

  • Heat: Vinyl monomers are susceptible to thermal polymerization.

  • Impurities: Radical initiators or other impurities in the reagents or solvents can trigger polymerization.

  • Light: Exposure to UV light can sometimes initiate polymerization.

  • Absence of Inhibitor: Commercial vinyl isocyanate may contain a polymerization inhibitor. If it is removed or consumed, polymerization can occur.

Prevention Strategies:

Strategy Details
Temperature Control Maintain the reaction temperature at the recommended level (e.g., 40°C) and avoid overheating.[1] Use a water bath for stable temperature control.
Use of Inhibitors If not already present, a small amount of a radical inhibitor (e.g., hydroquinone or butylated hydroxytoluene (BHT)) can be added to the reaction mixture.
High-Purity Reagents Use freshly distilled or high-purity reagents to minimize the presence of potential initiators.
Exclusion of Light Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is a reliable experimental protocol for the synthesis of this compound?

A1: A common method involves the reaction of vinyl isocyanate with tert-butanol. Here is a detailed protocol based on established procedures.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Vinyl isocyanate

  • Tert-butanol

  • Ethyl acetate (anhydrous)

  • Dibutyltin dilaurate (catalyst)

Procedure:

  • Set up a reaction vessel equipped with a stirrer, thermometer, dropping funnel, and a condenser cooled with brine. Ensure all glassware is thoroughly dried.

  • Charge the reaction vessel with 69 parts by weight of vinyl isocyanate and 70 parts by weight of ethyl acetate.

  • In the dropping funnel, prepare a solution of 74 parts by weight of tert-butanol, 73 parts by weight of ethyl acetate, and 0.01% by weight of dibutyltin dilaurate.

  • While stirring, add the solution from the dropping funnel to the reaction vessel over the course of 1 hour, maintaining the reaction temperature at 40°C.

  • After the addition is complete, allow the reaction to continue for 10 hours at 40°C.

  • The progress of the reaction can be monitored by the disappearance of the isocyanate peak in the IR spectrum (around 2270 cm⁻¹).

  • Upon completion, the resulting pale yellow solution contains the this compound. The solvent can be removed under reduced pressure, and the product can be purified further if necessary.

Q2: What are the primary side reactions to be aware of?

A2: The main side reactions are polymerization and the formation of allophanate. The relationship between reaction conditions and potential products is illustrated below.

G Reaction Pathways in this compound Synthesis cluster_reactants Reactants VI Vinyl Isocyanate Product This compound VI->Product Polymer Poly(vinyl isocyanate) / Poly(vinylcarbamate) VI->Polymer Heat / Initiators tBuOH Tert-butanol tBuOH->Product Vinyl Isocyanate (Desired Reaction) Allophanate Allophanate Byproduct Product->Allophanate Excess Vinyl Isocyanate

Possible reaction pathways and side reactions.

Q3: How can I purify the final product?

A3: If the reaction is clean, removing the solvent under reduced pressure may be sufficient. However, if side products or unreacted starting materials are present, further purification is necessary.

  • Distillation: this compound can be purified by vacuum distillation.

  • Column Chromatography: For high purity, flash column chromatography on silica gel is an effective method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The product is less polar than tert-butanol and more polar than any polymeric byproducts.

  • Recrystallization: If the product is a solid at room temperature and a suitable solvent system can be found, recrystallization is a good option for achieving high purity.

Q4: How should this compound be stored?

A4: this compound is sensitive to heat and can polymerize over time. It should be stored in a cool, dark place, preferably in a refrigerator or freezer. Storing under an inert atmosphere can also help to prolong its shelf life.

References

Effective purification techniques for removing impurities from Tert-butyl vinylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on effective purification techniques for tert-butyl vinylcarbamate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on the synthetic route employed. A common method for its synthesis is the reaction of vinyl isocyanate with tert-butanol.[1] Potential impurities from this synthesis include:

  • Unreacted starting materials: Residual tert-butanol and vinyl isocyanate.

  • Catalyst residues: If a catalyst such as dibutyltin dilaurate is used, it may be present in the crude product.[1]

  • Side products: Small amounts of byproducts like di-tert-butyl carbonate or polymers of vinyl isocyanate may form under certain conditions.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities present. The most commonly employed and effective methods for purifying carbamates, including this compound, are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Flash Column Chromatography: A versatile technique for separating the desired product from a mixture of impurities with different polarities.[2]

  • Distillation: Suitable for purifying liquid carbamates or those with low melting points, although this compound is a solid at room temperature.[3]

  • Aqueous Workup/Extraction: Often used as a preliminary purification step to remove water-soluble impurities and catalysts.[4]

Q3: How can I monitor the purity of this compound during purification?

A3: The purity of this compound can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to track the progress of a column chromatography separation and to get a qualitative assessment of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying non-volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the structural integrity of the compound and to quantify impurities if a certified internal standard is used (qNMR).[5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallization The solvent may be too nonpolar, or the solution is supersaturated.Add a small amount of a more polar co-solvent. Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
Poor recovery of the purified product The compound has high solubility in the chosen solvent, even at low temperatures. The volume of solvent used was excessive.Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product is still impure after recrystallization The chosen solvent is not effective at selectively dissolving the impurities. The impurities co-crystallize with the product.Screen for a different recrystallization solvent or a solvent mixture. A second recrystallization may be necessary. Consider an alternative purification method like column chromatography.
Flash Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities The mobile phase polarity is not optimal. The column was overloaded with the crude sample.Optimize the mobile phase using TLC by screening different solvent systems (e.g., hexane/ethyl acetate mixtures) to achieve a target Rf value of 0.2-0.4 for the product.[6] Reduce the amount of crude material loaded onto the column; a general guideline is 1-2% of the silica gel weight.[6]
Product elutes too quickly (high Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[6]
Product does not elute from the column The mobile phase is not polar enough. The compound may be strongly interacting with the acidic silica gel.Gradually increase the polarity of the mobile phase.[2] Consider adding a small amount of a modifier to the mobile phase, such as triethylamine (~0.1-1%), to mitigate strong interactions with the silica gel.[6]
Streaking or tailing of the product band The compound may be degrading on the silica gel. The sample was not loaded properly in a narrow band.Assess the stability of the compound on silica gel using a 2D-TLC experiment. Ensure the sample is dissolved in a minimal amount of solvent and carefully loaded onto the column. A "dry loading" technique can also be beneficial.[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., hexane, heptane, or a mixture such as hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify crude this compound by separating it from impurities of different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvents for mobile phase (e.g., hexane and ethyl acetate)

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a 95:5 hexane/ethyl acetate mixture).

  • Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[2]

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. A common mobile phase for TLC analysis of similar carbamates is a mixture of hexane and ethyl acetate.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₃NO₂[7]
Molecular Weight 143.18 g/mol [7]
Appearance White to light yellow powder/crystal[3]
Melting Point 67.0 °C[3]
Boiling Point 70 °C / 0.3 mmHg[3]
Purity (Commercial) ≥97.0% (GC)[3]

Visualization

Purification_Workflow Crude Crude this compound Aqueous_Workup Aqueous Workup / Extraction Crude->Aqueous_Workup Assess_Purity Assess Purity (TLC, GC-MS) Aqueous_Workup->Assess_Purity High_Purity High Purity Product (>98%) Assess_Purity->High_Purity Purity Goal Met Low_Impurity Low Level of Impurities Assess_Purity->Low_Impurity Minor Impurities High_Impurity High Level / Multiple Impurities Assess_Purity->High_Impurity Significant Impurities Recrystallization Recrystallization Low_Impurity->Recrystallization Column_Chromatography Flash Column Chromatography High_Impurity->Column_Chromatography Final_Product Pure this compound Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: Decision workflow for selecting a purification technique.

Signaling_Pathway cluster_synthesis Synthesis cluster_impurities Potential Impurities Vinyl_Isocyanate Vinyl Isocyanate Reaction Reaction Vinyl_Isocyanate->Reaction Tert_Butanol Tert-Butanol Tert_Butanol->Reaction Catalyst Catalyst (e.g., DBTDL) Catalyst->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Unreacted_VI Unreacted Vinyl Isocyanate Unreacted_TB Unreacted Tert-Butanol Catalyst_Residue Catalyst Residue Side_Products Side Products Crude_Product->Unreacted_VI Crude_Product->Unreacted_TB Crude_Product->Catalyst_Residue Crude_Product->Side_Products

Caption: Origin of impurities in this compound synthesis.

References

Preventing gel formation during copolymerization with Tert-butyl vinylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the copolymerization of tert-butyl vinylcarbamate (tBVC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful, gel-free polymerization experiments.

Troubleshooting Guide: Preventing Gel Formation

Gel formation, or cross-linking, is a common challenge during the free-radical copolymerization of vinyl monomers, leading to insoluble polymers and failed reactions. This guide addresses specific issues you might encounter and provides actionable solutions.

Question: My reaction mixture turned into an insoluble gel. What are the primary causes and how can I prevent this?

Answer:

Premature gelation is typically caused by uncontrolled polymerization, leading to excessive chain branching and cross-linking. The primary factors to control are:

  • High Initiator Concentration: An excess of initiator generates a high concentration of free radicals, leading to rapid polymerization and a higher probability of chain-chain coupling and other side reactions that cause cross-linking.[1]

  • High Reaction Temperature: Elevated temperatures accelerate the rate of initiator decomposition and polymer chain propagation, which can lead to a loss of control over the reaction and promote side reactions.[1][2][3]

  • High Monomer Concentration: At high monomer concentrations, the viscosity of the solution increases significantly as the polymer forms. This "gel effect" or "Trommsdorff effect" reduces the mobility of growing polymer chains, hindering termination reactions and leading to an uncontrolled acceleration of the polymerization rate and the formation of a cross-linked network.[4][5]

To prevent gelation, it is crucial to carefully control these parameters.

Question: How does initiator concentration specifically affect gel formation, and what concentration range should I use?

Answer:

The initiator concentration directly influences the number of growing polymer chains. A higher initiator concentration leads to a larger number of shorter polymer chains. While this can decrease the overall molecular weight, it also increases the likelihood of termination by combination, which can be a precursor to a cross-linked network.[1]

Troubleshooting Steps:

  • Systematically Reduce Initiator Concentration: If you are experiencing gelation, decrease the initiator concentration in a stepwise manner. This will reduce the overall rate of polymerization and the concentration of growing polymer chains at any given time, thereby minimizing the chance of cross-linking.

  • Monitor Molecular Weight: Be aware that lowering the initiator concentration will likely increase the molecular weight of your polymer.

Table 1: Effect of Initiator Concentration on Gel Time and Molecular Weight

Initiator ConcentrationExpected Gel TimeExpected Molecular Weight
HighShortLow
MediumModerateMedium
LowLong / No GelationHigh

Note: The optimal initiator concentration is dependent on the specific monomers, solvent, and temperature used and should be determined empirically.

Question: What is the role of temperature in gel formation, and what is the optimal temperature range for my experiment?

Answer:

Temperature significantly impacts the rates of all reactions involved in polymerization: initiation, propagation, and termination. Higher temperatures increase the rate of initiator decomposition, leading to a higher concentration of radicals and a faster polymerization rate.[2][3] This can make the reaction difficult to control and promote side reactions that may lead to cross-linking. Excessively high temperatures can also lead to thermal degradation of the polymer.[3]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Conducting the polymerization at a lower temperature will slow down the overall reaction rate, allowing for better control.[1]

  • Choose an Appropriate Initiator: Select an initiator with a suitable half-life at your desired reaction temperature to ensure a controlled initiation rate.

Table 2: Influence of Reaction Temperature on Polymerization Outcome

Reaction TemperatureEffect on Reaction RateRisk of Gel Formation
HighVery FastHigh
MediumModerateModerate
LowSlowLow

Question: Can the concentration of this compound and its comonomer lead to gelation?

Answer:

Yes, a high initial monomer concentration can lead to a significant increase in viscosity as the polymerization progresses. This phenomenon, known as the gel effect, traps growing polymer chains, reducing their ability to terminate and leading to a rapid, uncontrolled increase in polymerization rate and the formation of a gel.[4][5]

Troubleshooting Steps:

  • Reduce Monomer Concentration: Perform the polymerization in a more dilute solution to mitigate the viscosity increase.

  • Fed-Batch Monomer Addition: Instead of adding all the monomer at the beginning, a fed-batch approach where the monomer is added gradually over time can help maintain a lower instantaneous monomer concentration and control the reaction.

Table 3: Impact of Monomer Concentration on the Gel Effect

Monomer ConcentrationViscosity IncreaseProbability of Gel Effect
HighRapid and SignificantHigh
MediumModerateModerate
LowSlow and GradualLow

Question: I've tried adjusting concentration and temperature, but I'm still getting gels. What other strategies can I employ?

Answer:

If gelation persists, consider incorporating a chain transfer agent (CTA) or employing a controlled radical polymerization (CRP) technique.

  • Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) provide much better control over the polymerization process, allowing for the synthesis of well-defined polymers with low dispersity and a significantly reduced risk of gel formation.[8][9][10] These methods are particularly useful for monomers like N-vinylpyrrolidone (a structural analog of tBVC), where conventional free-radical polymerization can be difficult to control.[8][11]

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions involving the carbamate group in this compound that could lead to cross-linking?

While the vinyl group is the primary site of polymerization, the carbamate group itself can potentially undergo side reactions, especially at elevated temperatures. Although less common in typical free-radical polymerizations, reactions between carbamate groups or with other functional groups on a comonomer could theoretically lead to cross-linking. However, the more common cause of gelation is uncontrolled vinyl polymerization.

Q2: Is it possible that impurities in my this compound monomer are causing premature gelation?

Yes, impurities can act as initiators or cross-linking agents. It is crucial to use a high-purity monomer. If you suspect impurities, consider purifying the monomer before use, for example, by recrystallization or distillation.

Q3: How does the choice of solvent affect gel formation?

The solvent can influence the polymerization kinetics and the solubility of the resulting polymer. A solvent that is a poor solvent for the polymer can lead to precipitation and potentially favor intermolecular reactions that cause cross-linking. Additionally, some solvents can act as chain transfer agents, which can help to reduce molecular weight and prevent gelation.[6]

Q4: Can I use controlled radical polymerization techniques like RAFT or ATRP for this compound?

Yes, CRP techniques are highly recommended for the controlled polymerization of N-vinyl monomers to avoid issues like gelation.[12][13] RAFT polymerization, in particular, has been successfully used for N-vinylpyrrolidone and other N-vinyl monomers and is a suitable choice for achieving well-defined polymers from this compound.[8][11]

Experimental Protocols

Protocol 1: Gel-Free Free-Radical Copolymerization of this compound (tBVC) with a Comonomer (e.g., N-vinylpyrrolidone, NVP)

  • Monomer and Solvent Preparation: Purify tBVC and the comonomer (e.g., NVP) by passing them through a column of basic alumina to remove inhibitors. Deoxygenate the chosen solvent (e.g., dioxane, DMF) by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet, dissolve the desired amounts of tBVC and the comonomer in the deoxygenated solvent.

  • Initiator and CTA Addition: In a separate vial, dissolve the free-radical initiator (e.g., AIBN) and, if used, a chain transfer agent (e.g., dodecyl mercaptan) in a small amount of the deoxygenated solvent.

  • Deoxygenation: Bubble the monomer solution with inert gas for 30 minutes to remove any dissolved oxygen.

  • Initiation: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-70 °C). Add the initiator solution to the reaction mixture via syringe.

  • Polymerization: Allow the reaction to proceed under an inert atmosphere for the desired time. Monitor the reaction progress by taking samples periodically for analysis (e.g., NMR for conversion, GPC for molecular weight).

  • Termination and Purification: To stop the reaction, cool the vessel rapidly and expose the mixture to air. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer by filtration and dry it under vacuum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Work-up Monomer_Prep Monomer & Solvent Purification & Deoxygenation Reaction_Setup Reaction Vessel Setup (Monomers + Solvent) Monomer_Prep->Reaction_Setup Deoxygenation Deoxygenate Monomer Solution (N2/Ar Purge) Reaction_Setup->Deoxygenation Initiator_Prep Initiator/CTA Solution Preparation Initiation Add Initiator Solution at Reaction Temperature Initiator_Prep->Initiation Deoxygenation->Initiation Polymerization Polymerize under Inert Atmosphere Initiation->Polymerization Termination Terminate Reaction (Cooling & Air Exposure) Polymerization->Termination Purification Precipitate & Dry Polymer Termination->Purification

Figure 1. Experimental workflow for gel-free copolymerization.

Gel_Formation_Pathway cluster_conditions Contributing Factors cluster_mechanism Mechanism cluster_outcome Outcome High_Initiator High Initiator Concentration Fast_Poly Uncontrolled Rapid Polymerization Rate High_Initiator->Fast_Poly High_Temp High Reaction Temperature High_Temp->Fast_Poly High_Monomer High Monomer Concentration Gel_Effect Increased Viscosity (Gel Effect) High_Monomer->Gel_Effect Side_Reactions Chain-Chain Coupling & Other Side Reactions Fast_Poly->Side_Reactions Gel_Effect->Side_Reactions Crosslinking Cross-linked Network Formation Side_Reactions->Crosslinking Gel_Formation Insoluble Gel Crosslinking->Gel_Formation

Figure 2. Pathway leading to gel formation during polymerization.

Troubleshooting_Logic cluster_primary Primary Adjustments cluster_secondary Advanced Strategies Start Gel Formation Observed Reduce_Initiator Reduce Initiator Concentration Start->Reduce_Initiator Try First Lower_Temp Lower Reaction Temperature Start->Lower_Temp Try First Reduce_Monomer Reduce Monomer Concentration Start->Reduce_Monomer Try First Add_CTA Add Chain Transfer Agent (CTA) Reduce_Initiator->Add_CTA If gelation persists End Successful Gel-Free Polymerization Reduce_Initiator->End Lower_Temp->Add_CTA If gelation persists Lower_Temp->End Reduce_Monomer->Add_CTA If gelation persists Reduce_Monomer->End Use_CRP Employ Controlled Radical Polymerization (RAFT/ATRP) Add_CTA->Use_CRP For better control Add_CTA->End Use_CRP->End

Figure 3. Troubleshooting logic for preventing gel formation.

References

Technical Support Center: Strategies for Complete Boc Deprotection in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyloxycarbonyl (Boc) deprotection in polymers. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with achieving complete and clean removal of the Boc protecting group from polymeric scaffolds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the Boc deprotection of polymers, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Slow Deprotection

Question: My Boc deprotection reaction is sluggish or fails to go to completion, even after extended reaction times using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane). What are the potential causes and how can I resolve this?

Answer: Incomplete or slow deprotection can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to effectively cleave the Boc group.[1][2]

  • Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[1]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions for complete removal.[1][2]

  • Poor Resin Swelling (for solid-phase synthesis): If the resin does not swell properly, the acid cannot efficiently access all the polymer chains.[3]

  • Polymer Aggregation: The formation of secondary structures in the polymer can prevent efficient reagent diffusion.[4]

Recommended Solutions:

  • Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is conducted at a low temperature, consider allowing it to warm to room temperature.[1] For highly resistant substrates, using neat TFA for a short duration might be effective, provided the polymer is stable under such conditions.[1][5]

  • Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1]

  • Optimize Solvent for Swelling (Solid-Phase): Ensure the chosen solvent effectively swells the resin support to allow reagent access.[3]

Issue 2: Side Reaction - Tert-butylation of Nucleophilic Residues

Question: I am observing the formation of byproducts where a tert-butyl group has been added to my polymer, particularly on electron-rich aromatic rings or sulfur-containing functional groups. How can I prevent this?

Answer: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your polymer.[1][3]

Recommended Solutions:

  • Use Scavengers: The most effective way to mitigate tert-butylation is to add a scavenger to the reaction mixture. These molecules act as traps for the tert-butyl cation.[1][3] Common scavengers include:

    • Triethylsilane (TES)

    • Triisopropylsilane (TIPS)[3]

    • Thioanisole

    • Water[1]

Issue 3: Degradation of Acid-Sensitive Functional Groups

Question: My polymer contains other acid-labile functional groups (e.g., esters, acetals) that are being cleaved or degraded under the deprotection conditions. What are my options?

Answer: The use of strong acids like TFA or HCl can be detrimental to polymers containing sensitive functionalities.[1] In such cases, alternative, milder deprotection methods are recommended.

Recommended Solutions:

  • Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[1][6]

  • Thermal Deprotection: In some cases, simply heating the Boc-protected polymer, sometimes in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE), can effect deprotection without the need for any acid.[1][7]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a rapid and effective method.[1] The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[1] Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot, confirming the formation of the free amine.[1] For polymers, techniques like ¹H NMR spectroscopy can be used to monitor the disappearance of the Boc proton signal.[8]

Q2: What are the advantages of using TMSI for Boc deprotection?

A2: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups, particularly for water-soluble zwitterionic compounds.[1] A key advantage is that it can allow for the direct isolation of the product from the organic reaction medium without the need for an aqueous workup, which is beneficial for compounds that are unstable in water.[1]

Q3: Can Boc deprotection be achieved without acid?

A3: Yes, thermal deprotection is a viable non-acidic method. This can be achieved by heating the Boc-protected polymer in a suitable solvent.[1] Other non-acidic methods include using oxalyl chloride in methanol or catalyst-free deprotection in hot water for highly sensitive substrates.[1][9]

Q4: How do I remove residual TFA after deprotection?

A4: TFA can be difficult to remove completely and may result in an oily residue.[5] After initial removal under reduced pressure (e.g., rotary evaporation), co-evaporation with a solvent like DCM, toluene, or isopropanol can help remove residual amounts.[5] For polymers that are not water-soluble, a basic work-up with a saturated aqueous solution of sodium bicarbonate can be performed to neutralize the TFA salt, followed by extraction with a suitable organic solvent.[5]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent SystemSolventTypical ConcentrationTemperatureReaction TimeNotes
TFADichloromethane (DCM)20-50% (v/v)Room Temperature30 min - 2 hA common and generally effective condition.[5]
Neat TFA-100%Room Temperature5 - 15 minVery rapid, but may increase the risk of side products.[5]
HCl1,4-Dioxane4 MRoom Temperature1 - 4 hA potent alternative to TFA/DCM.[1]
HClEthyl AcetateSaturatedRoom Temperature1 - 4 hAnother strong acid system.[1]

Table 2: Scavengers for Preventing Tert-butylation Side Reactions

ScavengerTarget Residue(s)Typical ConcentrationReference
Triisopropylsilane (TIS)Tryptophan2.5 - 5% (v/v)[3]
Triethylsilane (TES)Tryptophan2.5 - 5% (v/v)[3]
ThioanisoleMethionine2.5 - 5% (v/v)[5]
WaterGeneral scavenger2.5 - 5% (v/v)[1]
PhenolTyrosine2.5 - 5% (w/v)[3]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA/DCM

  • Dissolve the Boc-protected polymer in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to the desired final concentration (e.g., 20-50%).[10]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by TLC or another appropriate analytical technique.[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[10]

  • Co-evaporate with additional DCM or toluene to remove residual TFA.

  • If necessary, precipitate the deprotected polymer by adding a non-solvent like cold diethyl ether.[10]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

  • Dissolve the Boc-protected polymer in anhydrous 1,4-dioxane.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane.[10]

  • Stir the reaction at room temperature for the required time (typically 1-4 hours), monitoring for completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure.[10]

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected polymer.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[10]

Visualizations

experimental_workflow cluster_start Start cluster_reaction Deprotection cluster_monitoring Monitoring cluster_workup Work-up cluster_end End start Boc-Protected Polymer dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Deprotection Reagent (e.g., TFA) dissolve->add_reagent react Stir at RT add_reagent->react monitor Monitor by TLC/NMR react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete precipitate Precipitate with Non-Solvent concentrate->precipitate end Deprotected Polymer precipitate->end

Caption: General experimental workflow for Boc deprotection.

troubleshooting_workflow start Incomplete Deprotection Observed check_conditions Review Reaction Conditions: - Acid Concentration? - Temperature? - Reaction Time? start->check_conditions increase_strength Increase Acid Conc. or Temperature check_conditions->increase_strength Sub-optimal sensitive_groups Acid-Sensitive Groups Present? check_conditions->sensitive_groups Optimal check_side_reactions Side Reactions Observed? increase_strength->check_side_reactions stronger_acid Use Stronger Acid System (e.g., HCl) stronger_acid->check_side_reactions add_scavenger Add Scavenger (e.g., TIPS, TES) check_side_reactions->add_scavenger Yes complete Complete Deprotection check_side_reactions->complete No add_scavenger->complete milder_conditions Use Milder Conditions: - Lewis Acids - Thermal Deprotection milder_conditions->complete sensitive_groups->stronger_acid No sensitive_groups->milder_conditions Yes

Caption: Troubleshooting logic for incomplete Boc deprotection.

References

Technical Support Center: Characterization of Tert-butyl Vinylcarbamate (tBVC) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of tert-butyl vinylcarbamate (tBVC) copolymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the analysis of these polymers.

Frequently Asked Questions (FAQs)

Q1: My tBVC copolymer is showing poor solubility in common GPC/SEC solvents like THF. What can I do?

A1: Solubility issues with tBVC copolymers can arise due to the polarity of the carbamate group and the nature of the comonomer. If you are experiencing poor solubility in tetrahydrofuran (THF), consider the following:

  • Alternative Solvents: Try more polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] Be aware that these solvents have higher viscosities and may require adjustments to your GPC/SEC method, including the use of columns compatible with these solvents.

  • Solvent Mixtures: A mixture of solvents can sometimes improve solubility. For example, a small percentage of a more polar solvent added to THF might enhance dissolution.

  • Heating and Agitation: Gently heating the sample in the solvent with agitation can aid dissolution. However, be cautious to avoid any thermal degradation of the polymer.

  • Filtration: Ensure that any observed insolubility is not due to microgels or crosslinked material. Always filter your sample solution through a compatible 0.2 or 0.45 µm filter before injection to protect the column.

Q2: I am having trouble accurately determining the composition of my tBVC copolymer using ¹H NMR.

A2: Accurate determination of copolymer composition by ¹H NMR depends on the presence of unique, well-resolved peaks for each monomer unit.

  • Peak Selection: For the tBVC monomer unit, the most distinct and reliable signal is the singlet from the nine equivalent protons of the tert-butyl group, which typically appears around 1.4 ppm.[2] For the comonomer, select a peak that is well-separated from the tBVC signals and the polymer backbone. For example, in a styrene copolymer, the aromatic protons of styrene (typically 6.5-7.5 ppm) can be used.

  • Integration: The molar ratio of the monomers in the copolymer can be calculated by comparing the integral areas of the selected peaks, normalized by the number of protons each signal represents.

  • Overlapping Signals: If there is significant overlap between the comonomer signals and the tBVC backbone protons, consider using ¹³C NMR or 2D NMR techniques like HSQC for better resolution and more accurate quantification.

Q3: The glass transition temperature (Tg) of my tBVC copolymer in the DSC thermogram is weak or difficult to determine.

A3: The visibility of the glass transition in Differential Scanning Calorimetry (DSC) can be influenced by several factors.

  • Thermal History: The thermal history of the sample can affect the appearance of the Tg. To obtain a clear and reproducible Tg, it is recommended to perform a heat-cool-heat cycle. The first heating scan erases the thermal history, and the Tg is determined from the second heating scan.

  • Heating Rate: A higher heating rate (e.g., 20 °C/min) can sometimes make the Tg more pronounced.

  • Bulky Side Group: The bulky tert-butyl group can restrict chain mobility, which may lead to a broader or less distinct Tg.

  • Copolymer Composition: If the Tg of the tBVC homopolymer and the comonomer homopolymer are very close, the copolymer may exhibit a single, broad transition that is difficult to pinpoint.

Q4: My TGA results show a multi-step degradation for my tBVC copolymer. What do these steps correspond to?

A4: The thermal degradation of tBVC copolymers, as observed by Thermogravimetric Analysis (TGA), typically occurs in distinct stages.

  • First Stage: The initial weight loss, often starting around 200-250 °C, is generally attributed to the loss of the tert-butyl group as isobutylene and carbon dioxide, resulting in the formation of a polyvinylamine backbone.

  • Subsequent Stages: The following degradation steps at higher temperatures correspond to the decomposition of the remaining polymer backbone. The temperature and profile of these stages will depend on the comonomer. For example, in a poly(tBVC-co-styrene), the degradation of the polystyrene segments will occur at a higher temperature.

Troubleshooting Guides

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
Problem Possible Cause Troubleshooting Action
Broad or Tailing Peaks Secondary Interactions: The polar carbamate group may interact with the column packing material.Add a small amount of a salt, like LiBr (e.g., 0.05 M), to polar mobile phases such as DMF to suppress ionic interactions.[3]
Poor Solubility: The polymer is not fully dissolved in the mobile phase.Refer to the solubility troubleshooting guide in the FAQs. Ensure complete dissolution before injection.
Column Degradation: The column performance has deteriorated.Check the column performance with a known standard. If necessary, clean or replace the column.
Inaccurate Molecular Weight Inappropriate Calibration: The calibration standards (e.g., polystyrene) are not representative of the tBVC copolymer's hydrodynamic volume.Use a universal calibration approach with a viscometer detector or multi-angle light scattering (MALS) for absolute molecular weight determination.[4][5]
Copolymer Composition Effects: The hydrodynamic volume of the copolymer can vary with composition.Be aware that for copolymers, GPC/SEC separates based on hydrodynamic size, not directly on molecular weight.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause Troubleshooting Action
Broad, Poorly Resolved Peaks High Molecular Weight/Viscous Solution: The polymer chains have restricted motion in the NMR solvent.Increase the temperature of the NMR experiment to improve chain mobility and sharpen the signals.
Poor Solvent: The polymer is not fully solvated.Try a different deuterated solvent in which the copolymer has better solubility.
Inaccurate Compositional Analysis Peak Overlap: Signals from the tBVC and comonomer units are overlapping with the polymer backbone.Use a higher field NMR spectrometer for better signal dispersion. Employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals.[2]
Incorrect Integration: The integral regions are not set correctly.Ensure the integration baseline is flat and the integral regions encompass the entire peak area for each selected signal.
Thermal Analysis (DSC/TGA)
Problem Possible Cause Troubleshooting Action
Non-reproducible DSC Thermograms Variable Thermal History: The samples have different thermal histories.Always run a heat-cool-heat cycle and analyze the second heating scan to ensure a consistent thermal history.
Sample Preparation: Inconsistent sample mass or packing in the DSC pan.Use a consistent sample mass (typically 5-10 mg) and ensure good thermal contact with the bottom of the pan.
Unexpected Weight Loss in TGA Residual Solvent or Moisture: Trapped solvent or absorbed water is evaporating.Hold the sample at a temperature below the degradation onset (e.g., 100-120 °C) for a period of time at the beginning of the TGA run to remove volatiles.
Atmosphere: The degradation profile can be different in an inert (e.g., N₂) versus an oxidative (e.g., air) atmosphere.Ensure you are using the appropriate atmosphere for your analysis and that the gas flow is stable.

Experimental Protocols

Protocol 1: Determination of Copolymer Composition by ¹H NMR
  • Sample Preparation: Accurately weigh 10-15 mg of the dry tBVC copolymer into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the copolymer is fully soluble.

  • Dissolution: Cap the NMR tube and gently agitate or vortex until the polymer is completely dissolved. Mild heating may be applied if necessary.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Integration and Calculation:

    • Integrate the characteristic singlet of the tert-butyl protons of the tBVC unit (I_tBVC) at approximately 1.4 ppm.

    • Integrate a well-resolved, characteristic peak of the comonomer unit (I_como).

    • Calculate the mole fraction of the comonomer (F_como) in the copolymer using the following equation: F_como = (I_como / n_como) / ((I_como / n_como) + (I_tBVC / 9)) where n_como is the number of protons corresponding to the integrated comonomer signal.

Protocol 2: Acid-Catalyzed Deprotection of tBVC Copolymers for Polyvinylamine Characterization
  • Dissolution: Dissolve the tBVC copolymer in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Add an excess of a strong acid. Trifluoroacetic acid (TFA) is commonly used. A typical ratio is 1:1 (v/v) of the polymer solution to TFA.

  • Reaction: Stir the solution at room temperature. The reaction progress can be monitored by taking aliquots and analyzing them by ¹H NMR, observing the disappearance of the tert-butyl peak at ~1.4 ppm. The reaction is typically complete within a few hours.

  • Precipitation: Precipitate the resulting polyvinylamine copolymer by adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether.

  • Isolation and Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove residual acid and byproducts.

  • Drying: Dry the purified polyvinylamine copolymer under vacuum to a constant weight.

Visualizations

GPC_Troubleshooting_Workflow GPC/SEC Troubleshooting Workflow start Abnormal Chromatogram (Broad/Tailing Peaks) check_solubility Is the copolymer fully soluble in the mobile phase? start->check_solubility check_interactions Are there secondary interactions with the column? check_solubility->check_interactions Yes improve_solubility Improve Solubility: - Use a more polar solvent (e.g., DMF) - Use a solvent mixture - Gentle heating check_solubility->improve_solubility No check_column Is the column performing to specification? check_interactions->check_column No add_salt Suppress Interactions: - Add salt (e.g., LiBr) to a polar mobile phase check_interactions->add_salt Yes replace_column Column Maintenance: - Clean or replace the column - Verify with standard check_column->replace_column No end_node Optimized Chromatogram check_column->end_node Yes improve_solubility->start add_salt->start replace_column->start

Caption: Troubleshooting workflow for common GPC/SEC issues.

NMR_Composition_Analysis NMR Copolymer Composition Analysis Workflow start Prepare Copolymer Sample in Deuterated Solvent acquire_spectrum Acquire 1H NMR Spectrum start->acquire_spectrum process_spectrum Process Spectrum (Phase, Baseline Correction) acquire_spectrum->process_spectrum identify_peaks Identify Characteristic Peaks: - tBVC: tert-butyl (~1.4 ppm) - Comonomer: Unique signal process_spectrum->identify_peaks check_resolution Are peaks well-resolved? identify_peaks->check_resolution integrate_peaks Integrate Peak Areas check_resolution->integrate_peaks Yes higher_field Use Higher Field NMR or 2D NMR Techniques check_resolution->higher_field No calculate_composition Calculate Molar Composition integrate_peaks->calculate_composition end_node Composition Determined calculate_composition->end_node higher_field->acquire_spectrum

Caption: Workflow for determining copolymer composition using NMR.

TGA_Degradation_Pathway Expected TGA Degradation Pathway of a tBVC Copolymer start tBVC Copolymer step1 Stage 1: ~200-300 °C Loss of tert-butyl group start->step1 products1 Products: - Isobutylene - Carbon Dioxide step1->products1 intermediate Intermediate: Polyvinylamine Copolymer Backbone step1->intermediate step2 Stage 2: >300 °C Backbone Degradation intermediate->step2 products2 Final Degradation Products step2->products2

Caption: Generalized thermal degradation pathway for tBVC copolymers.

References

Technical Support Center: Improving the Scalability of Tert-butyl vinylcarbamate Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of tert-butyl vinylcarbamate (tBVC). The information is designed to address specific issues that may be encountered during the scaling up of these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the polymerization of this compound?

When scaling up polymerization reactions, including those involving this compound, the main challenges are related to maintaining consistent reaction conditions.[1] Key issues include inefficient heat transfer in larger vessels, which can lead to temperature gradients and a loss of control over the polymerization, and inadequate mixing, which can result in heterogeneity in the reaction medium.[1] These factors can negatively impact the polymer's molecular weight, polydispersity index (PDI), and overall yield.

Q2: Which polymerization method is most suitable for achieving a well-controlled polymerization of this compound on a larger scale?

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are highly suitable for scaling up the polymerization of vinyl monomers like this compound. RAFT polymerization offers excellent control over molecular weight and results in a narrow molecular weight distribution. Cationic polymerization can also be employed, but it is often more sensitive to impurities and may require more stringent reaction conditions.[2]

Q3: How can I effectively remove the Boc protecting group from my poly(this compound)?

The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to yield polyvinylamine. A common method involves treating the polymer with an excess of a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM). The deprotection can typically be carried out at room temperature.

Q4: What are the expected solubility characteristics of poly(this compound)?

Poly(this compound) is generally soluble in a range of common organic solvents, including tetrahydrofuran (THF), chloroform, toluene, and dioxane.[3] It is typically insoluble in non-polar solvents like hexanes and will precipitate from polar protic solvents such as cold methanol and ethanol.[3]

Troubleshooting Guides

Issue 1: High Polydispersity Index (PDI) in the Final Polymer

A high PDI indicates a broad distribution of polymer chain lengths, which can be detrimental to the material's properties.

Potential Cause Recommended Action
Inefficient Mixing On a larger scale, ensure vigorous and uniform stirring to maintain a homogeneous reaction mixture. Consider using overhead mechanical stirrers for viscous solutions.
Temperature Gradients Use a reactor with a high surface-area-to-volume ratio or implement a more efficient cooling system to ensure uniform temperature throughout the reaction.
Slow Initiation in RAFT Polymerization A high molecular weight shoulder in the GPC trace can indicate that the initiator is decomposing too quickly before the RAFT equilibrium is established. Consider lowering the reaction temperature or choosing an initiator with a slower decomposition rate at the reaction temperature.[4]
Chain Transfer Reactions A low molecular weight shoulder can be caused by chain transfer to solvent or impurities. Ensure all reagents and solvents are of high purity. For RAFT polymerization of acrylates, a higher monomer concentration can sometimes help drive the reaction towards the desired molecular weight.[4]
Issue 2: Low Monomer Conversion

Low conversion rates can be due to several factors related to the reaction setup and reagents.

Potential Cause Recommended Action
Insufficient Initiator Concentration The concentration of the initiator may be too low to generate enough radicals to sustain the polymerization.[5] Increase the initiator concentration incrementally.
Inappropriate Reaction Temperature For thermally initiated polymerizations, ensure the temperature is high enough for the initiator to decompose at a suitable rate.[5] For photoinitiated reactions, ensure the light source is of the correct wavelength and intensity.
Presence of Inhibitors The monomer may contain inhibitors from storage. Purify the monomer before use by passing it through a column of basic alumina to remove the inhibitor.
Oxygen Inhibition Free radical polymerizations are sensitive to oxygen. Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization.
Issue 3: Gel Formation During Polymerization

Gelation, the formation of a cross-linked polymer network, can lead to an unusable product.

Potential Cause Recommended Action
High Initiator Concentration An excessively high initiator concentration can lead to a very rapid and exothermic reaction, increasing the likelihood of side reactions that cause cross-linking.[5] Reduce the initiator concentration.
High Monomer Concentration (Bulk Polymerization) High monomer concentration can lead to a significant increase in viscosity (the Trommsdorff effect), which can trap radicals and promote uncontrolled polymerization and branching. Consider performing the polymerization in a suitable solvent to manage viscosity and heat dissipation.
Bifunctional Impurities Ensure the monomer is free from impurities that have more than one polymerizable group.

Data Presentation

The following tables provide illustrative data on how key experimental parameters can influence the outcome of a controlled radical polymerization of this compound. This data is intended as a general guide for optimization.

Table 1: Effect of Initiator Concentration on Molecular Weight and PDI

Experiment[Monomer]:[CTA]:[Initiator]Mn (kDa) (Theoretical)Mn (kDa) (Experimental)PDI
1100:1:0.114.313.81.15
2100:1:0.214.313.51.20
3100:1:0.514.312.91.35
4200:1:0.128.627.51.18
5200:1:0.228.626.81.25

Note: This data is illustrative and assumes a consistent monomer conversion. In practice, higher initiator concentrations can lead to lower molecular weights in free radical polymerization.[6]

Table 2: Effect of Temperature on RAFT Polymerization

ExperimentTemperature (°C)Time (h)Conversion (%)Mn (kDa)PDI
160128512.21.12
27089012.91.15
38059213.21.18

Note: This data is illustrative. Higher temperatures generally lead to faster polymerization rates. The effect on PDI can vary depending on the specific RAFT agent and monomer system.[7]

Experimental Protocols

Protocol 1: Scalable RAFT Polymerization of this compound

This protocol describes a general procedure for the RAFT polymerization of this compound in solution.

Materials:

  • This compound (tBVC) (purified by passing through basic alumina)

  • RAFT agent (e.g., a suitable trithiocarbonate or dithiobenzoate)

  • Initiator (e.g., AIBN or V-50)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and a condenser, dissolve the tBVC monomer and the RAFT agent in the chosen anhydrous solvent.

  • Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.

  • In a separate flask, dissolve the initiator in a small amount of the same deoxygenated solvent.

  • Heat the monomer solution to the desired reaction temperature (e.g., 70 °C for AIBN).

  • Once the temperature has stabilized, inject the initiator solution into the reaction vessel.

  • Maintain the reaction under an inert atmosphere with continuous stirring.

  • Monitor the progress of the polymerization by periodically taking small samples and analyzing the monomer conversion via ¹H NMR or FT-IR.

  • After the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold hexanes or methanol).

  • Filter and dry the polymer under vacuum to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI, and ¹H NMR to confirm the structure.[8]

Protocol 2: Purification of Poly(this compound) by Precipitation

This protocol outlines the purification of the polymer to remove unreacted monomer and other small molecules.

Materials:

  • Crude poly(this compound) solution

  • A suitable solvent in which the polymer is soluble (e.g., THF, dichloromethane)

  • A non-solvent in which the polymer is insoluble (e.g., hexanes, methanol, water)[9]

Procedure:

  • If the polymer is not already in solution, dissolve the crude polymer in a minimum amount of a suitable solvent.

  • In a separate beaker, place a large volume of the cold non-solvent (typically 10 times the volume of the polymer solution).

  • With vigorous stirring, add the polymer solution dropwise to the non-solvent.

  • A precipitate of the purified polymer should form.

  • Continue stirring for a short period to ensure complete precipitation.

  • Isolate the polymer by vacuum filtration.

  • Wash the polymer on the filter with fresh non-solvent to remove any remaining impurities.

  • Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Analysis reagents Monomer (tBVC) RAFT Agent Solvent dissolve Dissolve and Deoxygenate reagents->dissolve heat Heat to Reaction Temp dissolve->heat initiator_prep Prepare Initiator Solution initiate Initiate Polymerization initiator_prep->initiate heat->initiate polymerize Polymerize under Inert Atmosphere initiate->polymerize terminate Terminate Reaction polymerize->terminate precipitate Precipitate in Non-solvent terminate->precipitate isolate Filter and Dry Polymer precipitate->isolate characterize Characterize (GPC, NMR) isolate->characterize

Caption: Experimental workflow for RAFT polymerization.

troubleshooting_high_pdi start High PDI Observed q1 Check Mixing Efficiency start->q1 q2 Evaluate Temperature Control q1->q2 Yes sol1 Improve Stirring (e.g., overhead stirrer) q1->sol1 No q3 Analyze GPC for Shoulders q2->q3 Yes sol2 Ensure Uniform Heating/Cooling q2->sol2 No sol3a High MW Shoulder: Optimize Initiator/ Lower Temperature q3->sol3a High MW sol3b Low MW Shoulder: Purify Reagents/ Increase Monomer Conc. q3->sol3b Low MW

Caption: Troubleshooting logic for high PDI.

References

Managing reaction kinetics in the synthesis of Tert-butyl vinylcarbamate block copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tert-butyl vinylcarbamate (TBVC) block copolymers. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Which controlled polymerization technique is most suitable for this compound (TBVC)?

A1: Due to the electron-rich nature of the vinyl group adjacent to the nitrogen atom, cationic polymerization methods are generally most suitable for vinyl carbamate monomers like TBVC. Specifically, controlled polymerization techniques such as cationic Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization have been successfully applied to structurally similar monomers like vinyl ethers and are a promising approach for achieving controlled polymerization of TBVC.[1][2][3] While radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and conventional RAFT are excellent for many monomers, they can be challenging for less activated monomers such as vinyl acetates and by extension, vinyl carbamates.[4]

Q2: I am observing a low monomer conversion. What are the potential causes and solutions?

A2: Low monomer conversion in the polymerization of TBVC can stem from several factors:

  • Initiator Inefficiency: The chosen initiator may not be efficient at the reaction temperature. Ensure the initiator's half-life is appropriate for the polymerization conditions.

  • Impurities: The monomer, solvent, or initiator may contain impurities that terminate the polymerization. It is crucial to use highly purified reagents. TBVC monomer should be stored under inert gas and at low temperatures to prevent degradation.

  • Insufficient Reaction Time or Temperature: The polymerization may not have proceeded for a sufficient duration or at an optimal temperature to achieve high conversion. Kinetic studies are recommended to determine the ideal reaction time and temperature.

  • Inappropriate Solvent: The choice of solvent can significantly impact polymerization kinetics. For cationic polymerization, non-polar solvents are often preferred.

Q3: The molecular weight distribution (dispersity, Đ) of my polymer is broad. How can I achieve a narrower dispersity?

A3: A broad molecular weight distribution (Đ > 1.5) indicates poor control over the polymerization. Here are some strategies to achieve a narrower dispersity:

  • Optimize the Chain Transfer Agent (CTA) for RAFT: In RAFT polymerization, the choice of CTA is critical. For cationic RAFT of vinyl monomers, dithiocarbamates have been shown to provide good control.[1]

  • Control the Initiator to Monomer Ratio: The ratio of initiator to monomer determines the target molecular weight. An inaccurate ratio can lead to a broader distribution.

  • Ensure Rapid Initiation: In living/controlled polymerizations, the rate of initiation should be much faster than the rate of propagation to ensure all chains start growing simultaneously.[5] This can be influenced by the choice of initiator and temperature.

  • Maintain a Constant Concentration of Active Species: In cationic RAFT, a constant concentration of propagating cations helps maintain control. This can be influenced by the equilibrium between active and dormant species.[3]

Q4: I am having difficulty synthesizing a well-defined block copolymer with TBVC. What should I consider?

A4: Synthesizing block copolymers requires high "livingness" of the first block.[6] Challenges in block copolymerization with TBVC can arise from:

  • Poor End-Group Fidelity: If the first polymer block does not retain a high percentage of active chain ends, initiation of the second block will be inefficient, leading to a mixture of homopolymer and block copolymer.

  • Monomer Reactivity Mismatch: If the two monomers have significantly different reactivities, it can be challenging to achieve a well-defined block copolymer. In such cases, it may be necessary to use different polymerization techniques for each block and then couple them.[4]

  • Order of Monomer Addition: The order in which the monomers are polymerized can be critical. It is often more successful to polymerize the less reactive monomer first.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Dispersity (Đ > 1.5) 1. Inappropriate Chain Transfer Agent (CTA) for RAFT polymerization. 2. Slow initiation compared to propagation. 3. Presence of impurities that cause termination.1. For cationic RAFT, consider using a dithiocarbamate-based CTA. 2. Increase the reaction temperature or choose a more appropriate initiator. 3. Purify the monomer, solvent, and initiator meticulously.
Low Monomer Conversion 1. Insufficient reaction time or temperature. 2. Inefficient initiator. 3. Chain transfer to solvent.1. Monitor the reaction kinetics to determine the optimal reaction time. Increase the temperature if necessary. 2. Select an initiator with a suitable half-life at the desired reaction temperature. 3. Choose a solvent that is less prone to chain transfer reactions.
Bimodal or Multimodal GPC Trace 1. Inefficient initiation from the macroinitiator in block copolymerization. 2. Chain termination during the polymerization of the first block. 3. Impurities in the second monomer addition.1. Ensure high end-group fidelity of the first block. 2. Optimize the polymerization conditions for the first block to minimize termination. 3. Purify the second monomer before adding it to the reaction.
Inconsistent Reaction Kinetics 1. Temperature fluctuations during polymerization. 2. Poor mixing of reagents. 3. Gradual degradation of the catalyst or initiator.1. Use a temperature-controlled reaction setup. 2. Ensure efficient stirring throughout the reaction. 3. Store catalysts and initiators under appropriate conditions and prepare fresh solutions if necessary.

Experimental Protocols

Protocol 1: General Procedure for Cationic RAFT Polymerization of this compound

This protocol is adapted from procedures for the cationic RAFT polymerization of tert-butyl vinyl ether and serves as a starting point for optimization.

Materials:

  • This compound (TBVC), purified by passing through a column of basic alumina.

  • Dithiocarbamate RAFT agent.

  • Lewis acid initiator (e.g., BF₃·OEt₂ or EtAlCl₂).[1]

  • Anhydrous toluene.

  • Inert gas (Argon or Nitrogen).

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.

  • In a Schlenk flask, dissolve the dithiocarbamate RAFT agent in anhydrous toluene.

  • Add the purified TBVC monomer to the flask.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.[1]

  • In a separate flask, prepare a solution of the Lewis acid initiator in anhydrous toluene.

  • Slowly add the initiator solution to the monomer/RAFT agent mixture via syringe under vigorous stirring.

  • Maintain the reaction at the set temperature and take aliquots at regular intervals to monitor monomer conversion and polymer molecular weight by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

  • To terminate the polymerization, add a small amount of methanol.

  • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Filter and dry the polymer under vacuum.

Data Presentation

The following tables present hypothetical but realistic data for the cationic RAFT polymerization of TBVC to illustrate the expected trends.

Table 1: Effect of Monomer to RAFT Agent Ratio on Polymer Characteristics

[TBVC]:[RAFT Agent]Time (h)Conversion (%)Mn ( g/mol , theoretical)Mn ( g/mol , experimental)Đ
50:1492657068001.15
100:149012870132001.18
200:148825168260001.25

Conditions: T = -78 °C, Solvent = Toluene, Initiator = BF₃·OEt₂.

Table 2: Kinetic Data for the Cationic RAFT Polymerization of TBVC

Time (min)Conversion (%)Mn ( g/mol )Đ
302536001.28
604868001.22
12075105001.17
24091128001.15

Conditions: [TBVC]:[RAFT Agent]:[Initiator] = 100:1:0.2, T = -78 °C, Solvent = Toluene.

Visualizations

troubleshooting_workflow cluster_purity Purity Checks cluster_conditions Condition Optimization cluster_ratios Stoichiometry Adjustment start Problem Encountered (e.g., High Đ, Low Conversion) check_purity Check Purity of Monomer, Solvent, Initiator start->check_purity check_conditions Verify Reaction Conditions (Temp., Time, Stirring) start->check_conditions check_ratios Confirm Stoichiometry ([M]:[I]:[CTA]) start->check_ratios purify_monomer Purify Monomer (e.g., Alumina Column) check_purity->purify_monomer optimize_temp Optimize Temperature check_conditions->optimize_temp adjust_initiator Adjust Initiator Concentration check_ratios->adjust_initiator degas_solvent Degas Solvent purify_monomer->degas_solvent rerun Re-run Experiment degas_solvent->rerun optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_time->rerun adjust_cta Adjust CTA Concentration adjust_initiator->adjust_cta adjust_cta->rerun

Caption: Troubleshooting workflow for common issues in TBVC polymerization.

cationic_raft_mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_propagation Propagation initiator Initiator (I) active_chain Active Chain (P+) initiator->active_chain + M monomer1 Monomer (M) active_chain2 Active Chain (Pn+) active_chain->active_chain2 dormant_chain Dormant Chain (Pn-CTA+) active_chain2->dormant_chain + CTA cta RAFT Agent (CTA) dormant_chain->active_chain2 - CTA active_chain3 Active Chain (Pn+) dormant_chain->active_chain3 propagated_chain Propagated Chain (Pn+1+) active_chain3->propagated_chain + M monomer2 Monomer (M)

References

Validation & Comparative

A Comparative Guide to the Reactivity of Tert-butyl Vinylcarbamate with Other Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of functional polymers for biomedical applications, such as drug delivery systems and biocompatible materials, a thorough understanding of monomer reactivity is crucial for controlling copolymer composition and, consequently, the final properties of the material. Tert-butyl vinylcarbamate (TBVC) is a valuable monomer due to the presence of the versatile carbamate group protected by a thermally or chemically labile tert-butyl group. This guide provides a comparative overview of the expected reactivity of this compound with other common vinyl monomers and presents a detailed experimental protocol for determining their reactivity ratios.

Qualitative Reactivity Comparison

Currently, there is a notable lack of specific, publicly available experimental data on the reactivity ratios (r₁ and r₂) and Alfrey-Price Q-e values for the free-radical copolymerization of this compound. However, the broader class of N-vinylcarbamates, to which TBVC belongs, offers some general reactivity trends.

Based on existing literature, N-vinylcarbamates generally exhibit:

  • Poor copolymerization with acrylates and acrylamides.

  • An inability to copolymerize with styrene.

  • Good copolymerization with N-vinyl monomers, such as N-vinylpyrrolidone (NVP).

These trends suggest that the reactivity of the vinyl group in N-vinylcarbamates is significantly influenced by the electron-withdrawing nature of the carbamate functionality.

Quantitative Reactivity Comparison (Representative Data)

To provide a quantitative context for the reactivity of N-vinyl monomers, the following table summarizes the reactivity ratios for N-vinylpyrrolidone (NVP), a structurally related monomer, with several common vinyl comonomers. These values can serve as a preliminary guide for estimating the potential copolymerization behavior of this compound.

Monomer 1 (M₁) Monomer 2 (M₂) r₁ r₂ r₁ * r₂ Copolymerization Tendency
N-VinylpyrrolidoneButyl Acrylate0.020.80.016Alternating
N-VinylpyrrolidoneIsobornyl Methacrylate0.2922.6730.780Blocky (rich in M₂)
N-VinylpyrrolidoneAcrylic Acid>1<1<1Random (rich in M₁)

Note: The reactivity of this compound is expected to differ from NVP due to the electronic and steric influences of the tert-butoxycarbonyl group. The data above should be considered as indicative rather than a direct substitute for experimental determination.

Experimental Protocol for Determining Monomer Reactivity Ratios

To obtain precise reactivity data for this compound, a series of copolymerization experiments followed by analysis is necessary. The following protocol outlines a detailed methodology based on established techniques such as the Fineman-Ross and Kelen-Tüdős methods.[1][2][3][4]

Materials and Reagents
  • This compound (M₁), purified.

  • Comonomer (M₂), e.g., Methyl Methacrylate, Styrene, N-Vinylpyrrolidone, purified.

  • Free-radical initiator, e.g., Azobisisobutyronitrile (AIBN), recrystallized.

  • Anhydrous solvent, e.g., 1,4-Dioxane or Toluene.

  • Inhibitor remover, e.g., basic alumina column.

  • Precipitating solvent, e.g., Methanol or Hexane.

  • Deuterated solvent for NMR analysis, e.g., CDCl₃ or DMSO-d₆.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Copolymerization cluster_analysis Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Varying Monomer Feed Ratios) Monomer_Purification->Reaction_Setup Initiator_Purification Initiator Purification Initiator_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Polymerization Polymerization (e.g., 60-70 °C, N₂ atmosphere) Reaction_Setup->Polymerization Termination Reaction Termination (Cooling, <10% conversion) Polymerization->Termination Polymer_Isolation Polymer Isolation (Precipitation, Filtration, Drying) Termination->Polymer_Isolation Residual_Monomer Residual Monomer Analysis (Gas Chromatography) Termination->Residual_Monomer Copolymer_Composition Composition Analysis (¹H NMR Spectroscopy) Polymer_Isolation->Copolymer_Composition Data_Analysis Data Analysis (Fineman-Ross/Kelen-Tüdős) Copolymer_Composition->Data_Analysis Residual_Monomer->Data_Analysis data_analysis_flow cluster_input Input Data cluster_calc Calculation cluster_plot Graphical Analysis cluster_output Output Feed_Ratio Monomer Feed Ratios (f₁, f₂) Calc_GH Calculate G and H (Fineman-Ross) Feed_Ratio->Calc_GH Calc_EtaXi Calculate η and ξ (Kelen-Tüdős) Feed_Ratio->Calc_EtaXi Copolymer_Comp Copolymer Compositions (F₁, F₂) Copolymer_Comp->Calc_GH Copolymer_Comp->Calc_EtaXi Plot_FR Plot G vs. H Calc_GH->Plot_FR Plot_KT Plot η vs. ξ Calc_EtaXi->Plot_KT Reactivity_Ratios Reactivity Ratios (r₁, r₂) Plot_FR->Reactivity_Ratios Plot_KT->Reactivity_Ratios

References

A Comparative Analysis of the Thermal Stability of Poly(Tert-butyl vinylcarbamate) and Poly(N-vinylpyrrolidone)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Polymer Chemistry and Pharmaceutical Sciences

This publication provides a detailed comparative analysis of the thermal stability of two key polymers in biomedical and pharmaceutical applications: Poly(Tert-butyl vinylcarbamate) (PtBVC) and Poly(N-vinylpyrrolidone) (PVP). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the thermal behavior of these polymers for informed material selection and process development.

Executive Summary

Poly(N-vinylpyrrolidone) (PVP) is a well-established polymer known for its high thermal stability, with decomposition typically occurring in a single step at temperatures above 350 °C. In contrast, Poly(this compound) (PtBVC) exhibits a characteristic two-stage thermal decomposition profile. The initial and less stable stage involves the cleavage of the thermally labile tert-butoxycarbonyl (Boc) protecting group at approximately 200-220 °C. The subsequent degradation of the resulting polymer backbone occurs at significantly higher temperatures. This fundamental difference in thermal decomposition pathways dictates the processing conditions and potential applications of each polymer.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal properties of PtBVC and PVP obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

PropertyPoly(this compound) (PtBVC)Poly(N-vinylpyrrolidone) (PVP)
Decomposition Onset (TGA) Stage 1: ~200 °C (Deprotection)~350 - 400 °C[1][2]
Maximum Decomposition Rate (TGA) Stage 1: ~220 °C~425 - 480 °C[1]
Decomposition Pathway Two-stage: 1. Deprotection 2. Backbone degradationSingle-stage: Depolymerization[2]
Glass Transition Temperature (Tg, DSC) Data not readily available in literature~150 - 180 °C[3][4]

Note: Data for PtBVC is primarily inferred from the behavior of structurally similar polymers containing tert-butyl carbamate or carbonate side groups, as direct experimental data is limited in publicly available literature.

Thermal Decomposition Mechanisms

The thermal degradation pathways of PtBVC and PVP are fundamentally different, a critical consideration for their application in thermally sensitive processes.

Poly(this compound) (PtBVC)

PtBVC undergoes a two-stage thermal decomposition. The first stage involves the thermolytic cleavage of the tert-butyl carbamate side group, a well-known protecting group in organic synthesis. This deprotection occurs at a relatively low temperature, around 220 °C, and results in the formation of poly(vinylamine), isobutylene, and carbon dioxide. The second stage, occurring at much higher temperatures, is the degradation of the resulting poly(vinylamine) backbone.

PtBVC_Decomposition PtBVC Poly(this compound) Heat1 ~220 °C PtBVC->Heat1 Intermediates Poly(vinylamine) + Isobutylene + CO2 Heat1->Intermediates Heat2 > 400 °C Intermediates->Heat2 Degradation_Products Degradation Products Heat2->Degradation_Products

Caption: PtBVC two-stage thermal decomposition pathway.

Poly(N-vinylpyrrolidone) (PVP)

PVP exhibits significantly higher thermal stability compared to PtBVC. Its decomposition occurs in a single step at temperatures generally above 350 °C. The primary degradation mechanism is depolymerization, where the polymer chain breaks down to yield the vinylpyrrolidone monomer as the main volatile product.[2]

PVP_Decomposition PVP Poly(N-vinylpyrrolidone) Heat > 350 °C PVP->Heat Monomer N-vinylpyrrolidone Monomer Heat->Monomer

Caption: PVP single-stage thermal decomposition pathway.

Experimental Protocols

The following are generalized experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on these polymers. Specific parameters may need to be optimized based on the instrument and sample characteristics.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • The pan is placed in the TGA furnace.

  • The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset of decomposition and the temperature of maximum weight loss rate (from the derivative of the TGA curve, DTG) are determined.

TGA_Workflow start Sample Preparation (5-10 mg) tga_instrument Place in TGA Instrument start->tga_instrument heating_program Heat at constant rate (e.g., 10 °C/min) in N2 atmosphere tga_instrument->heating_program data_acquisition Record Weight Loss vs. Temperature heating_program->data_acquisition analysis Determine Onset and Peak Decomposition Temperatures data_acquisition->analysis

Caption: General workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • A heat-cool-heat cycle is typically employed to erase the thermal history of the sample. For example:

    • Heat from ambient to a temperature above the expected Tg (e.g., 200 °C) at a rate of 10 °C/min.

    • Cool rapidly to a low temperature (e.g., 0 °C).

    • Heat again at a controlled rate (e.g., 10 °C/min) to a temperature above the Tg.

  • The heat flow to the sample is measured relative to the reference as a function of temperature.

  • The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.[4]

DSC_Workflow start Sample Preparation (5-10 mg) dsc_instrument Place in DSC Instrument start->dsc_instrument heat_cool_heat Heat-Cool-Heat Cycle (e.g., 10 °C/min) dsc_instrument->heat_cool_heat data_acquisition Record Heat Flow vs. Temperature heat_cool_heat->data_acquisition analysis Determine Glass Transition Temperature (Tg) data_acquisition->analysis

References

Performance evaluation of Tert-butyl vinylcarbamate-based polymers in biomedical applications

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research exists regarding the comprehensive performance evaluation of tert-butyl vinylcarbamate-based polymers for biomedical applications. Despite the interest in carbamate-based materials, publicly available data on the biocompatibility, drug release kinetics, and mechanical properties of polymers derived specifically from this compound remains scarce. This guide, therefore, pivots to an in-depth comparison of three leading alternative polymers extensively utilized in biomedical research and development: Poly(vinyl alcohol) (PVA), Poly(2-oxazoline)s (POx), and Poly(N-vinylpyrrolidone) (PVP). This comparative analysis aims to provide researchers, scientists, and drug development professionals with a data-driven resource to inform the selection of polymers for their specific applications.

This guide presents a detailed comparison of the performance characteristics of PVA, POx, and PVP in key biomedical areas such as drug delivery and tissue engineering. The information is structured to offer a clear, objective overview supported by experimental data and protocols.

Performance Snapshot: PVA vs. POx vs. PVP

The selection of a polymer for a biomedical application is a multifactorial decision, weighing properties such as biocompatibility, drug loading and release capabilities, and mechanical strength. The following tables summarize the key performance indicators for PVA, POx, and PVP based on available research.

Biocompatibility Profile Poly(vinyl alcohol) (PVA) Poly(2-oxazoline)s (POx) Poly(N-vinylpyrrolidone) (PVP)
Cytotoxicity Generally low to non-cytotoxic.[1][2]Considered highly biocompatible, often compared to PEG.[3][4]Low toxicity and physiologically inactive.[2][5]
Biocompatibility Excellent biocompatibility.[1][6]Exhibits "stealth" behavior, reducing immune recognition.[4]Hemocompatible and used as a blood plasma substitute.[2][5]
FDA Approval Status Approved for various biomedical applications.[1]Investigated as a PEG alternative; some derivatives in clinical trials.[4]Generally Recognized as Safe (GRAS) for many uses.[7]
Drug Delivery Performance Poly(vinyl alcohol) (PVA) Poly(2-oxazoline)s (POx) Poly(N-vinylpyrrolidone) (PVP)
Drug Loading Capacity Moderate, dependent on crosslinking and formulation.High, especially for hydrophobic drugs in micellar formulations.[3]Good, widely used as a drug carrier.[7][8]
Release Mechanism Primarily diffusion-controlled, tunable by crosslinking.[9]Tunable release from micelles and conjugates.[3]Diffusion and dissolution from various formulations.[8]
Stimuli-Responsiveness pH-responsive hydrogels can be formulated.[6]Thermo-responsive and pH-sensitive derivatives can be synthesized.[3][4]Can be formulated into stimuli-responsive systems.
Mechanical Properties for Tissue Engineering Poly(vinyl alcohol) (PVA) Poly(2-oxazoline)s (POx) Poly(N-vinylpyrrolidone) (PVP)
Tensile Strength Tunable, can range from soft hydrogels to stronger composites.Generally soft materials, properties are tunable.Forms films and hydrogels with moderate strength.
Elastic Modulus Highly tunable depending on the degree of crosslinking and processing.Varies with architecture and composition.Dependent on formulation and hydration.
Suitability for Scaffolds Widely used for tissue engineering scaffolds due to tunable properties.[6][10]Used in hydrogels and other scaffolds for tissue engineering.[11]Utilized in hydrogels and films for tissue engineering and wound healing.[7][8]

Experimental Protocols

To ensure reproducibility and accurate comparison of polymer performance, standardized experimental protocols are crucial. The following sections detail the methodologies for key assays.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Polymer samples (films, hydrogels, or solutions)

  • Mammalian cell line (e.g., L929 fibroblasts, NIH/3T3)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Sample Exposure:

    • For soluble polymers: Add different concentrations of the polymer dissolved in a serum-free medium to the wells.

    • For insoluble polymers (films/hydrogels): Place small, sterilized samples of the polymer directly onto the cell layer or use extracts of the material.

  • Incubation: Incubate the cells with the polymer samples for 24, 48, and 72 hours.

  • MTT Addition: Remove the culture medium and polymer samples. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

In Vitro Drug Release Kinetics

This protocol outlines the measurement of a model drug's release from a polymer matrix (e.g., a hydrogel).

Materials:

  • Drug-loaded polymer hydrogels

  • Release medium (e.g., PBS at pH 7.4)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Sample Preparation: Prepare drug-loaded hydrogel samples of a defined size and weight.

  • Release Study: Place each hydrogel sample in a known volume of release medium (e.g., 10 mL of PBS) in a sealed container.

  • Incubation: Incubate the samples at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 100 µL) of the release medium. Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the drug in the collected aliquots using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[9]

Mechanical Testing of Hydrogels

This protocol describes the evaluation of the compressive modulus of a polymer hydrogel, a key parameter for tissue engineering applications.

Materials:

  • Cylindrical hydrogel samples of uniform dimensions

  • Universal testing machine (UTM) with a compression platen

  • Calipers for precise measurement of sample dimensions

Procedure:

  • Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and height. Ensure the surfaces are parallel.

  • Equilibration: Equilibrate the hydrogel samples in PBS at 37°C before testing.

  • Compression Test:

    • Place the hydrogel sample on the lower platen of the UTM.

    • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

    • Record the force and displacement data until a predefined strain (e.g., 10-20%) is reached.

  • Data Analysis:

    • Convert the force-displacement data into a stress-strain curve.

    • The compressive modulus is determined from the initial linear region of the stress-strain curve.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a general workflow for polymer evaluation, a typical drug release mechanism, and a simplified cellular response to a cytotoxic material.

Experimental_Workflow cluster_synthesis Polymer Synthesis & Characterization cluster_fabrication Formulation cluster_evaluation Performance Evaluation cluster_application Application synthesis Polymer Synthesis characterization Physicochemical Characterization (MW, PDI) synthesis->characterization fabrication Fabrication into desired form (hydrogel, nanoparticles, film) characterization->fabrication biocompatibility Biocompatibility Testing (Cytotoxicity, Hemocompatibility) fabrication->biocompatibility drug_delivery Drug Loading & Release Studies fabrication->drug_delivery mechanical Mechanical Testing fabrication->mechanical application In vivo studies / Preclinical trials biocompatibility->application drug_delivery->application mechanical->application

General workflow for biomedical polymer evaluation.

Drug_Release_Mechanism cluster_hydrogel Hydrogel Matrix cluster_medium Release Medium p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 drug Drug Molecules m1 drug->m1 Diffusion m2 drug->m2 Diffusion m3 drug->m3 Diffusion m4 m5 m6

Diffusion-controlled drug release from a hydrogel matrix.

Cytotoxicity_Pathway material Cytotoxic Material / Leachables cell_membrane Cell Membrane Interaction material->cell_membrane ros Reactive Oxygen Species (ROS) Production cell_membrane->ros mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis / Necrosis mitochondria->apoptosis

Simplified signaling of cytotoxicity.

References

A comparative study of different methods for Boc deprotection of carbamate polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of functional polymers, particularly in the biomedical and pharmaceutical fields, due to its reliability in protecting amine functionalities. The selection of an appropriate deprotection method is critical to preserve the integrity of the polymer backbone and ensure the desired functionality. This guide provides a comparative analysis of the most common methods for Boc deprotection of carbamate polymers—acidic and thermal cleavage—supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific polymer systems.

Data Presentation: A Comparative Analysis

The efficiency of Boc deprotection and its impact on the resulting polymer's properties are key considerations. The following tables summarize quantitative data gathered from various studies on the acidic and thermal deprotection of carbamate polymers.

MethodReagent/ConditionPolymer SystemDeprotection Efficiency (%)Reaction TimeReference
Acidic Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Poly(tert-butyl N-vinylcarbamate)>952-4 hours[1]
Hydrochloric Acid (HCl) in 1,4-DioxanePoly(tert-butyl carbamate)~1001-4 hours[2]
Thermal High Temperature (neat)Poly(tert-butyl carbamate)Variable (dependent on temp)Minutes to hours[3]

Table 1: Comparison of Deprotection Efficiency. This table highlights the typical efficiency and reaction times for acidic and thermal deprotection methods. Acidic methods generally achieve high levels of deprotection in a relatively short timeframe at room temperature.[1][2] Thermal methods are highly dependent on the specific polymer and temperature, with reaction times varying significantly.[3]

MethodPolymer SystemInitial Mn ( g/mol )Initial PDIFinal Mn ( g/mol )Final PDIReference
Acidic (TFA) Poly(tert-butyl carbamate)25,0001.224,5001.2[4]
Thermal Poly(tert-butyl carbamate)30,0001.322,0001.5[5]

Table 2: Impact on Polymer Molecular Weight and Polydispersity Index (PDI). This table illustrates the effect of different deprotection methods on the molecular weight (Mn) and polydispersity index (PDI) of carbamate polymers. Acidic deprotection with TFA generally shows minimal impact on the polymer backbone integrity, with little change in Mn and PDI.[4] Thermal deprotection, however, can lead to a decrease in molecular weight and an increase in PDI, suggesting potential chain scission at elevated temperatures.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving consistent results. The following are generalized protocols for acidic and thermal Boc deprotection of carbamate polymers, along with methods for their characterization.

Protocol 1: Acidic Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the acidic cleavage of the Boc protecting group from a carbamate polymer using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • Boc-protected carbamate polymer

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Methanol (for quenching)

  • Diethyl ether (for precipitation)

  • Dialysis tubing (if required for purification)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected polymer in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.

  • Reaction Initiation: To the stirred polymer solution, add TFA to a final concentration of 20-50% (v/v). The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the deprotection by taking aliquots at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) and analyzing them by ¹H NMR spectroscopy. Complete deprotection is indicated by the disappearance of the characteristic tert-butyl proton signal of the Boc group (typically around 1.4 ppm).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol.

  • Purification:

    • Precipitation: Precipitate the deprotected polymer by adding the reaction mixture to a large excess of cold diethyl ether.

    • Filtration: Collect the precipitated polymer by filtration and wash with fresh diethyl ether.

    • Drying: Dry the polymer under vacuum to a constant weight.

    • Dialysis (Optional): For further purification and removal of residual salts, dissolve the polymer in a suitable solvent (e.g., water or methanol) and dialyze against deionized water.

  • Characterization: Characterize the final deprotected polymer using ¹H NMR, FTIR, and GPC to confirm the removal of the Boc group and to assess any changes in the polymer's molecular weight and PDI.

Protocol 2: Thermal Boc Deprotection

This protocol outlines a general procedure for the thermal cleavage of the Boc group from a carbamate polymer.

Materials:

  • Boc-protected carbamate polymer

  • Schlenk flask or other suitable reaction vessel for heating under inert atmosphere

  • High-temperature oil bath or oven

  • Inert gas supply (e.g., nitrogen or argon)

  • Solvent for dissolution and precipitation (e.g., THF, diethyl ether)

Procedure:

  • Preparation: Place the Boc-protected polymer in a Schlenk flask and dry it thoroughly under high vacuum.

  • Heating: Heat the polymer under an inert atmosphere to the desired deprotection temperature (typically in the range of 180-250 °C). The optimal temperature and time will depend on the specific polymer and should be determined experimentally.

  • Reaction Monitoring: If possible, monitor the deprotection process by analyzing aliquots using techniques like TGA-FTIR to follow the evolution of isobutylene and carbon dioxide. Alternatively, conduct a series of experiments at different time points to determine the optimal reaction time.

  • Cooling and Dissolution: After the desired reaction time, cool the flask to room temperature. Dissolve the resulting polymer in a suitable solvent such as THF.

  • Purification:

    • Precipitation: Precipitate the deprotected polymer by adding the solution to a non-solvent like cold diethyl ether or hexane.

    • Filtration and Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterization: Analyze the final polymer by ¹H NMR, FTIR, and GPC to confirm deprotection and evaluate changes in molecular weight and PDI.

Protocol 3: Polymer Characterization

¹H NMR Spectroscopy:

  • Purpose: To confirm the removal of the Boc group.

  • Sample Preparation: Dissolve a small amount of the polymer (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: Acquire the ¹H NMR spectrum. The disappearance of the singlet peak corresponding to the nine protons of the tert-butyl group (around 1.4 ppm) confirms the successful deprotection.

Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer before and after deprotection.

  • Sample Preparation: Prepare polymer solutions in the GPC mobile phase (e.g., THF, DMF with 0.01 M LiBr) at a concentration of approximately 1-2 mg/mL. Filter the solutions through a 0.2 µm filter before injection.

  • Analysis: Run the GPC analysis using a calibrated system. Compare the chromatograms and the calculated molecular weight data of the Boc-protected and deprotected polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To monitor the changes in functional groups.

  • Analysis: Look for the disappearance of the C=O stretching vibration of the carbamate (around 1700 cm⁻¹) and the appearance of N-H stretching vibrations of the resulting primary or secondary amine (around 3300-3500 cm⁻¹).

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for a comparative study of Boc deprotection methods.

Boc_Deprotection_Workflow cluster_deprotection Deprotection Methods cluster_purification Purification cluster_characterization Characterization start Start: Boc-Protected Carbamate Polymer acidic Acidic Deprotection (e.g., TFA/DCM) start->acidic thermal Thermal Deprotection (e.g., 200°C, inert atm.) start->thermal purify_acidic Precipitation/ Dialysis acidic->purify_acidic purify_thermal Precipitation thermal->purify_thermal nmr 1H NMR (Confirm Deprotection) purify_acidic->nmr gpc GPC (Mn, PDI) purify_acidic->gpc ftir FTIR (Functional Groups) purify_acidic->ftir purify_thermal->nmr purify_thermal->gpc purify_thermal->ftir end Comparative Analysis and Conclusion nmr->end gpc->end ftir->end

Caption: Experimental workflow for comparing Boc deprotection methods.

Conclusion

The choice between acidic and thermal Boc deprotection methods for carbamate polymers depends on the specific requirements of the application and the sensitivity of the polymer. Acidic deprotection, particularly with TFA, is a highly efficient and well-established method that generally preserves the polymer's molecular weight and polydispersity. However, it may not be suitable for polymers containing other acid-labile functional groups. Thermal deprotection offers an alternative, reagent-free approach but requires high temperatures that can potentially lead to polymer degradation. Careful optimization and thorough characterization of the deprotected polymer are crucial for both methods to ensure the desired material properties are achieved. Researchers should consider the trade-offs between reaction efficiency, potential for side reactions, and the overall integrity of the final polymer product when selecting a deprotection strategy.

References

Validating the Purity of Synthesized Tert-butyl vinylcarbamate: A Comparative Guide to Titrimetric and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. The integrity of subsequent experiments and the quality of final products hinge on the accurate characterization of starting materials like Tert-butyl vinylcarbamate, a key building block in organic synthesis. This guide provides a comprehensive comparison of a classic titrimetric method with modern chromatographic techniques for validating the purity of this compound, supported by detailed experimental protocols and performance data.

Comparison of Analytical Methods

The choice of an analytical method for purity determination is often a balance between accuracy, precision, cost, and the specific requirements of the analysis. While modern chromatographic techniques are often the default, classical methods like titration can offer a simple, cost-effective, and surprisingly accurate alternative for specific analytes.

ParameterBromination TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Quantitative reaction of bromine with the vinyl group's double bond.Separation based on polarity and partitioning between a stationary and mobile phase.[1]Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.[1]
Selectivity Specific to the vinyl functional group.High, can separate the main compound from impurities.Very high, provides structural information for impurity identification.
Precision (%RSD) < 1%< 2%< 5%
Accuracy (% Recovery) 98-101%95-105%90-110%
Limit of Detection (LOD) ~0.1% (w/w)~0.01% (area/area)~0.005% (area/area)
Analysis Time per Sample ~15-20 minutes~20-30 minutes~30-45 minutes
Instrumentation Cost LowHighVery High
Solvent/Reagent Cost LowModerate to HighModerate
Primary Application Purity assay of the bulk material.Purity assay and quantification of non-volatile impurities.[1]Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[1]

Experimental Protocols

Purity Determination by Bromination Titration

This method relies on the electrophilic addition of bromine across the double bond of the vinyl group in this compound. The amount of bromine consumed is directly proportional to the amount of the vinylcarbamate present in the sample.

Reagents and Equipment:

  • Bromate-Bromide Solution (0.1 N)

  • Hydrochloric Acid (HCl), concentrated

  • Potassium Iodide (KI), 10% (w/v) solution

  • Sodium Thiosulfate (Na₂S₂O₃) Solution (0.1 N), standardized

  • Starch Indicator Solution, 1% (w/v)

  • Methanol, analytical grade

  • Iodine flasks (250 mL)

  • Burette (50 mL, Class A)

  • Analytical Balance

Procedure:

  • Accurately weigh approximately 200-250 mg of the synthesized this compound into a 250 mL iodine flask.

  • Dissolve the sample in 20 mL of methanol.

  • Carefully add 10 mL of concentrated hydrochloric acid to the flask.

  • Using a burette, add a precise volume (e.g., 25.00 mL) of the 0.1 N bromate-bromide solution to the flask. The solution should turn yellow, indicating an excess of bromine.

  • Stopper the flask, swirl gently, and allow it to stand in the dark for 15 minutes to ensure complete reaction.

  • After the reaction time, carefully add 10 mL of 10% potassium iodide solution to the flask. The solution will turn a dark reddish-brown due to the liberation of iodine.

  • Immediately titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale straw color.

  • Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate dropwise until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the this compound sample.

Calculation: The purity of this compound can be calculated using the following formula:

Purity (%) = [((V_blank - V_sample) × N_Na2S2O3 × MW) / (W_sample × 2 × 10)]

Where:

  • V_blank = Volume of Na₂S₂O₃ used for the blank titration (mL)

  • V_sample = Volume of Na₂S₂O₃ used for the sample titration (mL)

  • N_Na2S2O3 = Normality of the standardized Na₂S₂O₃ solution

  • MW = Molecular weight of this compound (143.19 g/mol )

  • W_sample = Weight of the this compound sample (g)

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Bromination Reaction cluster_titration Titration weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve add_hcl Add Conc. HCl dissolve->add_hcl add_bromine Add Excess Bromine Solution add_hcl->add_bromine react React in Dark (15 min) add_bromine->react add_ki Add KI Solution react->add_ki titrate_na2s2o3 Titrate with Na₂S₂O₃ add_ki->titrate_na2s2o3 add_starch Add Starch Indicator titrate_na2s2o3->add_starch endpoint Endpoint Detection (Colorless) add_starch->endpoint calculation calculation endpoint->calculation Calculate Purity

Caption: Experimental workflow for the purity determination of this compound by bromination titration.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture, making it well-suited for purity analysis and impurity profiling of this compound.

Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Example: 0-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized this compound, such as residual solvents or by-products.

Instrumentation and Conditions:

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Conclusion

The choice of analytical method for determining the purity of synthesized this compound depends on the specific needs of the researcher. Bromination titration offers a simple, rapid, and cost-effective method for an accurate purity assay of the bulk material, particularly when access to sophisticated instrumentation is limited. In contrast, HPLC provides a more comprehensive analysis of non-volatile impurities, while GC-MS is unparalleled for the identification and quantification of volatile and semi-volatile contaminants. For a complete purity profile, a combination of these techniques is often employed in a professional drug development setting.

References

Comparative Guide to the Cross-linking Efficiency of Tert-butyl Vinylcarbamate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-linking efficiency of tert-butyl vinylcarbamate (tBVC) copolymers with other alternatives, supported by experimental data and detailed methodologies. The bulky tert-butyl group and the reactive carbamate functionality of the tBVC monomer offer unique properties to copolymers, influencing their cross-linking behavior and final network characteristics.

Executive Summary

Copolymers incorporating this compound (tBVC) present a versatile platform for creating cross-linked networks. The cross-linking of these copolymers can be achieved through two primary mechanisms:

  • Thermal Decomposition of the Tert-butyl Group: At elevated temperatures, the tert-butyl group can be eliminated, leading to the formation of a primary carbamate. This primary carbamate, along with the potential for subsequent reactions, can participate in cross-linking, particularly in the presence of suitable cross-linking agents like aminoplasts.

  • Reactions of the Carbamate Group: The carbamate group itself is reactive and can form durable urethane linkages. This functionality is often exploited in coatings and adhesives, where cross-linking is essential for performance.

The efficiency of cross-linking in tBVC copolymers is influenced by factors such as the comonomer composition, the type and concentration of the cross-linking agent, and the curing conditions (e.g., temperature, time, or radiation dose). This guide will delve into these aspects, providing a comparative analysis with other common polymer systems.

Data Presentation: A Comparative Analysis

Due to the specific nature of this compound, direct comparative studies on its cross-linking efficiency are not abundantly available in public literature. However, by drawing parallels with structurally similar and functionally related polymers, we can construct a comparative overview. The following tables summarize typical cross-linking performance indicators for carbamate-functional polymers and compare them with common alternatives like acrylates and epoxies.

Table 1: Comparison of Cross-linking Methods and Typical Efficiencies

Polymer SystemCross-linking MethodTypical Cross-linkerTypical Gel Content (%)[1][2]Key AdvantagesKey Disadvantages
tBVC Copolymers Thermal/ChemicalAminoplasts, Isocyanates85 - 98Good durability, etch resistanceHigh curing temperatures may be needed
PolyacrylatesFree Radical (UV/Thermal)Diacrylates, Dimethacrylates90 - 99Fast cure, versatileOxygen inhibition in UV curing
PolystyrenesFree RadicalDivinylbenzene90 - 99High rigidity, low costBrittleness
EpoxiesChemicalAmines, Anhydrides> 99Excellent adhesion, chemical resistanceCan be brittle, mixing ratios are critical
PolyurethanesChemicalPolyols, Isocyanates> 98High flexibility and toughnessIsocyanates can be hazardous

Table 2: Influence of Cross-linker Concentration on Mechanical Properties (Illustrative)

Polymer SystemCross-linker Concentration (%)Tensile Strength (MPa)Elongation at Break (%)
Carbamate-Functional Polymer 2030150
404580
Polyacrylate 525200
1040100
Epoxy 25605
40803

Note: The data in Table 2 is illustrative and intended to show general trends. Actual values will vary significantly based on the specific monomers, cross-linkers, and processing conditions.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. Below are protocols for determining the cross-linking efficiency of tBVC copolymers.

Synthesis of this compound Copolymers

This protocol describes a typical free-radical polymerization of tBVC with a comonomer, such as a functionalized acrylate, to introduce sites for subsequent cross-linking.

Materials:

  • This compound (tBVC)

  • Co-monomer (e.g., 2-hydroxyethyl acrylate)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., Tetrahydrofuran, THF)

  • Nitrogen gas

Procedure:

  • In a reaction flask equipped with a condenser and a nitrogen inlet, dissolve tBVC and the co-monomer in THF.

  • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

  • Add the initiator (AIBN) to the solution.

  • Heat the reaction mixture to 60-70°C and maintain for 24 hours under a nitrogen atmosphere.

  • Precipitate the resulting copolymer by pouring the solution into a non-solvent (e.g., methanol).

  • Filter and dry the copolymer under vacuum to a constant weight.

  • Characterize the copolymer composition using techniques like ¹H NMR spectroscopy.

Cross-linking of tBVC Copolymers

This protocol outlines a thermal cross-linking procedure using an aminoplast resin.

Materials:

  • Synthesized tBVC copolymer

  • Aminoplast cross-linker (e.g., hexamethoxymethylmelamine)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., a mixture of butanol and xylene)

Procedure:

  • Dissolve the tBVC copolymer and the aminoplast cross-linker in the solvent system.

  • Add the acid catalyst to the solution.

  • Cast the solution onto a suitable substrate to form a thin film.

  • Heat the coated substrate in an oven at a specified temperature (e.g., 120-150°C) for a defined period (e.g., 30 minutes) to induce cross-linking.

Determination of Gel Content

Gel content is a direct measure of the extent of cross-linking.[1][2]

Materials:

  • Cross-linked polymer film

  • Solvent (a good solvent for the un-cross-linked polymer, e.g., THF)

  • Soxhlet extraction apparatus

  • Wire mesh cage

Procedure:

  • Weigh a sample of the cross-linked polymer film (W_initial).

  • Place the sample in a wire mesh cage of known weight.

  • Perform Soxhlet extraction with the chosen solvent for 24 hours to dissolve the un-cross-linked (sol) fraction.

  • Remove the cage and dry the remaining insoluble (gel) fraction in a vacuum oven until a constant weight is achieved (W_final).

  • Calculate the gel content using the following formula: Gel Content (%) = (W_final / W_initial) x 100

Swelling Studies

The swelling behavior of a cross-linked polymer in a suitable solvent is inversely related to its cross-link density.

Materials:

  • Cross-linked polymer sample

  • Solvent (e.g., THF or a solvent relevant to the intended application)

Procedure:

  • Weigh a dry sample of the cross-linked polymer (W_dry).

  • Immerse the sample in the solvent at a constant temperature until equilibrium swelling is reached (typically 24-48 hours).

  • Remove the swollen sample, blot the surface to remove excess solvent, and weigh it (W_swollen).

  • Calculate the swelling ratio (Q) using the formula: Q = (W_swollen - W_dry) / W_dry

Dynamic Mechanical Analysis (DMA)

DMA provides information on the viscoelastic properties of the cross-linked network, from which the cross-link density can be estimated.[3][4][5]

Procedure:

  • Prepare a rectangular sample of the cross-linked polymer with defined dimensions.

  • Perform a temperature sweep experiment using a DMA instrument. The storage modulus (E') in the rubbery plateau region (above the glass transition temperature, Tg) is recorded.

  • The cross-link density (ν) can be calculated from the rubber elasticity theory using the equation: ν = E' / (3 * R * T) where:

    • E' is the storage modulus in the rubbery plateau

    • R is the ideal gas constant

    • T is the absolute temperature in the rubbery plateau region

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the cross-linking of this compound copolymers.

Crosslinking_Mechanism cluster_tBVC tBVC Copolymer cluster_crosslinking Cross-linking Pathways tBVC_Monomer tBVC Monomer (-CH2-CH(NHCOOC(CH3)3)-) Thermal_Decomposition Thermal Decomposition (Heat) tBVC_Monomer->Thermal_Decomposition Comonomer Functional Comonomer (e.g., with -OH group) Carbamate_Reaction Carbamate Reaction (with Cross-linker) Comonomer->Carbamate_Reaction Crosslinked_Network Cross-linked Polymer Network Thermal_Decomposition->Crosslinked_Network Forms reactive sites Carbamate_Reaction->Crosslinked_Network Forms urethane linkages

Caption: Cross-linking pathways for tBVC copolymers.

Experimental_Workflow Start Start Synthesis Copolymer Synthesis Start->Synthesis Crosslinking Cross-linking Synthesis->Crosslinking Analysis Characterization Crosslinking->Analysis Gel_Content Gel Content Determination Analysis->Gel_Content Swelling_Studies Swelling Studies Analysis->Swelling_Studies DMA Dynamic Mechanical Analysis Analysis->DMA End End Gel_Content->End Swelling_Studies->End DMA->End

Caption: Experimental workflow for assessing cross-linking efficiency.

Logical_Relationship Crosslinker_Conc Cross-linker Concentration Crosslink_Density Cross-link Density Crosslinker_Conc->Crosslink_Density Increases Tensile_Strength Tensile Strength Crosslink_Density->Tensile_Strength Increases Swelling_Ratio Swelling Ratio Crosslink_Density->Swelling_Ratio Decreases

Caption: Relationship between cross-linker concentration and material properties.

References

A Comparative Guide to Polyvinylamine Precursors: Tert-butyl vinylcarbamate vs. N-vinylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor is a critical step in the synthesis of polyvinylamine (PVAm), a versatile cationic polymer with wide-ranging applications. This guide provides an objective comparison of two prominent precursors: tert-butyl vinylcarbamate (tBVC) and N-vinylformamide (NVF), offering a comprehensive overview of their polymerization and deprotection pathways, supported by available experimental data.

Polyvinylamine's high density of primary amine groups makes it a valuable component in drug delivery systems, gene therapy, and biomedical coatings. However, the instability of its monomer, vinylamine, necessitates a two-step synthesis involving the polymerization of a protected vinylamine monomer followed by the removal of the protecting group. This guide focuses on the two most common protected monomers, tBVC and NVF, to assist researchers in selecting the optimal precursor for their specific application.

Executive Summary

FeatureThis compound (tBVC)N-vinylformamide (NVF)
Polymerization Free radical polymerizationFree radical polymerization
Deprotection/Hydrolysis Acid-catalyzed hydrolysisAcidic or basic hydrolysis
Byproducts of Deprotection Isobutylene and Carbon DioxideFormic acid or its salts
Key Advantages Clean deprotection byproductsReadily available, well-studied polymerization and hydrolysis
Reported Challenges Limited recent literature with detailed quantitative dataPotential for side reactions during hydrolysis, incomplete hydrolysis under acidic conditions

Chemical Pathways

The synthesis of polyvinylamine from both precursors follows a similar two-step process involving polymerization and subsequent deprotection or hydrolysis.

cluster_0 This compound (tBVC) Route cluster_1 N-vinylformamide (NVF) Route tBVC This compound PtBVC Poly(this compound) tBVC->PtBVC Polymerization PVAm_tBVC Polyvinylamine PtBVC->PVAm_tBVC Deprotection (Acid) NVF N-vinylformamide PNVF Poly(N-vinylformamide) NVF->PNVF Polymerization PVAm_NVF Polyvinylamine PNVF->PVAm_NVF Hydrolysis (Acid/Base)

Caption: Synthetic routes to polyvinylamine.

Polymerization of Monomers

Both tBVC and NVF can be polymerized via free-radical polymerization to yield their respective polymers, poly(this compound) (PtBVC) and poly(N-vinylformamide) (PNVF).

Experimental Protocol: Free-Radical Polymerization of N-vinylformamide

A typical experimental procedure for the free-radical polymerization of NVF is as follows:

  • Monomer Solution Preparation: N-vinylformamide is dissolved in deionized water to the desired concentration.

  • Initiator Addition: A water-soluble initiator, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AIBA), is added to the solution.

  • Polymerization: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) and heated to a specific temperature (typically 50-70 °C) for a defined period to initiate and sustain polymerization.

  • Purification: The resulting poly(N-vinylformamide) is purified, often by precipitation in a non-solvent like acetone or by dialysis, to remove unreacted monomer and initiator fragments.

Note: Detailed experimental protocols for the polymerization of this compound are less commonly reported in recent literature, but early work suggests a similar free-radical approach.

Quantitative Polymerization Data
MonomerPolymerMolecular Weight (Mn)Polydispersity Index (PDI)Polymerization Conditions
N-vinylformamidePoly(N-vinylformamide)10,750 g/mol 2.93Free-radical polymerization
This compoundPoly(this compound)Data not readily available in recent literatureData not readily available in recent literaturePresumed free-radical polymerization

The data for poly(N-vinylformamide) is sourced from a specific study and may vary depending on the reaction conditions.

Deprotection and Hydrolysis to Polyvinylamine

The final step to obtaining polyvinylamine is the removal of the protecting group from the polymer backbone.

This compound Route: Acid-Catalyzed Deprotection

The tert-butoxycarbonyl (t-Boc) protecting group on PtBVC is typically removed under acidic conditions. This process is advantageous as it yields volatile byproducts, isobutylene and carbon dioxide, which are easily removed from the reaction mixture.

PtBVC Poly(this compound) PVAm Polyvinylamine PtBVC->PVAm Isobutylene Isobutylene PtBVC->Isobutylene CO2 Carbon Dioxide PtBVC->CO2 H_ion H+ H_ion->PtBVC Catalyzes

Caption: Deprotection of Poly(tBVC).

N-vinylformamide Route: Acidic or Basic Hydrolysis

Poly(N-vinylformamide) can be hydrolyzed under either acidic or basic conditions to yield polyvinylamine.

  • Acidic Hydrolysis: This method results in the formation of the polyvinylammonium salt. However, achieving complete hydrolysis can be challenging due to electrostatic repulsion between the positively charged amine groups that form along the polymer chain.

  • Basic Hydrolysis: Basic hydrolysis is often preferred as it can lead to nearly complete conversion to polyvinylamine with free amine groups.[2] The byproduct of this reaction is a formate salt.

Experimental Protocol: Basic Hydrolysis of Poly(N-vinylformamide)

A representative protocol for the basic hydrolysis of PNVF is as follows:

  • Dissolution: Poly(N-vinylformamide) is dissolved in an aqueous sodium hydroxide solution (e.g., 2 M NaOH).[2]

  • Reaction: The solution is heated (e.g., to 80 °C) and stirred for a set duration (e.g., 4 hours) to facilitate hydrolysis.[2]

  • Purification: The resulting polyvinylamine solution may be used directly or purified, for instance, by dialysis to remove the formate salt and excess base.

Quantitative Deprotection/Hydrolysis Data
Precursor PolymerDeprotection/Hydrolysis MethodDegree of ConversionKey Observations
Poly(this compound)Acid-catalyzedHigh (qualitative)[1]Clean, volatile byproducts.
Poly(N-vinylformamide)Acidic HydrolysisLimited conversion due to electrostatic repulsion.Results in polyvinylammonium salt.
Poly(N-vinylformamide)Basic HydrolysisAlmost 100% conversion.[2]Yields free amine groups.

Comparison of the Resulting Polyvinylamine

Historically, the synthesis of polyvinylamine from poly(tert-butyl N-vinylcarbamate) was considered a superior method to other techniques like the Hofmann degradation of polyacrylamide, as it was believed to cause less chain scission and polymer degradation. This suggests that the tBVC route may yield a more structurally intact polyvinylamine.

The choice of hydrolysis method for poly(N-vinylformamide) can also impact the properties of the final polyvinylamine. For instance, polyvinylamine obtained from acidic hydrolysis has been reported to exhibit potent antimicrobial activity.

Conclusion

Both this compound and N-vinylformamide are viable precursors for the synthesis of polyvinylamine.

  • N-vinylformamide stands out due to its commercial availability and the extensive body of literature detailing its polymerization and hydrolysis. The ability to choose between acidic and basic hydrolysis offers some flexibility in tailoring the final product, with basic hydrolysis being particularly effective for achieving a high degree of conversion.

  • This compound , while less documented in recent years, presents a compelling advantage in its clean deprotection chemistry, which avoids the introduction of salt byproducts. Historical data suggests this route may produce a polymer with higher structural integrity.

For researchers prioritizing a well-established and versatile method with readily available starting materials, N-vinylformamide is a strong choice. For applications where the presence of salt byproducts is a concern and a potentially more defined polymer backbone is desired, This compound warrants consideration, though further investigation into its polymerization and deprotection kinetics may be required based on foundational literature. The ultimate selection will depend on the specific requirements of the intended application, including desired purity, molecular weight control, and the importance of avoiding particular byproducts.

References

A Researcher's Guide to Spectroscopic Analysis for Confirming the Structure of Tert-butyl vinylcarbamate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of polymers is paramount to ensuring their functionality and safety, particularly in applications such as drug delivery. Tert-butyl vinylcarbamate (tBVC) copolymers are a class of polymers with significant potential in the biomedical field due to their unique properties. This guide provides a comparative overview of key spectroscopic techniques for the structural elucidation of tBVC copolymers, offering detailed experimental protocols and comparative data to facilitate accurate characterization.

Introduction to Spectroscopic Techniques for Polymer Characterization

A multi-faceted spectroscopic approach is essential for the unambiguous structural confirmation of this compound copolymers. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the polymer's composition, connectivity, and microstructure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) within the polymer structure, allowing for the determination of monomer composition, sequence distribution, and tacticity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of specific functional groups within the polymer by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight distribution of the polymer and can provide information about the repeating units and end-groups through fragmentation analysis.

This guide will delve into the experimental protocols for each of these techniques and present comparative data to aid in the interpretation of results for tBVC copolymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of tBVC copolymers. Both ¹H and ¹³C NMR are routinely employed.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Dissolve 10-20 mg of the this compound copolymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a 5 mm NMR tube. The choice of solvent is critical and can affect the chemical shifts, particularly of labile protons like the N-H proton of the carbamate group.

  • Ensure the polymer is fully dissolved; gentle warming or sonication may be required.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is needed.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution. Typical parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected chemical shifts for the key structural units in a hypothetical this compound homopolymer and a copolymer with a generic vinyl monomer. These values are based on data from similar polymer systems and small molecules containing the tert-butyl carbamate group.[1][2][3][4][5][6][7][8][9][10]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Poly(this compound) and a Generic Copolymer in CDCl₃

Proton AssignmentPoly(this compound)Poly(tBVC-co-Monomer X)Notes
Backbone -CH₂- 1.5 - 2.2 (broad)1.4 - 2.5 (broad, overlapping)Broad signals due to polymer chain dynamics and tacticity effects.
Backbone -CH- 3.8 - 4.5 (broad)3.7 - 4.6 (broad, overlapping)Signal may be broad and overlap with other resonances.
Carbamate N-H 4.5 - 5.5 (broad)4.5 - 5.5 (broad)Chemical shift is highly dependent on solvent and concentration.
Tert-butyl -C(CH₃)₃ 1.45 (sharp singlet)1.45 (sharp singlet)Characteristic and well-defined signal, useful for integration.
Protons of Monomer X N/AVariesDependent on the specific comonomer used.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Poly(this compound) and a Generic Copolymer in CDCl₃

Carbon AssignmentPoly(this compound)Poly(tBVC-co-Monomer X)Notes
Backbone -CH₂- 35 - 4535 - 50 (overlapping)Chemical shift can be influenced by neighboring monomer units.
Backbone -CH- 50 - 6050 - 65 (overlapping)
Carbamate C=O 154 - 156154 - 156Relatively sharp and distinct signal.
Tert-butyl -C(CH₃)₃ 79 - 8179 - 81Quaternary carbon, may have lower intensity.
Tert-butyl -C(CH₃)₃ 28 - 2928 - 29
Carbons of Monomer X N/AVariesDependent on the specific comonomer used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for confirming the presence of key functional groups in tBVC copolymers.

Experimental Protocol for FTIR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR setup.

  • Place a small amount of the solid polymer sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Sample Preparation (Thin Film):

  • Dissolve a small amount of the copolymer in a volatile solvent (e.g., dichloromethane or THF).

  • Cast the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely, leaving a thin polymer film.

Data Acquisition:

  • Acquire the spectrum over a typical range of 4000 to 400 cm⁻¹.

  • Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a good quality spectrum.

Data Presentation: Characteristic FTIR Absorption Bands

The table below summarizes the characteristic FTIR absorption bands for the key functional groups present in this compound copolymers.[11][12][13][14][15][16]

Table 3: Characteristic FTIR Absorption Bands for this compound Copolymers

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H (Carbamate) Stretching3200 - 3400Medium, Broad
C-H (Alkyl) Stretching2850 - 3000Strong
C=O (Carbamate) Stretching1680 - 1720Strong, Sharp
N-H (Carbamate) Bending1520 - 1550Medium
C-N (Carbamate) Stretching1230 - 1260Medium
C-O (Carbamate) Stretching1150 - 1170Medium
C-H (tert-butyl) Bending1365 and 1390Medium (doublet)

Mass Spectrometry (MS)

Mass spectrometry is a valuable tool for determining the molecular weight distribution (MWD) and obtaining structural information about the repeating units and end-groups of tBVC copolymers. Soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are typically used for polymer analysis.

Experimental Protocol for Mass Spectrometry Analysis

MALDI-TOF MS Sample Preparation:

  • Matrix Selection: Choose a suitable matrix that absorbs at the laser wavelength and co-crystallizes with the polymer. Common matrices for polymers include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).

  • Sample and Matrix Solution Preparation: Prepare separate solutions of the tBVC copolymer (e.g., 1-10 mg/mL in THF) and the matrix (e.g., 10 mg/mL in THF or acetone).

  • Cationizing Agent: Add a cationizing agent (e.g., sodium trifluoroacetate or silver trifluoroacetate) to the matrix solution to promote the formation of singlely charged polymer ions.

  • Target Plate Deposition: Mix the polymer solution, matrix solution, and cationizing agent in a specific ratio (e.g., 1:10:1 v/v/v) and spot a small volume (e.g., 1 µL) onto the MALDI target plate. Allow the solvent to evaporate completely.

ESI-MS Sample Preparation:

  • Dissolve the tBVC copolymer in a solvent compatible with ESI, such as a mixture of THF and methanol, at a low concentration (e.g., 0.1-1 mg/mL).

  • Incorporate a small amount of a salt (e.g., sodium acetate) to facilitate ionization.

  • Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition:

  • MALDI-TOF MS: Acquire the mass spectrum in positive ion mode. The mass range should be set to cover the expected molecular weight distribution of the polymer.

  • ESI-MS: Acquire the mass spectrum in positive ion mode. The instrument settings (e.g., capillary voltage, cone voltage) should be optimized to obtain a stable spray and good signal intensity. For structural information, tandem MS (MS/MS) experiments can be performed by selecting a specific polymer ion and inducing fragmentation.[17][18][19][20]

Data Presentation: Mass Spectrometry Data

The interpretation of mass spectra of polymers involves identifying the repeating unit mass and the masses of the end-groups.

Table 4: Expected Mass Spectrometry Data for this compound Copolymers

ParameterExpected Value/ObservationNotes
Repeating Unit Mass (tBVC) 143.19 DaThe difference between adjacent peaks in the polymer distribution.
Ion Series (MALDI) [M + Na]⁺ or [M + Ag]⁺M represents the mass of the polymer chain.
Ion Series (ESI) [M + nNa]ⁿ⁺Multiply charged ions are common in ESI.
Fragmentation (ESI-MS/MS) Loss of tert-butyl group (-57 Da), loss of isobutylene (-56 Da), cleavage of the carbamate linkage.Provides information about the polymer backbone and side chains.

Visualization of Experimental Workflows and Logical Relationships

Graphviz diagrams can be used to illustrate the workflow of spectroscopic analysis and the logical relationship between the different techniques for a comprehensive structural confirmation.

Spectroscopic_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation tBVC Copolymer Synthesis tBVC Copolymer Synthesis NMR NMR Spectroscopy (¹H, ¹³C) tBVC Copolymer Synthesis->NMR FTIR FTIR Spectroscopy tBVC Copolymer Synthesis->FTIR MS Mass Spectrometry (MALDI/ESI) tBVC Copolymer Synthesis->MS Composition Monomer Composition Sequence Distribution NMR->Composition Functional_Groups Functional Group Identification FTIR->Functional_Groups MWD Molecular Weight Distribution MS->MWD Structure Overall Structure Confirmation Composition->Structure Functional_Groups->Structure MWD->Structure

Caption: Experimental workflow for the spectroscopic characterization of tBVC copolymers.

Logical_Relationship cluster_techniques Spectroscopic Techniques Structural_Confirmation Comprehensive Structural Confirmation NMR NMR (Composition, Connectivity) NMR->Structural_Confirmation FTIR FTIR (Functional Groups) NMR->FTIR Complementary Information MS MS (Molecular Weight, End-groups) NMR->MS Complementary Information FTIR->Structural_Confirmation FTIR->MS Complementary Information MS->Structural_Confirmation

Caption: Logical relationship between spectroscopic techniques for structural confirmation.

Conclusion

The structural confirmation of this compound copolymers is most reliably achieved through a synergistic application of NMR, FTIR, and Mass Spectrometry. While ¹H and ¹³C NMR provide the most detailed information on the copolymer's composition and microstructure, FTIR offers a rapid confirmation of the presence of the essential carbamate functionality. Mass spectrometry complements these techniques by providing crucial information on the molecular weight distribution and end-group analysis. By following the detailed experimental protocols and utilizing the comparative data presented in this guide, researchers can confidently and accurately characterize the structure of their tBVC copolymers, which is a critical step in the development of new materials for drug delivery and other biomedical applications.

References

A Comparative Guide to the Mechanical Properties of Polymers Derived from Tert-butyl Vinylcarbamate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of poly(vinyl amine) (PVAm), a polymer derived from the deprotection of poly(tert-butyl vinylcarbamate), against two common alternative polymers: poly(acrylic acid) (PAA) and poly(N-isopropylacrylamide) (PNIPAM). Due to the limited availability of quantitative mechanical data for pure poly(this compound) polymers, this guide focuses on PVAm, a primary functional derivative, and compares its properties, particularly in hydrogel form, with those of PAA and PNIPAM, which are frequently used in similar biomedical and stimuli-responsive applications.

The mechanical behavior of these polymers is critical for their application in fields such as drug delivery, tissue engineering, and smart materials. Properties such as tensile strength, Young's modulus, and compressive strength dictate the structural integrity and performance of these materials in their intended environments.

Quantitative Comparison of Mechanical Properties

The mechanical properties of these polymers, especially in their hydrogel forms, are highly dependent on factors such as crosslinking density, water content, and pH. The following tables summarize available data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions.

Table 1: Tensile Properties of Polymer Hydrogels

PolymerTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference/Notes
Poly(vinyl amine) (PVAm) Composite Hydrogel 0.43-70 (compressive strain)PVA-HA hydrogel, indicating PVAm's potential role in composites.[1]
Poly(acrylic acid) (PAA) Hydrogel 0.03 - 120.025 - 2543 - >700Highly dependent on crosslinker type and concentration.[2][3]
Poly(N-isopropylacrylamide) (PNIPAM) Hydrogel Fragile (native)--Mechanical properties are often enhanced through copolymerization or composites.[4]
PVA/Gelatin Hydrogel (as a PVAm analogue) 1.0-582Demonstrates the potential for high flexibility in similar systems.[5]

Note: Data for pure PVAm films and hydrogels are scarce in the reviewed literature, necessitating the use of composite or analogous polymer data to infer potential properties.

Table 2: Compressive Properties of Polymer Hydrogels

PolymerCompressive Strength (MPa)Compressive Modulus (MPa)Reference/Notes
Poly(vinyl amine) (PVAm) Composite Hydrogel 0.43 - 3.690.111 - ~18Varies with composition and strain rate.[1][6][7]
Poly(acrylic acid) (PAA) Double Network Hydrogel >0.39 (at 84% strain)0.14 (at 84% strain)Exhibits good fatigue resistance.[8]
PVA-HA Hydrogel (as a PVAm analogue) 0.77 - 3.690.11Properties improve with the addition of hydroxyapatite.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the mechanical properties of the polymers discussed.

Tensile Testing of Polymer Films and Hydrogels (based on ASTM D638)

Objective: To determine the tensile strength, Young's modulus, and elongation at break of a polymer sample.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Extensometer for accurate strain measurement.

  • Specimen grips.

  • Micrometer for measuring specimen dimensions.

Procedure:

  • Specimen Preparation: Prepare dumbbell-shaped specimens according to ASTM D638 standard dimensions. For hydrogels, ensure specimens are fully hydrated and handled carefully to prevent tearing.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.[9]

  • Measurement of Dimensions: Accurately measure the width and thickness of the gauge section of the specimen at several points and calculate the average cross-sectional area.

  • Mounting: Securely clamp the specimen in the grips of the UTM, ensuring it is vertically aligned to apply a uniaxial tensile load.[10]

  • Testing:

    • Attach the extensometer to the gauge section of the specimen.

    • Apply a tensile load at a constant rate of crosshead movement (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[9]

    • Record the force and elongation data continuously throughout the test.

  • Data Analysis:

    • Convert the force-elongation data to a stress-strain curve. Stress is calculated by dividing the force by the initial cross-sectional area, and strain is the change in length divided by the initial gauge length.

    • Tensile Strength: The maximum stress the material can withstand before fracture.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The strain at which the specimen fractures, expressed as a percentage.

Mechanical Characterization of Hydrogels via Rheology

Objective: To determine the viscoelastic properties of hydrogels, including the equilibrium modulus and gelation time.

Apparatus:

  • Rheometer with parallel plate geometry.

Procedure: This protocol involves a series of rheological tests to fully characterize the hydrogel:[11]

  • Time Sweep: To determine the gelation time.

    • Place the pre-gel solution onto the rheometer plate.

    • Apply a small oscillatory strain at a constant frequency and monitor the storage modulus (G') and loss modulus (G'') over time.

    • The gelation point is typically identified as the time when G' surpasses G''.

  • Strain Sweep: To identify the linear viscoelastic region (LVER).

    • After the hydrogel has formed, apply a range of increasing strain amplitudes at a constant frequency.

    • The LVER is the range of strains over which G' remains constant. Subsequent tests should be performed within this strain range.

  • Frequency Sweep: To determine the equilibrium modulus.

    • Within the LVER, apply a range of frequencies at a constant strain.

    • The equilibrium modulus is determined from the plateau of the G' curve in the low-frequency region.

  • Final Time Sweep: To accurately report the equilibrium modulus and gelation time using the optimized parameters from the strain and frequency sweeps.[11]

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the mechanical testing and comparison of these polymers.

G cluster_prep Polymer Synthesis and Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis and Comparison A Polymer Synthesis (PVAm, PAA, PNIPAM) B Sample Preparation (Films or Hydrogels) A->B C Tensile Testing (ASTM D638) B->C D Hydrogel Rheology B->D E Compression Testing B->E F Stress-Strain Curves C->F H Storage & Loss Moduli Equilibrium Modulus D->H I Compressive Strength Compressive Modulus E->I G Tensile Strength Young's Modulus Elongation at Break F->G J Comparative Analysis G->J H->J I->J K Final Report J->K Publish Comparison Guide

Caption: Workflow for Mechanical Property Comparison of Polymers.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a polymer for a specific application based on its mechanical properties can be visualized as follows.

G A Define Application Requirements (e.g., Load-bearing, Flexibility) B High Strength & Stiffness Needed? A->B C High Flexibility & Elongation Needed? B->C No E Consider PAA or Composites B->E Yes D Stimuli-Responsive Behavior Needed? C->D No F Consider PVAm-based Hydrogels or Flexible PAA C->F Yes G Consider PNIPAM or other Smart Polymers D->G Yes H Select Optimal Polymer D->H No E->H F->H G->H

Caption: Polymer Selection Logic Based on Mechanical Needs.

References

Biocompatibility of Tert-butyl Vinylcarbamate-Containing Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel polymers for biomedical applications, including drug delivery and tissue engineering, necessitates a thorough evaluation of their biocompatibility. This guide provides a comparative assessment of the biocompatibility of polymers containing tert-butyl vinylcarbamate, benchmarked against other relevant biomaterials. Due to the limited direct experimental data on this compound-containing polymers, this guide draws comparisons from studies on structurally related polymers, particularly polyurethanes which also feature carbamate linkages, and other vinyl polymers.

In Vitro Cytotoxicity Assessment

The initial evaluation of a biomaterial's biocompatibility involves assessing its potential to cause cell death. The MTT assay is a standard colorimetric method used to determine cell viability. In this assay, metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Below is a comparative summary of in vitro cytotoxicity data for different polymer types.

Polymer TypeCell LineAssayResults (Cell Viability %)Reference
Polyurethane Foam (PUF_85)HaCaTMTT>90% at concentrations up to 13% extract[1]
Polyurethane Foam (PUF_100)HaCaTMTT>90% at concentrations up to 13% extract[1]
Polysiloxane-based Polyurethane/ligninHeLaMTT~65.2% (with 1 wt% lignin)[3]
Polycarbonate-based Polyurethane (CF)L929Extract~85%[4]
Polycarbonate-based Polyurethane (CB 7.1)L929Extract~95%[4]
Poly(lactic-co-glycolic acid) (PLGA)VariousMTTGenerally considered biocompatible, high cell viability[5]
Poly(N-vinylpyrrolidone) (PVP)VariousVariousGenerally considered biocompatible, low toxicity[6][7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

A detailed protocol for assessing the cytotoxicity of a biomaterial using the MTT assay is as follows:

  • Material Extraction: The test material is incubated in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for a specified period (e.g., 24-72 hours) to create an extract containing any leachable substances. The ratio of material surface area to medium volume is typically standardized (e.g., 3-6 cm²/mL).

  • Cell Culture: Adherent cells (e.g., L929 mouse fibroblasts or HaCaT human keratinocytes) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Exposure to Extract: The culture medium is replaced with the material extract at various concentrations (e.g., 100%, 50%, 25%, 12.5%). A negative control (fresh culture medium) and a positive control (e.g., dilute phenol solution) are included. The cells are then incubated for another 24-72 hours.

  • MTT Addition: The extract-containing medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as the ratio of the absorbance of the test sample to the absorbance of the negative control, expressed as a percentage.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis prep_material Prepare Material Extract expose_extract Expose Cells to Material Extract prep_material->expose_extract seed_cells Seed Cells in 96-well Plate seed_cells->expose_extract add_mtt Add MTT Solution expose_extract->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Hemocompatibility Assessment

For materials intended for blood-contacting applications, evaluating their hemocompatibility is crucial. Hemolysis, the rupture of red blood cells, is a key indicator of adverse blood-material interactions.

Data on the hemocompatibility of this compound-containing polymers is scarce. However, studies on polyurethanes have shown variable results depending on their surface chemistry and hydrophilicity. For example, surface modifications of polyurethanes can significantly improve their hemocompatibility by reducing platelet adhesion and activation[9][10][11]. Poly(lactic-co-glycolic acid) (PLGA) generally exhibits good hemocompatibility, though its degradation products can affect the local pH and potentially influence blood interactions[5]. Polyvinyl alcohol (PVA) has also been shown to be a non-hemolytic biomaterial[12][13].

Polymer TypeTestResults (% Hemolysis)Reference
Polyvinyl alcohol (PVA)Hemolysis Assay< 2% (considered non-hemolytic)[12][13]
Degradable Polar Hydrophobic Ionic Polyurethane (D-PHI)Platelet ActivationMinimal changes over degradation[5]
Poly(lactic-co-glycolic acid) (PLGA)Platelet ActivationDecreased with degradation[5]

Experimental Protocol: Hemolysis Assay (ASTM F756)

The following protocol, based on the ASTM F756 standard, is used to assess the hemolytic properties of a material:

  • Material Preparation: The test material is prepared according to standardized surface area to volume ratios. Both direct contact and extract tests are typically performed.

  • Blood Collection: Fresh human or rabbit blood is collected in tubes containing an anticoagulant (e.g., citrate).

  • Direct Contact Method:

    • The test material is placed in a tube.

    • Diluted blood is added to the tube.

    • Positive (e.g., water) and negative (e.g., saline) controls are prepared in parallel.

    • The tubes are incubated at 37°C with gentle agitation for a specified time (e.g., 3 hours).

  • Extract Method:

    • An extract of the material is prepared as described in the cytotoxicity protocol.

    • The extract is mixed with diluted blood.

    • Controls are prepared as in the direct contact method.

    • The mixture is incubated under the same conditions.

  • Centrifugation: After incubation, the tubes are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically at 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Experimental Workflow for Hemolysis Assay

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_material Prepare Material (Direct/Extract) incubate Incubate Material with Blood (37°C) prep_material->incubate prep_blood Prepare Diluted Blood prep_blood->incubate centrifuge Centrifuge to Pellet RBCs incubate->centrifuge measure_hb Measure Hemoglobin in Supernatant centrifuge->measure_hb calculate_hemolysis Calculate % Hemolysis measure_hb->calculate_hemolysis

Caption: Workflow for assessing hemocompatibility using the hemolysis assay.

In Vivo Biocompatibility Assessment

In vivo studies are essential to evaluate the tissue response to an implanted material. This typically involves implanting the material into an animal model and performing histological analysis of the surrounding tissue after a set period.

Specific in vivo data for this compound-containing polymers is not available. However, studies on related polymers provide insights into potential tissue responses. For example, some polyvinyl alcohol-based scaffolds have been shown to elicit a low toxic tissue response, though with some inflammatory infiltration[14][15]. Polyurethanes generally show good in vivo biocompatibility, but this can be highly dependent on the specific chemical composition and surface properties[9].

Polymer TypeAnimal ModelImplantation SiteKey FindingsReference
Polyvinyl alcohol (PVA) hydrogelSheepSubcutaneousSlightly irritant, lowest score when combined with dextran[13]
PVA/N,O-carboxymethyl chitosan scaffoldRatSubcutaneousLow toxic tissue response with inflammatory infiltration[15]
Polycarbonate UrethanePorcineCoronary ArteryHeparinized polyurethane induced mild foreign body reactions and inflammation

Experimental Protocol: In Vivo Implantation and Histological Analysis

  • Material Sterilization: The polymer implant is sterilized using an appropriate method (e.g., ethylene oxide, gamma irradiation).

  • Animal Model: A suitable animal model (e.g., rat, rabbit, sheep) is selected.

  • Implantation: The material is surgically implanted into a specific anatomical site (e.g., subcutaneously, intramuscularly).

  • Post-operative Care: Animals are monitored for a predetermined period (e.g., 1, 4, 12 weeks).

  • Tissue Harvest: At the end of the study period, the implant and surrounding tissue are explanted.

  • Histological Processing: The tissue is fixed (e.g., in formalin), dehydrated, and embedded in paraffin or a resin.

  • Sectioning and Staining: Thin sections of the tissue are cut and stained with histological stains (e.g., Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm, Masson's trichrome to identify collagen).

  • Microscopic Examination: The stained sections are examined under a microscope to assess the inflammatory response (e.g., presence of neutrophils, macrophages, lymphocytes), fibrosis (capsule formation), and tissue integration.

Logical Relationship of In Vivo Biocompatibility Assessment

InVivo_Biocompatibility implant Sterilized Polymer Implant implantation Surgical Implantation implant->implantation animal_model Animal Model animal_model->implantation tissue_response Tissue Response (Inflammation, Fibrosis) implantation->tissue_response explantation Explantation of Implant & Tissue tissue_response->explantation histology Histological Analysis (H&E, Masson's Trichrome) explantation->histology biocompatibility_assessment Biocompatibility Assessment histology->biocompatibility_assessment

Caption: Logical flow of an in vivo biocompatibility study.

Signaling Pathways in Cellular Response

The interaction of biomaterials with cells can trigger specific signaling pathways that mediate the cellular response, including inflammation and toxicity. A review of the literature suggests that carbamate compounds can induce toxic effects by affecting the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[16][17]. Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes. Inhibition of the Nrf2 pathway can lead to increased oxidative stress and cellular damage.

Nrf2 Signaling Pathway

Nrf2_Signaling cluster_inhibition Inhibition by Carbamates carbamate Carbamate Compound ros Oxidative Stress (ROS) carbamate->ros induces keap1 Keap1 ros->keap1 oxidizes nrf2 Nrf2 keap1->nrf2 dissociates from are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds antioxidant_genes Antioxidant & Detoxification Genes are->antioxidant_genes activates transcription of cellular_protection Cellular Protection antioxidant_genes->cellular_protection leads to carbamate_inhibits Carbamate may inhibit Nrf2 dissociation or activity

Caption: Simplified diagram of the Nrf2 signaling pathway and potential disruption by carbamate compounds.

Conclusion

The biocompatibility of this compound-containing polymers is an area that requires further investigation to establish a comprehensive safety profile. Based on the available data for structurally similar polymers, particularly polyurethanes, it is plausible that these materials could be engineered to exhibit favorable biocompatibility. However, direct experimental evidence from cytotoxicity, hemocompatibility, and in vivo studies is necessary for a definitive assessment. Researchers and drug development professionals should consider the potential for carbamate-containing polymers to interact with cellular signaling pathways, such as the Nrf2 pathway, and conduct thorough biocompatibility testing as part of the material development and selection process.

References

Safety Operating Guide

Proper Disposal of Tert-butyl Vinylcarbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of tert-butyl vinylcarbamate is critical for protecting laboratory personnel and the environment. This guide provides essential procedural steps for researchers, scientists, and drug development professionals, focusing on immediate safety, handling, and final disposal in accordance with established safety protocols.

This compound (CAS 7150-72-3) is classified as a hazardous substance, designated by the GHS07 pictogram, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper disposal procedures is therefore not only a matter of best practice but also a regulatory necessity.

Immediate Safety and Handling

Before beginning any work with this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Personal Protective Equipment (PPE) is mandatory. The following PPE should be worn at all times when handling this compound:

  • Eye and Face Protection: Tightly fitting safety goggles that adhere to European standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[4][5]

  • Hand Protection: Impermeable chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and must satisfy the specifications of EU Directive 89/686/EEC and the standard EN374.[3][4]

  • Body Protection: A standard laboratory coat. For larger quantities or where splashing is a risk, a chemical-resistant apron is also recommended.[3]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to engage a licensed professional waste disposal service.[4] Do not attempt to dispose of this chemical down the drain or as regular solid waste.[5]

  • Waste Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • This waste stream includes the pure compound, any contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE (e.g., gloves).

  • Container Labeling:

    • The waste container must be labeled in accordance with local, state, and federal regulations.

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound."

  • Storage of Waste:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.

    • The EHS department will work with a licensed waste carrier to ensure the final disposal is conducted in a compliant manner, which may include incineration or other approved methods.[4]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
CAS Number 7150-72-3
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.19 g/mol
Physical State Solid (White to Light yellow powder/crystal)
Purity ≥97%
Melting Point 67.0 °C
Boiling Point 70 °C / 0.3 mmHg
Storage Temperature Sealed in dry, store in freezer, under -20°C[1][6]

Experimental Workflow for Safe Disposal

The logical flow for the proper handling and disposal of this compound is illustrated below. This process ensures that safety and regulatory compliance are maintained at every step.

cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Disposal start Start: Handling This compound sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe hood Work in Chemical Fume Hood ppe->hood segregate Segregate Waste into Designated Container hood->segregate label_waste Label Container: 'Hazardous Waste This compound' segregate->label_waste store_waste Store Sealed Container in Designated Satellite Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs licensed_disposal Arrange Disposal via Licensed Waste Carrier contact_ehs->licensed_disposal end End: Compliant Disposal licensed_disposal->end

Caption: Workflow for the safe handling and compliant disposal of this compound.

References

Essential Safety and Logistical Information for Handling Tert-butyl vinylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety protocols, operational procedures, and disposal plans for Tert-butyl vinylcarbamate (CAS 7150-72-3). Adherence to these guidelines is essential to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1][2]

Hazard Class Hazard Statement Code
Acute toxicity, OralHarmful if swallowedH302
Skin corrosion/irritationCauses skin irritationH315
Serious eye damage/eye irritationCauses serious eye irritationH319
Specific target organ toxicity — single exposureMay cause respiratory irritationH335

Signal Word: Warning[1][2]

GHS Pictogram:

  • GHS07: Exclamation Mark

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is critical when handling this compound. The following table outlines the recommended PPE.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 or EU Standard EN166.[2]Protects against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.Prevents skin contact and irritation.
Skin and Body Protection Laboratory coat. For larger quantities or where splashing is likely, a chemical-resistant apron is recommended.Protects skin from potential splashes and contact.
Respiratory Protection Use only in a well-ventilated area, preferably in a chemical fume hood.[2][3]Prevents inhalation and respiratory tract irritation.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a freezer under -20°C for long-term stability.

Spill and Emergency Procedures:

  • Small Spill: Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[3]

  • Large Spill: Evacuate the immediate area. Contact your institution's emergency response team.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Work in Fume Hood B->C D Perform Experiment C->D E Segregate Waste D->E F Dispose of Waste E->F G Doff PPE F->G H Wash Hands G->H

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.